2-(Cyclohexylamino)nicotinonitrile
Description
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Properties
IUPAC Name |
2-(cyclohexylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVVPEUOVNJIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510638 | |
| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77276-34-7 | |
| Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preliminary Technical Profile: 2-(Cyclohexylamino)nicotinonitrile (CAS 77276-34-7)
Preamble: Navigating the Landscape of a Niche Chemical Entity
In the vast field of chemical research and drug discovery, we often encounter compounds that, despite their intriguing structures, remain largely uncharacterized in public scientific literature. 2-(Cyclohexylamino)nicotinonitrile (CAS 77276-34-7) is one such molecule. While it belongs to the nicotinonitrile class—a scaffold recognized for its significant role in medicinal chemistry—specific data on this particular derivative is sparse.[1][2] This document serves not as an exhaustive guide, but as a foundational technical profile based on available data. It is designed to provide researchers with a consolidated starting point, highlighting both what is known and, more importantly, the extensive experimental validation that remains to be performed. The insights herein are derived from an analysis of the compound's structural class and general chemical principles, providing a logical framework for future investigation.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a cyclohexylamino group. The combination of the aromatic, electron-withdrawing pyridine-nitrile core and the bulky, lipophilic cyclohexyl moiety defines its chemical character.
Table 1: Chemical Identifiers and Computed Properties
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 77276-34-7 | [3] |
| Molecular Formula | C₁₂H₁₅N₃ | [3] |
| Molecular Weight | 201.27 g/mol | [3] |
| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | [3] |
| SMILES | N(C1CCCCC1)C1=C(C#N)C=CC=N1 | [3] |
| InChI Key | UCVVPEUOVNJIJP-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 48.7 Ų | [3] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 |[3] |
Synthesis and Chemical Reactivity
Plausible Synthetic Strategy
While no specific, peer-reviewed synthesis protocol for this compound is readily available in the literature, a logical and common approach for its synthesis would involve a nucleophilic aromatic substitution reaction. This strategy would likely use a commercially available 2-halonicotinonitrile, such as 2-chloronicotinonitrile, as the starting material and cyclohexylamine as the nucleophile.
Hypothesized Reaction Scheme:
-
Reactants: 2-Chloronicotinonitrile and Cyclohexylamine
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Conditions: The reaction would likely require elevated temperatures and potentially a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl byproduct.
-
Purification: The crude product would necessitate purification, typically via column chromatography on silica gel.
A patent describing the synthesis of 2-aminonicotinonitrile intermediates provides context for the general reactivity of related precursors.[4]
Predicted Reactivity
The molecule possesses several reactive sites:
-
Pyridine Ring Nitrogen: Can act as a base or a ligand for metal coordination.
-
Nitrile Group: This versatile functional group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine.[5] These transformations make the compound a potentially useful intermediate for further chemical library development.[5]
-
Secondary Amine: The N-H bond of the cyclohexylamino group can participate in hydrogen bonding and can be deprotonated under strongly basic conditions.
Biological and Pharmacological Context (Extrapolated)
Disclaimer: No specific biological activity or mechanism of action has been published for this compound. The following discussion is an extrapolation based on the well-documented activities of the broader nicotinonitrile chemical class.
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2]
-
Anticancer Potential: Many substituted nicotinonitriles have been investigated as kinase inhibitors. The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. For example, derivatives have been explored as inhibitors of VEGFR-2 and PIM kinases, which are involved in tumor angiogenesis and cell proliferation.[1]
-
Antimicrobial and Antiviral Activity: The 2-pyridinone motif, structurally related to the aminopyridine core of the target compound, is found in molecules with documented antibacterial, antifungal, and antiviral properties.[6] Synthesized 2-oxonicotinonitrile derivatives have shown activity against Bacillus subtilis, SARS-CoV, and influenza A (H5N1).[6]
-
Anti-inflammatory Properties: The pyridine nucleus is present in compounds known to possess anti-inflammatory effects.[2]
The presence of the bulky cyclohexyl group would increase the lipophilicity of the molecule compared to simpler analogs, potentially influencing its cell permeability, metabolic stability, and target engagement profile. A logical first step in its biological evaluation would be to screen it in broad panels for anticancer, antimicrobial, and kinase inhibition activity.
Caption: A conceptual workflow for the initial investigation of a novel chemical entity like this compound.
Safety and Handling
A comprehensive, verified Safety Data Sheet (SDS) for this compound is not available in the public domain. However, SDS documents for structurally related nicotinonitriles, such as 2-chloronicotinonitrile and 2-phenoxynicotinonitrile, list hazards including acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[7][8]
Based on these analogs, the following minimum precautions are mandated:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
This information is advisory. A full risk assessment must be performed by qualified personnel before handling this compound.
Proposed Analytical Methodology
Validated analytical methods for this specific compound have not been published. A standard approach for purity determination and characterization would include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 stationary phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, likely with a modifier such as 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.
-
Detection: UV detection, with the optimal wavelength determined by a UV scan (likely in the 250-270 nm range).
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) coupled to a mass analyzer would be used to confirm the molecular weight (Expected [M+H]⁺ ≈ 202.13).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is essential for unambiguous structural confirmation.
These techniques, when used in concert, form a self-validating system for confirming the identity and purity of the synthesized compound.[9][10]
Caption: Structural components of this compound.
Conclusion and Future Directions
This compound is a chemical entity with a foundation in a biologically significant scaffold but lacks specific, publicly available research. Its true potential is yet to be unlocked. This profile serves as a starting point, providing a structural identity, a plausible synthetic route, and a logical, albeit speculative, framework for its biological investigation based on its chemical class. The immediate and necessary next steps for any research program involving this compound are clear: development of a robust synthesis, full analytical characterization, and broad biological screening to determine if it is a compound of interest or a stepping stone to more potent analogs.
References
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Angene Chemical. (n.d.). This compound(CAS# 77276-34-7). Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Chemistry. [Link]
-
Al-Majid, A. M., et al. (2020). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic Chemistry. [Link]
-
Chembase.cn. (2025, May 20). 2-cyclohexylisonicotinonitrile - C12H14N2. Retrieved from [Link]
-
Maaroof, H. M., et al. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]
- Santilli, A. A., & Osdene, T. S. (1975). Process for producing 2-amino-nicotinonitrile intermediates.
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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Al-Attas, A. A., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions. Scientific Reports. [Link]
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- 5. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]
- 6. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Cyclohexylamino)nicotinonitrile
This guide provides an in-depth exploration of the essential physicochemical properties of 2-(Cyclohexylamino)nicotinonitrile (CAS No. 77276-34-7), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet, offering a practical framework for understanding, determining, and applying the core physicochemical characteristics of this molecule. We will delve into the causality behind experimental choices and provide self-validating protocols, ensuring a robust and reliable characterization workflow.
Compound Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent analysis. This compound is a substituted pyridine derivative, featuring a cyclohexylamine group at the 2-position and a nitrile group at the 3-position of the pyridine ring.
The structural features—a lipophilic cyclohexyl group, a hydrogen bond donor (the secondary amine), and hydrogen bond acceptors (the pyridine nitrogen and the nitrile nitrogen)—dictate its physicochemical behavior and its potential interactions with biological targets.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | [1] |
| CAS Number | 77276-34-7 | [1][2] |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| InChI Key | UCVVPEUOVNJIJP-UHFFFAOYSA-N | [1] |
| SMILES | N(C1CCCCC1)C1=C(C#N)C=CC=N1 |[1] |
It is critical to note that a structural isomer, 2-(cyclohexylamino)isonicotinonitrile (CAS 127680-82-4), exists where the nitrile group is at the 4-position. Data for this isomer, such as melting and boiling points, should not be conflated with the title compound.[3][4][5]
Core Physicochemical Properties: A Data-Driven Overview
The physicochemical profile of a molecule is a key determinant of its pharmaceutical viability, influencing everything from solubility and absorption to metabolism and formulation. Comprehensive experimental data for this compound is not widely published. One major supplier explicitly notes that they do not collect analytical data for this product and that the buyer is responsible for confirming its identity and purity. This underscores the importance of the robust experimental determination outlined in this guide.
The following table summarizes available computed and predicted data, which serve as valuable initial estimates.
Table 2: Summary of Physicochemical Properties
| Property | Value | Type | Source & Notes |
|---|---|---|---|
| logP (Octanol/Water) | 3.2 | Computed (XLogP3) | [1] Indicates significant lipophilicity. |
| Topological Polar Surface Area (TPSA) | 48.7 Ų | Computed | [1] Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | Computed | [1] |
| Hydrogen Bond Acceptors | 3 | Computed | [1] |
| Rotatable Bonds | 2 | Computed | [1] Indicates a degree of conformational flexibility. |
| pKa (Acid Dissociation Constant) | 3.33 ± 0.10 | Predicted | [6] Note: This is for the analog 2-(cyclopropylamino)nicotinonitrile. |
| Melting Point | 86-87 °C | Experimental | [3][4][5] Caution: This value is for the isomer 2-(cyclohexylamino)isonicotinonitrile. |
| Boiling Point | 355.2 ± 27.0 °C | Predicted |[3][4] Caution: This value is for the isomer 2-(cyclohexylamino)isonicotinonitrile. |
Experimental Determination of Key Properties
Given the scarcity of verified data, this section provides detailed, field-proven protocols for characterizing this compound. The choice of methodology is driven by the compound's predicted properties—namely, its high lipophilicity and potential for low aqueous solubility.
Solubility Determination (Shake-Flask Method, OECD Guideline 105)
Causality: The high predicted logP (3.2) suggests that aqueous solubility will be low. Therefore, a sensitive analytical technique like HPLC-UV is required for quantification. The shake-flask method is the gold standard for determining thermodynamic solubility, providing a fundamental parameter for drug development.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached. The system is self-validating when consecutive measurements show no further increase in solute concentration.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze it using a validated HPLC-UV method against a standard curve of known concentrations.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL at each pH.
Caption: Shake-Flask Solubility Determination Workflow.
Lipophilicity (logP) Determination
Causality: The partition coefficient (logP) is a critical measure of a drug's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Given the computed logP of 3.2, the shake-flask method is appropriate.
Protocol:
-
System Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (typically pH 7.4 to mimic physiological conditions). Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate.
-
Compound Addition: Dissolve a known amount of this compound in the n-octanol phase.
-
Partitioning: Add a known volume of the aqueous phase and shake the mixture vigorously for several hours to facilitate partitioning.
-
Phase Separation: Centrifuge the sample to ensure a clean separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Ionization Constant (pKa) Determination
Causality: The pKa value is essential for predicting a compound's charge state at different physiological pH values, which profoundly impacts solubility, permeability, and receptor binding. The pyridine nitrogen and the secondary amine are potential sites of protonation. A potentiometric or UV-spectrophotometric titration is the standard method for experimental determination.
Protocol (UV-Spectrophotometric Titration):
-
Solution Preparation: Prepare a stock solution of the compound in a co-solvent like methanol or DMSO if aqueous solubility is low, then dilute into a series of buffers covering a wide pH range (e.g., pH 1 to 12).
-
Spectral Acquisition: Record the UV-Vis spectrum of the compound in each buffer. The protonated and neutral species will have distinct spectra.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between species is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Caption: UV-Metric pKa Determination Workflow.
Structural and Thermal Analysis
Spectroscopic Characterization
To confirm the identity and purity of this compound, a full suite of spectroscopic analyses is mandatory.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR should show characteristic signals for the cyclohexyl protons, the aromatic protons on the pyridine ring, and the N-H proton. 2D NMR techniques like COSY and HSQC can be used to assign all proton and carbon signals unambiguously.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. Expect to see a sharp absorption band around 2220-2240 cm⁻¹ for the nitrile (C≡N) group and a peak in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine.
Thermal Properties
-
Melting Point: This should be determined experimentally using a calibrated melting point apparatus. It is a crucial indicator of purity.
-
Differential Scanning Calorimetry (DSC): DSC provides a more detailed thermal profile, including the melting point, heat of fusion, and information about potential polymorphs.
Implications for Drug Development
The physicochemical properties of this compound, even when estimated, provide critical insights for its development as a potential therapeutic agent.
-
Solubility and Formulation: The high lipophilicity (predicted logP of 3.2) strongly suggests that the compound will have low aqueous solubility. This is a significant challenge for formulation, particularly for intravenous administration. For oral delivery, poor solubility can limit dissolution rate and, consequently, bioavailability (a "BCS Class II" type behavior is likely). Formulation strategies such as amorphous solid dispersions, salt formation (if the pKa is suitable), or lipid-based formulations may be required.
-
Permeability and Absorption: The TPSA of 48.7 Ų is well within the range associated with good membrane permeability and oral absorption. The high logP also favors passive diffusion across cell membranes. Therefore, if the compound can be adequately dissolved in the gastrointestinal tract, it is likely to be well-absorbed.
-
Target Engagement: The molecule's ability to act as both a hydrogen bond donor and acceptor, combined with its lipophilic character, will govern its binding affinity and selectivity for its biological target.
Conclusion
This compound is a molecule with a physicochemical profile that presents both opportunities and challenges for drug development. Its predicted high permeability is favorable for absorption, but its anticipated low aqueous solubility requires careful consideration and strategic formulation development. This guide provides the necessary framework and detailed protocols for researchers to experimentally validate these predicted properties, thereby enabling a data-driven approach to advancing this compound through the discovery and development pipeline. The emphasis on robust, self-validating experimental methodologies ensures the generation of high-quality, reliable data essential for making informed decisions in pharmaceutical research.
References
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ChemicalBook. (n.d.). 2-(cyclohexylamino)isonicotinonitrile | 127680-82-4. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclohexylidenemalononitrile. PubChem Compound Summary for CID 20365. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(cyclopropylamino)nicotinonitrile (C9H9N3). Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound(CAS# 77276-34-7). Retrieved from [Link]
-
Akbarikalani, N., Amiri, K., Al-Harrasi, A., & Balalaie, S. (2020). Copper (triazole-5-yl)methanamine complexes onto MCM-41: synthesis of pyridine containing pseudopeptides through 6-endo-dig cyclization of 1,5-enynes - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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Introduction: The Imperative for Unambiguous Structural Verification
An In-depth Technical Guide to the Structure Elucidation of 2-(Cyclohexylamino)nicotinonitrile
In the landscape of drug discovery and materials science, heterocyclic compounds are of paramount importance, with scaffolds like nicotinonitrile forming the basis of numerous biologically active agents.[1][2] this compound (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ) is one such molecule, presenting a unique combination of a polar, aromatic pyridine ring system and a nonpolar, aliphatic cyclohexyl group.[3][4] The precise arrangement of these components dictates the molecule's physicochemical properties and its potential interactions with biological targets.[5] Therefore, the unambiguous elucidation of its structure is not merely an academic exercise but a foundational requirement for any further research or development.
This guide eschews a rigid, templated approach. Instead, it presents a logical, field-proven workflow that leverages a suite of orthogonal analytical techniques. Our philosophy is one of a self-validating system, where data from each method corroborates and builds upon the others, culminating in a single, irrefutable structural assignment. We will explore not just the "how" but the critical "why" behind each experimental choice, providing the in-depth perspective of an experienced application scientist.
The Strategic Workflow: An Integrated Analytical Approach
The modern process of structure elucidation relies on the synergistic application of multiple spectroscopic techniques.[6][7] No single method provides all the necessary information, but together they construct a complete picture of the molecular architecture.[8][9] Our strategy begins with determining the molecular formula, proceeds to identify the constituent functional groups, maps the atomic connectivity, and culminates in the definitive determination of the three-dimensional structure.
Caption: A strategic workflow for structure elucidation.
Part 1: Foundational Analysis - Molecular Weight and Functional Groups
Mass Spectrometry (MS): Establishing the Molecular Formula
Expertise & Experience: The first and most fundamental question in any structure elucidation is "What is the molecular formula?" High-resolution mass spectrometry (HRMS) provides the most direct answer by measuring the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the determination of the elemental composition.
The electron ionization (EI) mass spectrum of a pyridine derivative often shows a prominent molecular ion peak (M⁺).[10] The fragmentation pattern can also offer initial structural clues; for instance, the fragmentation of the cyclohexyl ring and characteristic losses from the pyridine ring can be anticipated.[11][12]
Data Presentation: Expected Mass Spectrometry Data
| Ion | Description | Expected m/z (Monoisotopic) |
| [M]⁺ | Molecular Ion | 201.1266 |
| [M+H]⁺ | Protonated Molecule (ESI/CI) | 202.1344 |
| [M-C₆H₁₀]⁺· | Loss of cyclohexene | 119.0456 |
| [C₅H₄N-CN]⁺ | Pyridine ring fragment | 78.0344 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The accurate mass of the [M+H]⁺ ion will be used to confirm the elemental composition (C₁₂H₁₅N₃).
-
Analysis: Use the instrument's software to calculate the molecular formula from the measured accurate mass, ensuring the result matches the expected C₁₂H₁₆N₃⁺ for the protonated species.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For this compound, we expect to see characteristic vibrations for the nitrile, the secondary amine, the aromatic ring, and the aliphatic C-H bonds. The presence or absence of these key bands provides immediate and crucial validation of the proposed structure.
The nitrile (C≡N) stretch is particularly diagnostic, appearing in a region of the spectrum that is often uncongested.[13][14] Similarly, the N-H stretch of the secondary amine provides a clear signature.[15]
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretch | ~2225 cm⁻¹ | Strong, Sharp |
| Secondary Amine (N-H) | Stretch | ~3350-3310 cm⁻¹ | Medium, Sharp |
| Aromatic C-H | Stretch | >3000 cm⁻¹ | Medium-Weak |
| Aliphatic C-H (Cyclohexyl) | Stretch | <3000 cm⁻¹ (e.g., 2930, 2855) | Strong |
| Aromatic Ring (C=C, C=N) | Stretch | ~1600-1450 cm⁻¹ | Medium-Strong |
| Secondary Amine (N-H) | Bend (Wag) | ~910-665 cm⁻¹ | Strong, Broad |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Background Scan: Perform a background scan with the clean, empty ATR accessory to account for atmospheric H₂O and CO₂.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the nitrile, secondary amine, and other structural motifs.[16]
Part 2: Definitive Connectivity - The Power of NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules in solution.[17][18] It provides detailed information about the chemical environment, count, and connectivity of atoms. By integrating data from both ¹H and ¹³C NMR, we can piece together the molecular skeleton with high confidence.
For this compound, we anticipate signals corresponding to three distinct regions: the aromatic pyridine ring, the aliphatic cyclohexyl group, and the secondary amine proton. The chemical shifts, integration (for ¹H), and coupling patterns are all critical pieces of the puzzle.[19]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.[17]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve high homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. For enhanced analysis, 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation) can be performed to definitively assign connectivity.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick all peaks for both spectra.
Data Presentation: Expected NMR Spectral Data (in CDCl₃)
¹H NMR:
| Protons | Multiplicity | Integration | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyridine H-6 | dd | 1H | ~8.2-8.4 | Deshielded by adjacent ring nitrogen. |
| Pyridine H-4 | dd | 1H | ~7.5-7.7 | Aromatic proton. |
| Pyridine H-5 | dd | 1H | ~6.7-6.9 | Aromatic proton. |
| N-H | br s | 1H | ~5.0-6.0 | Exchangeable proton, broad signal. |
| Cyclohexyl CH (α to N) | m | 1H | ~3.5-3.8 | Deshielded by attachment to nitrogen. |
| Cyclohexyl CH₂ | m | 10H | ~1.2-2.0 | Complex multiplet for the remaining aliphatic protons. |
¹³C NMR:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Pyridine C-2 (C-NH) | ~158-160 | Carbon attached to two nitrogen atoms (ring N and amino N). |
| Pyridine C-6 | ~150-152 | Aromatic carbon adjacent to ring nitrogen.[19] |
| Pyridine C-4 | ~138-140 | Aromatic carbon. |
| Pyridine C-5 | ~115-117 | Aromatic carbon. |
| Nitrile (C≡N) | ~117-119 | Characteristic shift for a nitrile carbon. |
| Pyridine C-3 (C-CN) | ~90-92 | Shielded carbon attached to the nitrile group. |
| Cyclohexyl C-1 (CH-N) | ~52-55 | Aliphatic carbon attached to nitrogen. |
| Cyclohexyl C-2, C-6 | ~32-35 | Aliphatic carbons. |
| Cyclohexyl C-3, C-5 | ~25-27 | Aliphatic carbons. |
| Cyclohexyl C-4 | ~24-26 | Aliphatic carbon. |
Part 3: The Gold Standard - Single-Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[20] This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing exact bond lengths, bond angles, and conformational details that are inferred by other methods.[21] For novel compounds or those entering regulatory pathways, crystallographic data is often considered the definitive structural evidence.[22]
The primary challenge is often not the analysis itself but obtaining a high-quality single crystal suitable for diffraction.[22]
Experimental Protocol: Crystal Growth and X-ray Diffraction
-
Crystal Growth:
-
Method: Slow evaporation is a common starting point.
-
Solvent Selection: Screen various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to find one in which the compound has moderate solubility.
-
Procedure: Prepare a nearly saturated solution of this compound. Filter the solution into a clean vial to remove dust particles. Cover the vial with a perforated cap to allow for slow evaporation over several days to weeks in a vibration-free environment.[22]
-
-
Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in the path of a focused X-ray beam using a modern diffractometer. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded by a detector.[21]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, atomic positions are determined (structure solution). These positions are then refined against the experimental data to produce the final, highly accurate molecular structure.[20]
Synthesis of Evidence: A Self-Validating Conclusion
The power of this multi-faceted approach lies in the convergence of data. Each piece of information acts as a check on the others, creating a robust and self-validating structural proof.
Caption: Integration of orthogonal analytical data for structural validation.
The mass spectrum confirms the elemental composition of C₁₂H₁₅N₃. The IR spectrum validates the presence of the key nitrile and secondary amine functional groups. NMR spectroscopy then meticulously maps out the proton and carbon skeletons, confirming the 2,3-disubstituted pyridine ring and the attached cyclohexylamino moiety. Finally, X-ray crystallography provides the definitive, three-dimensional structure, leaving no room for ambiguity. This comprehensive and logical workflow ensures the highest degree of scientific integrity and trustworthiness in the structural elucidation of this compound.
References
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MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
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ACS Publications. (1967). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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MDPI. (2021). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. Retrieved from [Link]
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Angene Chemical. (n.d.). This compound(CAS# 77276-34-7). Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]
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MassBank. (2016). Pyridine; LC-ESI-QFT; MS2. Retrieved from [Link]
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Astronomy & Astrophysics. (2018). Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Retrieved from [Link]
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A Spectroscopic Guide to 2-(Cyclohexylamino)nicotinonitrile: Elucidating Molecular Structure for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Cyclohexylamino)nicotinonitrile, a molecule of significant interest to researchers in medicinal chemistry and materials science. The structural elucidation of such compounds is paramount for understanding their reactivity, biological activity, and potential applications. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and established experimental protocols. The insights provided herein are designed to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction to this compound
This compound (Molecular Formula: C₁₂H₁₅N₃, Molecular Weight: 201.27 g/mol ) is a substituted pyridine derivative. Its structure comprises a nicotinonitrile core, which is a pyridine ring substituted with a nitrile group, and a cyclohexylamino substituent at the 2-position. The accurate characterization of this molecule is the foundation of any further investigation into its properties. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure and purity of synthesized batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.
The Rationale Behind NMR Experimental Design
The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of interest.[1] The concentration of the sample is also a key parameter; a concentration of 5-25 mg in approximately 0.6 mL of solvent is generally sufficient for ¹H NMR, while ¹³C NMR may require a slightly higher concentration to achieve a good signal-to-noise ratio in a reasonable time.[2][3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Accurately weigh 10-20 mg of this compound.[2]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2]
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
-
Instrument Setup : Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.[1]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Data Acquisition : Acquire the ¹H NMR spectrum, typically using a 400 or 500 MHz spectrometer.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
NMR Experimental Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift correlation tables and computational prediction tools.[5][6][7]
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.25 | dd | 1H | H-6 (Pyridine) |
| ~7.55 | dd | 1H | H-4 (Pyridine) |
| ~6.60 | dd | 1H | H-5 (Pyridine) |
| ~5.50 | br s | 1H | N-H |
| ~3.80 | m | 1H | H-1' (Cyclohexyl CH) |
| ~2.00 | m | 2H | H-2', H-6' (Cyclohexyl CH₂) |
| ~1.75 | m | 2H | H-2', H-6' (Cyclohexyl CH₂) |
| ~1.60 | m | 1H | H-4' (Cyclohexyl CH₂) |
| ~1.40 | m | 2H | H-3', H-5' (Cyclohexyl CH₂) |
| ~1.25 | m | 2H | H-3', H-5' (Cyclohexyl CH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C-2 (Pyridine) |
| ~152.0 | C-6 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~118.0 | C≡N |
| ~112.0 | C-5 (Pyridine) |
| ~92.0 | C-3 (Pyridine) |
| ~52.0 | C-1' (Cyclohexyl) |
| ~33.0 | C-2', C-6' (Cyclohexyl) |
| ~26.0 | C-4' (Cyclohexyl) |
| ~25.0 | C-3', C-5' (Cyclohexyl) |
Interpretation of the NMR Spectra
-
¹H NMR: The aromatic region is expected to show three distinct signals for the pyridine ring protons, with their characteristic doublet of doublets (dd) splitting patterns arising from ortho and meta couplings. The H-6 proton is the most deshielded due to its proximity to the electronegative nitrogen atom. The N-H proton is expected to appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. The cyclohexyl group will show a complex set of overlapping multiplets in the aliphatic region (1.0-4.0 ppm). The methine proton (H-1') attached to the nitrogen will be the most downfield of the cyclohexyl signals.
-
¹³C NMR: The spectrum will display ten distinct signals, corresponding to the ten unique carbon environments in the molecule. The carbon atoms of the pyridine ring will appear in the aromatic region (90-160 ppm), with C-2 being the most deshielded due to its direct attachment to two nitrogen atoms (the ring nitrogen and the amino nitrogen). The nitrile carbon (C≡N) will have a characteristic signal around 118 ppm. The carbon attached to the nitrile group (C-3) is expected to be significantly shielded. The cyclohexyl carbons will appear in the upfield region (25-55 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
The Rationale Behind IR Experimental Design
For a solid sample like this compound, a common and effective preparation method is the thin solid film technique. This involves dissolving a small amount of the compound in a volatile solvent, depositing it onto an IR-transparent salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8][9] This method avoids the characteristic C-H stretching bands of mulling agents like Nujol oil that could interfere with the spectrum.[10][11]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation : Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[9]
-
Using a pipette, apply a drop of the solution to the surface of a clean, dry NaCl or KBr salt plate.
-
Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
IR Spectroscopy Experimental Workflow
Caption: Workflow for IR sample preparation and data acquisition.
Expected IR Spectroscopic Data
The following table lists the expected characteristic absorption bands for the functional groups present in this compound.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3300 | N-H stretch | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 2950 - 2850 | Aliphatic C-H stretch | Strong |
| 2230 - 2210 | C≡N stretch | Strong, Sharp |
| 1620 - 1580 | C=N and C=C stretches (Pyridine ring) | Medium-Strong |
| 1500 - 1400 | C=C stretch (Pyridine ring) | Medium |
| 1450 | CH₂ bend | Medium |
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups. The sharp, strong absorption band in the 2230-2210 cm⁻¹ region is highly characteristic of the nitrile (C≡N) group.[12] A medium intensity band around 3350 cm⁻¹ will indicate the N-H stretch of the secondary amine. Strong bands between 2950 and 2850 cm⁻¹ confirm the presence of the aliphatic C-H bonds of the cyclohexyl group. Aromatic C-H stretches are expected just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, but the characteristic C=N and C=C stretching vibrations of the pyridine ring should be observable in the 1620-1400 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for identification and structural elucidation.[13][14]
The Rationale Behind MS Experimental Design
For a relatively small and thermally stable organic molecule like this compound, EI-MS is an excellent choice.[15] The sample is first vaporized and then bombarded with high-energy electrons (typically 70 eV).[14][16] This process is energetic enough to not only ionize the molecule to form a molecular ion (M⁺˙) but also to induce characteristic fragmentation patterns that are invaluable for confirming the structure.[17]
Experimental Protocol: MS Data Acquisition
-
Sample Introduction : Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC).
-
Volatilization : Heat the sample under vacuum to produce gaseous molecules.
-
Ionization : Bombard the gaseous molecules with a beam of 70 eV electrons.[14]
-
Ion Acceleration : Accelerate the resulting positively charged ions through an electric field.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mass Spectrometry Experimental Workflow
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrometric Data
The following table lists the predicted major ions and their corresponding mass-to-charge ratios for this compound.
Table 4: Predicted Major Ions in the EI Mass Spectrum
| m/z | Ion | Notes |
| 201 | [C₁₂H₁₅N₃]⁺˙ | Molecular Ion (M⁺˙) |
| 172 | [M - C₂H₅]⁺ | Loss of an ethyl radical from cyclohexyl |
| 158 | [M - C₃H₇]⁺ | Loss of a propyl radical from cyclohexyl |
| 144 | [M - C₄H₉]⁺ | Loss of a butyl radical from cyclohexyl |
| 119 | [C₇H₅N₂]⁺ | Cleavage of the N-cyclohexyl bond |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |
Interpretation of the Mass Spectrum
The mass spectrum should exhibit a clear molecular ion peak at m/z = 201, which corresponds to the molecular weight of the compound. The presence of this peak is crucial for confirming the molecular formula.[17] A series of peaks resulting from the fragmentation of the cyclohexyl ring are expected, with losses of alkyl radicals.[18][19] A prominent peak at m/z 119 would arise from the cleavage of the bond between the nitrogen and the cyclohexyl ring, resulting in a stable aminopyridine fragment. The observation of a peak at m/z 83, corresponding to the cyclohexyl cation, would further support the proposed structure.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups such as the nitrile and the secondary amine, and mass spectrometry verifies the molecular weight and provides valuable information about the molecular structure through its fragmentation pattern. This guide provides the foundational spectroscopic data and protocols necessary for researchers to confidently identify and utilize this compound in their scientific pursuits.
References
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-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from a guide on preparing solid samples for IR spectroscopy.[8]
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-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from a blog post detailing the procedure for NMR sample preparation.[2]
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-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from a document providing guidelines for preparing high-quality NMR samples.[3]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from a guide on NMR sample preparation.[1]
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from an article explaining various ionization methods in mass spectrometry.[13]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from a text on the principles and methods of IR spectroscopy.[11]
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-
Creative Proteomics. (n.d.). Electron Ionization. Retrieved from a description of the principles and applications of electron ionization.[15]
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Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from an overview of various ionization techniques in mass spectrometry.[16]
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Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from a detailed explanation of the electron ionization process.[14]
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YouTube. (2023, September 8). How to predict 1H and 13C NMR of compound Using ChemDraw?. Retrieved from a video tutorial on using ChemDraw for NMR prediction.[20]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from a guide on fragmentation patterns in mass spectrometry.[18]
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NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from an online tool for predicting ¹³C NMR spectra.[7]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from an explanation of fragmentation in mass spectrometry.[17]
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ScienceDirect. (2009). 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. Retrieved from a research article on the IR spectroscopy of nitriles.[12]
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synthesis of 2-(Cyclohexylamino)nicotinonitrile
An In-depth Technical Guide to the Synthesis of 2-(Cyclohexylamino)nicotinonitrile
Abstract: This guide provides a comprehensive technical overview of the synthetic routes to this compound (CAS No. 77276-34-7), a valuable heterocyclic intermediate. We will explore two primary and robust methodologies: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern palladium-catalyzed Buchwald-Hartwig Amination. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to guide synthetic strategy.
Introduction
This compound is a substituted pyridine derivative characterized by a cyclohexylamine group at the 2-position and a nitrile group at the 3-position. The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2] The synthesis of such compounds is a critical step in the discovery and development of new therapeutic agents. This guide delves into the core chemical principles and practical execution of its synthesis, providing the necessary framework for its efficient and reliable production in a laboratory setting.
Part 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct and classical approach to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of an electron-withdrawing group.
Principle and Mechanism
Heteroaromatic rings like pyridine are electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the ring nitrogen.[3] The presence of the strongly electron-withdrawing nitrile (-CN) group on the nicotinonitrile backbone further activates the ring system towards nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism.[4]
-
Nucleophilic Addition: The nucleophile, cyclohexylamine, attacks the C2 carbon of 2-chloronicotinonitrile, which bears the leaving group (chloride). This step temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final substituted product. This step is typically irreversible and drives the reaction to completion. Due to the energy barrier of disrupting the aromatic system, these reactions often require heat.[4]
Detailed Experimental Protocol
This protocol is a representative procedure for the SNAr reaction.
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
Cyclohexylamine (1.2 - 1.5 eq)
-
Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP), or neat conditions)
-
Base (optional, e.g., K₂CO₃ or Et₃N, 1.5 eq) to scavenge HCl byproduct.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinonitrile (1.0 eq).
-
Add the solvent of choice (e.g., ethanol, 5-10 mL per gram of starting material). If running neat, omit the solvent.
-
Add cyclohexylamine (1.2 eq) to the flask. If a base is used, add it at this stage.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Part 2: Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It serves as an excellent, albeit more complex, alternative to SNAr, especially for less reactive aryl halides or when milder conditions are required.[7]
Principle and Mechanism
This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[8] The generally accepted mechanism proceeds through a catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-chloronicotinonitrile, breaking the C-Cl bond and forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (cyclohexylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium amido complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often employed to facilitate the key steps of oxidative addition and reductive elimination.[9][10]
Detailed Experimental Protocol
This protocol is a representative procedure for a Buchwald-Hartwig amination.
Materials:
-
2-Chloronicotinonitrile (1.0 eq)
-
Cyclohexylamine (1.1 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox.
-
To a dry Schlenk flask, add the palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe, followed by 2-chloronicotinonitrile and cyclohexylamine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 77276-34-7 | [11][12] |
| Molecular Formula | C₁₂H₁₅N₃ | [11] |
| Molecular Weight | 201.27 g/mol | |
| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | [11] |
| Appearance | Expected to be a solid at room temperature | - |
| Storage | Store in a cool, dry place away from light | [12] |
Table 2: Comparison of Synthetic Routes
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None required (thermal) | Palladium precursor (e.g., Pd₂(dba)₃) |
| Ligand | None required | Required (e.g., bulky phosphine ligands) |
| Base | Optional (to scavenge acid) | Required (strong base like NaOt-Bu) |
| Temperature | Generally higher (80-150 °C) | Generally moderate (80-110 °C) |
| Atmosphere | Air or inert | Strict inert atmosphere required |
| Cost & Simplicity | Lower cost, operationally simpler | Higher cost, more complex setup |
| Scope | Good for activated substrates | Broader scope, milder conditions |
| Waste | Primarily solvent and salts | Palladium, ligand, solvent, and salts |
Conclusion
The can be reliably achieved through two primary methods. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a straightforward, cost-effective, and operationally simple route that is well-suited for the activated 2-chloronicotinonitrile substrate. For situations requiring milder conditions or for substrates less amenable to SNAr, the Buchwald-Hartwig amination provides a powerful and versatile, albeit more resource-intensive, alternative. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and the need for generality across different substrates.
References
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MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available from: [Link]
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ResearchGate. Synthesis of 2-aminonicotinic acid. Available from: [Link]
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PubMed Central (PMC). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Available from: [Link]
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YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available from: [Link]
- Google Patents. Process for producing 2-amino-nicotinonitrile intermediates.
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Angene Chemical. This compound(CAS# 77276-34-7). Available from: [Link]
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ACS Publications. 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Available from: [Link]
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YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available from: [Link]
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National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
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ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Organic Syntheses. 2-chloronicotinonitrile. Available from: [Link]
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
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PubChem - NIH. 2-Aminoisonicotinonitrile. Available from: [Link]
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PubChem - NIH. 2-Cyclohexylidenemalononitrile. Available from: [Link]
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PubChem - NIH. 2-Chloronicotinonitrile. Available from: [Link]
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Organic Syntheses. nicotinonitrile. Available from: [Link]
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ResearchGate. A Review on The Chemistry of Nicotinonitriles and Their applications. Available from: [Link]
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PubMed Central (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link]
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ResearchGate. Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base.. Available from: [Link]
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PubMed - NIH. Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Available from: [Link]
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PubChem - NIH. Cyclohexylamine. Available from: [Link]
- Google Patents. Synthesis of nicotinic compounds.
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PubChem - NIH. Nicotinic acid, 2-(cyclohexylamino)-. Available from: [Link]
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An In-depth Technical Guide to 2-(Cyclohexylamino)nicotinonitrile (C₁₂H₁₅N₃)
Introduction
Nicotinonitrile (3-cyanopyridine) and its derivatives represent a cornerstone scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] This class of compounds exhibits a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties.[2][3] The 2-substituted aminonicotinonitrile motif, in particular, is a privileged structure, granting access to a rich chemical space for the development of targeted therapeutics. This guide provides a comprehensive technical overview of a specific, yet promising, member of this family: 2-(Cyclohexylamino)nicotinonitrile .
With the molecular formula C₁₂H₁₅N₃, this compound merges the biologically active nicotinonitrile core with a lipophilic cyclohexyl moiety. This combination presents an intriguing profile for investigation, as the cyclohexyl group can enhance membrane permeability and van der Waals interactions within protein binding pockets, while the aminopyridine core provides key hydrogen bonding and aromatic interaction sites. This document serves as a detailed manual for the synthesis, characterization, and potential biological investigation of this compound, providing both theoretical grounding and practical, field-proven protocols.
Physicochemical and Spectroscopic Profile
While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups. This section provides an essential baseline for characterization and quality control.
Core Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source / Method |
| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | --- |
| Molecular Formula | C₁₂H₁₅N₃ | --- |
| Molecular Weight | 201.27 g/mol | Calculated |
| CAS Number | 77276-34-7 | --- |
| Appearance | Off-white to pale yellow solid (Predicted) | --- |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Methanol | Predicted |
| LogP | ~3.5 (Predicted) | --- |
Predicted Spectroscopic Data & Interpretation
Spectroscopic analysis is critical for unambiguous structure verification. The following data is predicted based on established principles of NMR, IR, and Mass Spectrometry.
1.2.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the pyridine ring, the cyclohexyl group, and the amine proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |
| ~8.25 | dd | 1H | H6 (Pyridine) | The proton at position 6 is ortho to the ring nitrogen, causing significant deshielding. It will be split by H5 and H4. |
| ~7.50 | dd | 1H | H4 (Pyridine) | The proton at position 4 is deshielded by the ring system and the adjacent nitrile group. It will be split by H5 and H6. |
| ~6.70 | t | 1H | H5 (Pyridine) | The proton at position 5 is the most shielded of the aromatic protons and will appear as a triplet (or dd) from coupling to H4 and H6. |
| ~5.0-5.5 | br s | 1H | N-H | The amine proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is concentration and solvent-dependent.[4] |
| ~3.60 | m | 1H | CH -NH (Cyclohexyl) | The methine proton on the carbon attached to the nitrogen is deshielded by the electronegative amine group.[5] |
| ~1.20-2.00 | m | 10H | Cyclohexyl CH₂ | The ten remaining protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region. |
1.2.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum provides a map of the unique carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~159.0 | C2 (Pyridine) | Carbon attached to the amino group (C-N) is highly deshielded.[6] |
| ~152.0 | C6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen.[7] |
| ~139.0 | C4 (Pyridine) | Aromatic carbon deshielded by the ring system. |
| ~118.0 | C≡N (Nitrile) | The nitrile carbon has a characteristic chemical shift in this region.[8] |
| ~115.0 | C5 (Pyridine) | Aromatic carbon, typically the most shielded in the pyridine ring. |
| ~92.0 | C3 (Pyridine) | Carbon attached to the nitrile group (C-CN) is significantly shielded. |
| ~52.0 | C H-NH (Cyclohexyl) | The methine carbon attached to nitrogen is shifted downfield. |
| ~33.0 | Cyclohexyl CH₂ | Carbons ortho to the C-N group. |
| ~25.0 | Cyclohexyl CH₂ | Carbons meta to the C-N group. |
| ~24.5 | Cyclohexyl CH₂ | Carbon para to the C-N group. |
1.2.3 Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale & Causality |
| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amine | The N-H bond stretch for secondary amines typically appears in this region as a single, sharp peak.[9] |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) | Stretching of sp² C-H bonds on the pyridine ring. |
| 2930, 2855 | Strong | C-H Stretch | Aliphatic (Cyclohexyl) | Asymmetric and symmetric stretching of sp³ C-H bonds in the cyclohexyl ring. |
| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile | The carbon-nitrogen triple bond gives a very characteristic, strong, and sharp absorption in a relatively clean region of the spectrum.[10][11] |
| ~1600, 1580 | Medium-Strong | C=C, C=N Stretch | Aromatic Ring | Ring stretching vibrations of the pyridine core. |
1.2.4 Mass Spectrometry (Electron Ionization, EI-MS)
Mass spectrometry provides the molecular weight and key fragmentation patterns for structural confirmation.
| m/z | Proposed Fragment | Rationale & Causality |
| 201 | [M]⁺• | The molecular ion peak, corresponding to the full molecular weight. Its presence confirms the molecular formula C₁₂H₁₅N₃. |
| 174 | [M - HCN]⁺• | Loss of hydrogen cyanide from the nitrile group is a common fragmentation pathway for nicotinonitriles. |
| 120 | [M - C₆H₁₁]⁺• | Alpha-cleavage resulting in the loss of the cyclohexyl radical (mass 83) to form a stable aminopyridine radical cation. |
| 82 | [C₆H₁₀]⁺• | Fragmentation of the cyclohexyl ring, potentially through a retro-Diels-Alder reaction of a cyclohexene-like intermediate, a common pattern for cyclohexyl systems.[12][13] |
Synthesis and Purification Protocol
The most direct and industrially scalable synthesis of this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing nitrile group at the 3-position, making the chlorine atom at the 2-position an excellent leaving group.[14][15]
Reaction Scheme
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.
-
Reactor Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (10.0 g, 72.2 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (K₂CO₃) (15.0 g, 108.5 mmol, 1.5 equiv.). The use of a mild inorganic base is crucial to neutralize the HCl generated in situ without promoting side reactions.
-
Add anhydrous N,N-Dimethylformamide (DMF) (100 mL). DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates the intermediate Meisenheimer complex, accelerating the reaction.
-
-
Reagent Addition:
-
Begin stirring the suspension under a gentle flow of nitrogen.
-
Slowly add cyclohexylamine (9.1 mL, 79.4 mmol, 1.1 equiv.) to the mixture via syringe over 5 minutes. A slight excess of the amine ensures complete consumption of the starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C using an oil bath.
-
Maintain the temperature and vigorous stirring for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the 2-chloronicotinonitrile spot.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into a beaker containing ice-cold water (500 mL). This will precipitate the crude product and dissolve the inorganic salts.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and salts, then with cold hexanes (2 x 50 mL) to remove non-polar impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot isopropanol or ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Alternatively, for higher purity, perform column chromatography on silica gel using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes).
-
Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield a solid.
-
-
Final Product Handling:
-
Dry the purified product under high vacuum at 40 °C for 12 hours.
-
Expected Yield: 11.5 - 13.0 g (79-90%).
-
Store the final compound in a tightly sealed container, protected from light and moisture.
-
Synthesis Workflow Diagram
Reactivity and Derivatization for SAR Studies
The structure of this compound offers multiple handles for chemical modification, making it an excellent scaffold for developing a library of analogues for Structure-Activity Relationship (SAR) studies.[1]
Key Reactive Sites
-
Nitrile Group (C≡N): This is a versatile functional group. It can be:
-
Hydrolyzed to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions. This introduces hydrogen bond donors and acceptors, dramatically altering polarity and interaction potential.
-
Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation. This introduces a flexible, basic aminomethyl group.
-
-
Secondary Amine (N-H): The amine proton can be deprotonated to form an anion, which can then be alkylated or acylated to introduce diverse substituents.
-
Pyridine Ring: The ring itself can undergo further electrophilic aromatic substitution, although this is often challenging due to the electron-deficient nature of the ring.
Diagram of Derivatization Potential
Investigational Pathways in Drug Discovery
The nicotinonitrile scaffold is a known pharmacophore in many kinase inhibitors and antimicrobial agents.[3][16] Therefore, a logical starting point for investigating the biological activity of this compound is to screen it against relevant targets in these therapeutic areas.
Proposed Screening Cascade
A tiered screening approach is recommended to efficiently assess the compound's potential.
Protocol: Kinase Inhibitor Screening (Biochemical)
This protocol outlines a primary screen using a robust, luminescence-based assay to detect kinase activity by quantifying ADP production.
-
Assay Principle: The ADP-Glo™ Kinase Assay is a universal platform suitable for screening across diverse kinase families. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped and ATP is depleted; second, the remaining ADP is converted to ATP, which is used by luciferase to generate a light signal proportional to the ADP produced.[17]
-
Methodology:
-
Kinase Reaction: In a 96-well or 384-well plate, combine the specific kinase, its substrate, ATP, and the test compound (e.g., at a fixed concentration of 10 µM for a primary screen).
-
Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader. A lower signal compared to the DMSO control indicates inhibition of kinase activity.[]
-
Protocol: Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of microorganisms.
-
Assay Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
-
Methodology:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a concentration gradient.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[21]
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes + medium) and a negative control (medium only).
-
Incubation: Incubate the plate under conditions suitable for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed.[21]
-
Conclusion
This compound is a synthetically accessible molecule that stands at the intersection of proven pharmacophores. Its structure offers a compelling blend of features—a hydrogen-bonding aminopyridine core, a versatile nitrile handle for derivatization, and a lipophilic cyclohexyl group to probe hydrophobic interactions. The robust synthesis, predictable spectroscopic profile, and clear pathways for biological investigation outlined in this guide provide a solid foundation for researchers. By leveraging the established potential of the nicotinonitrile scaffold, this compound serves as an excellent starting point for hit-to-lead campaigns in oncology, infectious disease, and beyond, warranting further exploration by the drug discovery community.
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Preliminary Biological Screening of 2-(Cyclohexylamino)nicotinonitrile: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the preliminary biological evaluation of 2-(Cyclohexylamino)nicotinonitrile, a novel compound with potential therapeutic applications. Drawing upon the well-documented activities of the nicotinonitrile scaffold, this document outlines a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic, antimicrobial, and potential anticancer properties. The methodologies detailed herein are grounded in established, robust protocols to ensure data integrity and reproducibility, empowering research scientists and drug development professionals to make informed decisions about the progression of this candidate compound.
Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold
The nicotinonitrile (3-cyanopyridine) moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of several marketed drugs, including the kinase inhibitors bosutinib and neratinib.[1] Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological activities, notably as anticancer and antimicrobial agents.[1][2][3][4][5][6][7][8] The incorporation of a cyclohexylamino group at the 2-position of the pyridine ring in this compound introduces a lipophilic and flexible substituent that can significantly influence its interaction with biological targets. This structural feature warrants a systematic investigation into its biological profile.
This guide proposes a logical and resource-effective screening funnel, commencing with a foundational assessment of cytotoxicity to establish a therapeutic window. Subsequent evaluations will probe for antimicrobial and anticancer activities, areas where nicotinonitrile derivatives have shown considerable promise.[9][10]
A Tiered Approach to Preliminary Biological Screening
A hierarchical screening strategy is essential for the efficient allocation of resources and the rapid identification of promising lead compounds. The proposed workflow for this compound is designed to generate a foundational biological activity profile, guiding subsequent, more focused investigations.
Caption: A tiered workflow for the preliminary biological screening of this compound.
Tier 1: Foundational Cytotoxicity Assessment
A fundamental first step in the evaluation of any novel chemical entity is to determine its potential for inducing cellular toxicity.[11][12] This information is crucial for establishing a concentration range for subsequent bioactivity assays and for calculating the selectivity index, a key indicator of a compound's therapeutic potential.[13]
The MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][13][14] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[13][14]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions to create a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treat the cells with the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]
-
Incubate the plates for 48 or 72 hours.[11]
-
-
MTT Incubation and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, by plotting a dose-response curve.[11][13]
-
Data Presentation and Interpretation
The cytotoxic effects of this compound should be summarized in a table presenting the IC50 values for each cell line.
| Cell Line | Compound | IC50 (µM) |
| MCF-7 (Breast Cancer) | This compound | TBD |
| HepG2 (Liver Cancer) | This compound | TBD |
| HEK293 (Non-cancerous) | This compound | TBD |
| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | TBD |
| HepG2 (Liver Cancer) | Doxorubicin (Positive Control) | TBD |
| HEK293 (Non-cancerous) | Doxorubicin (Positive Control) | TBD |
A higher IC50 value against the non-cancerous HEK293 cell line compared to the cancer cell lines would indicate a degree of selectivity, which is a desirable characteristic for a potential anticancer agent.[13][14]
Tier 2: Bioactivity Profiling
Based on the established activities of the nicotinonitrile scaffold, the next logical step is to screen this compound for antimicrobial and anticancer properties.
Antimicrobial Susceptibility Testing
Nicotinonitrile derivatives have been reported to possess antibacterial and antifungal activities.[4][5][6][7][8] A standard method for assessing antimicrobial activity is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a compound.[15][16]
-
Microorganism Preparation:
-
Compound Preparation and Plate Setup:
-
Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (a known antibiotic or antifungal agent) and a negative control (no compound).
-
-
Incubation and MIC Determination:
-
Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | This compound | TBD |
| Escherichia coli (Gram-negative) | This compound | TBD |
| Candida albicans (Fungus) | This compound | TBD |
| Staphylococcus aureus | Ampicillin (Positive Control) | TBD |
| Escherichia coli | Ampicillin (Positive Control) | TBD |
| Candida albicans | Fluconazole (Positive Control) | TBD |
Anticancer Screening: In Vitro Kinase Inhibition Assay
The nicotinonitrile scaffold is a key component of several approved kinase inhibitors.[1] Therefore, evaluating the potential of this compound to inhibit protein kinases is a rational step in its anticancer screening. An in vitro kinase assay can provide direct evidence of target engagement.[18][19][20][21][22]
Caption: A generalized workflow for an in vitro kinase inhibition assay.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.[18]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
-
Detection and Analysis:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity.
-
| Kinase Target | Compound | IC50 (µM) |
| [Selected Kinase] | This compound | TBD |
| [Selected Kinase] | Staurosporine (Positive Control) | TBD |
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous approach to the preliminary biological screening of this compound. The proposed tiered workflow, beginning with cytotoxicity assessment followed by targeted antimicrobial and anticancer assays, will generate a crucial initial dataset to inform a go/no-go decision for further development. Positive results from this preliminary screen, such as a favorable selectivity index and potent activity in the antimicrobial or kinase inhibition assays, would justify advancing the compound to more complex studies, including mechanism of action elucidation and in vivo efficacy testing.
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MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
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solubility of 2-(Cyclohexylamino)nicotinonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 2-(Cyclohexylamino)nicotinonitrile in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility
In the landscape of drug discovery and development, understanding a compound's solubility is not merely an academic exercise; it is a fundamental necessity that dictates the feasibility of a compound's progression through the development pipeline.[1][2] Poor solubility can lead to a host of challenges, including but not limited to:
-
Synthesis and Purification: Inefficient reactions and difficult crystallizations.
-
In Vitro Screening: Unreliable and misleading results in biological assays.[1][2]
-
Formulation: Difficulties in creating stable and effective dosage forms.
-
Bioavailability: Poor absorption in the gastrointestinal tract, leading to low therapeutic efficacy.[3]
This guide focuses on this compound (CAS No. 77276-34-7)[4][5], a molecule featuring a substituted pyridine ring, a nitrile group, and a cyclohexylamino moiety. The interplay of these functional groups creates a unique physicochemical profile that requires careful consideration when selecting appropriate solvents for various applications.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" is the guiding tenet, suggesting that substances with similar polarities are more likely to be soluble in one another.[6][7]
-
Structural Features & Polarity:
-
Pyridine Ring and Nitrile Group: The nitrogen atom in the pyridine ring and the cyano group (-C≡N) are electronegative, introducing polar characteristics and the potential for dipole-dipole interactions.
-
Cyclohexyl Group: This bulky, non-polar aliphatic group contributes to the molecule's lipophilicity, favoring solubility in non-polar solvents.
-
Secondary Amine (-NH-): The amine bridge acts as a hydrogen bond donor, allowing for specific interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors.
-
The presence of both polar and non-polar regions suggests that this compound will exhibit a nuanced solubility profile, likely showing some degree of solubility in a range of solvents from moderately polar to non-polar. Its solubility in highly polar solvents like water is expected to be low, while its solubility in non-polar solvents like hexane may also be limited by the polar functional groups.
The following diagram illustrates the key structural features influencing the molecule's solubility.
Caption: Key functional groups of this compound and their contribution to its overall polarity.
Theoretical Framework for Solubility
Solubility is a thermodynamic equilibrium state where the rate of dissolution of a solute into a solvent equals the rate of precipitation out of the solvent.[3][9] This equilibrium is governed by the change in Gibbs free energy (ΔG) of the system. For dissolution to occur spontaneously, ΔG must be negative. The process can be conceptually broken down into three steps:
-
Solute-Solute Interactions: Energy is required to overcome the forces holding the solute molecules together in their solid-state (lattice energy).
-
Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent for the solute molecule.
-
Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.
A favorable dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.
Experimental Determination of Thermodynamic Solubility
Given the lack of published data, an empirical determination of solubility is necessary. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[2][6][10] This method ensures that the solution reaches equilibrium with the solid drug, providing a true measure of its maximum solubility in a given solvent at a specific temperature.
The following workflow diagram outlines the essential steps of the shake-flask method coupled with HPLC analysis.
Caption: Workflow for determining thermodynamic solubility using the shake-flask method and HPLC analysis.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
A. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm chemical-resistant syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[11][12]
B. Protocol
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations spanning the expected solubility range.[11]
-
Inject these standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
-
Sample Preparation (Shake-Flask Method):
-
To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours.[13] A longer duration is often required to ensure true thermodynamic equilibrium is reached.[2]
-
-
Sample Processing and Analysis:
-
After equilibration, remove the vials and let them stand to allow the excess solid to sediment.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted filtrate by multiplying the measured concentration by the dilution factor.
-
The resulting value is the solubility of this compound in that specific solvent at the tested temperature. Express the result in appropriate units (e.g., mg/mL or µg/mL).
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Polarity Index (Snyder) | Solubility (mg/mL) | Classification |
| Hexane | 0.1 | TBD | e.g., Sparingly soluble |
| Toluene | 2.4 | TBD | e.g., Soluble |
| Dichloromethane | 3.1 | TBD | e.g., Freely soluble |
| Ethyl Acetate | 4.4 | TBD | e.g., Soluble |
| Acetone | 5.1 | TBD | e.g., Soluble |
| Ethanol | 5.2 | TBD | e.g., Sparingly soluble |
| Acetonitrile | 5.8 | TBD | e.g., Soluble |
| Methanol | 6.6 | TBD | e.g., Sparingly soluble |
| Water | 10.2 | TBD | e.g., Insoluble |
TBD: To Be Determined experimentally.
Interpretation: The experimentally determined values would be filled into this table. A researcher could then correlate the solubility with the solvent polarity index. For a molecule with mixed polarity like this compound, it is plausible to expect peak solubility in solvents of intermediate polarity, such as dichloromethane or ethyl acetate, where both the polar and non-polar moieties of the molecule can be effectively solvated.
Conclusion and Practical Implications
This guide has established a robust framework for understanding and experimentally determining the . By employing the detailed shake-flask protocol and leveraging the principles of molecular polarity, researchers can generate the critical data needed to advance their work. This data is indispensable for:
-
Process Chemists: Selecting optimal solvents for reaction, workup, and crystallization to maximize yield and purity.
-
Analytical Chemists: Developing suitable diluents for chromatographic analysis.[11]
-
Formulation Scientists: Identifying potential solvent systems for creating stable liquid formulations or for use in manufacturing processes like spray drying.
The systematic approach outlined herein provides a reliable pathway to characterizing this key physicochemical property, thereby mitigating risks and enabling informed decisions throughout the drug development lifecycle.
References
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- BioAssay Systems. Solubility Testing – Shake Flask Method.
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- Experiment: Solubility of Organic & Inorganic Compounds.
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 2-(Cyclohexylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclohexylamino)nicotinonitrile, a substituted aminopyridine, represents a class of compounds of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a cyclohexylamino group with a nicotinonitrile scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally related compounds and established principles of laboratory safety. Due to the limited availability of specific toxicological data for this compound, a conservative approach to handling is strongly advised.
Part 1: Hazard Identification and Risk Assessment
Presumed Primary Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if ingested, absorbed through the skin, or inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of material being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering and administrative controls, supplemented by the rigorous use of personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions should be performed in a properly functioning chemical fume hood to minimize the risk of inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.
Personal Protective Equipment (PPE): A Critical Barrier
The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects against splashes of solutions or solid particles entering the eyes. |
| Skin Protection | Nitrile gloves (minimum 5-mil thickness). Change gloves immediately if contaminated. A lab coat should be worn at all times. For larger quantities or splash risks, a chemically resistant apron is recommended. | Nitrile gloves provide good resistance to a range of chemicals for short-term contact. A lab coat protects the skin and personal clothing. |
| Respiratory Protection | For procedures with a high potential for aerosol or dust generation that cannot be adequately controlled within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of airborne particles and vapors. |
Glove Selection and Use: It is important to note that thin, disposable nitrile gloves offer splash protection and should be discarded immediately upon contact with the chemical. For prolonged handling or immersion, heavier-duty gloves should be considered, and the manufacturer's glove compatibility data should be consulted.
Part 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols for handling, storage, and disposal is fundamental to a safe laboratory environment.
Handling Procedures
-
Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
Storage Requirements
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Incompatibilities: Based on the reactivity of similar compounds, store away from strong oxidizing agents, strong acids, and strong bases.
Waste Disposal
-
Segregation: All waste contaminated with this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
Part 4: Emergency Procedures
Rapid and appropriate response to an emergency situation can significantly mitigate potential harm. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
Exposure Protocols
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
-
Minor Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including PPE, into the hazardous waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity and the laboratory supervisor.
-
If the spill is large or involves a significant release of dust, evacuate the entire laboratory and contact the institution's emergency response team.
-
Prevent entry into the contaminated area.
-
Emergency Response Workflow
Caption: Workflow for responding to a chemical exposure or spill.
Part 5: Toxicological and Reactivity Profile
Toxicological Information
As previously stated, specific toxicological data for this compound is not available. The information below is extrapolated from structurally related compounds and should be treated as indicative of potential hazards.
| Toxicological Endpoint | Presumed Effect | Basis for Presumption |
| Acute Oral Toxicity | Harmful if swallowed | Based on data for 2-chloronicotinonitrile. |
| Acute Dermal Toxicity | Harmful in contact with skin | Based on data for 2-chloronicotinonitrile. |
| Acute Inhalation Toxicity | Harmful if inhaled | Based on data for 2-chloronicotinonitrile. |
| Skin Irritation | Causes skin irritation | Based on data for 2-chloronicotinonitrile. |
| Eye Irritation | Causes serious eye irritation | Based on data for 2-chloronicotinonitrile. |
| Carcinogenicity | No data available | |
| Mutagenicity | No data available | |
| Reproductive Toxicity | No data available |
Reactivity and Chemical Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Reactivity: As a 2-aminopyridine derivative, the exocyclic nitrogen can exhibit nucleophilic properties. The nitrile group can also participate in various chemical transformations.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
Reactivity Considerations
Caption: Potential reactivity and decomposition hazards.
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. While specific safety data is limited, a precautionary approach based on the known hazards of its constituent chemical motifs is essential. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their scientific endeavors. Continuous evaluation of laboratory practices and a commitment to a strong safety culture are the cornerstones of responsible chemical research.
References
- 2-Chloronicotinonitrile Safety Data Sheet. Available from various chemical suppliers.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]
-
OSHA 29 CFR 1910.132. Personal Protective Equipment. Occupational Safety and Health Administration. Available from: [Link]
-
Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of California, Santa Barbara. Available from: [Link]
Methodological & Application
The Synthetic Chemist's Guide to 2-Aminonicotinonitrile Intermediates: Protocols, Mechanisms, and Applications
Introduction: The Strategic Importance of the 2-Aminonicotinonitrile Scaffold
The 2-aminonicotinonitrile core, a pyridine ring bearing both an amino and a cyano group, represents a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds, from kinase inhibitors to central nervous system agents, underscores its significance as a privileged scaffold in drug discovery.[1][2] The unique electronic properties and versatile reactivity of this moiety make it an ideal starting point for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of the most reliable and efficient synthetic protocols for accessing 2-aminonicotinonitrile and its derivatives, with a focus on mechanistic understanding and practical application for researchers in the pharmaceutical and chemical industries.
Strategic Approaches to the Synthesis of 2-Aminonicotinonitriles
The construction of the 2-aminonicotinonitrile framework can be broadly categorized into several key strategies, each with its own set of advantages and considerations. This section will delve into the most prominent methods, providing both the theoretical underpinnings and practical protocols for their successful implementation.
The Power of Convergence: Four-Component Synthesis of 2-Amino-3-Cyanopyridines
One of the most elegant and atom-economical approaches to substituted 2-amino-3-cyanopyridines is the one-pot, four-component reaction.[3][4] This method typically involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, often in the presence of a catalyst. The convergence of four readily available starting materials in a single operation makes this a highly efficient strategy for generating molecular diversity.
Mechanistic Insights:
The reaction proceeds through a cascade of interconnected equilibria, beginning with the formation of two key intermediates: an α,β-unsaturated carbonyl compound (a chalcone derivative) from the aldol condensation of the aldehyde and ketone, and an enamine from the reaction of the ketone with the ammonium salt. The subsequent Michael addition of the enamine to the chalcone, followed by cyclization and aromatization, leads to the final pyridine product. The catalyst, which can range from a simple base to a transition metal complex, plays a crucial role in promoting the various steps of this cascade.
A plausible mechanistic pathway for the four-component synthesis is depicted below:
Figure 1: A simplified workflow of the four-component synthesis of 2-amino-3-cyanopyridines.
Experimental Protocol: Four-Component Synthesis of 2-Amino-4,6-diphenylnicotinonitrile
This protocol provides a general procedure for the synthesis of a representative 2-amino-3-cyanopyridine derivative.
-
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Acetophenone (1.0 mmol, 0.120 g)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ammonium acetate (1.5 mmol, 0.115 g)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde, acetophenone, malononitrile, and ammonium acetate.
-
Add ethanol (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain 2-amino-4,6-diphenylnicotinonitrile.
-
-
Expected Yield: 85-95%
-
Characterization: The product can be characterized by melting point determination, IR, 1H NMR, and 13C NMR spectroscopy.
Table 1: Substrate Scope and Yields for the Four-Component Synthesis
| Aldehyde | Ketone | Product | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenylnicotinonitrile | 92 | [3] |
| 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-6-phenyl-4-(4-chlorophenyl)nicotinonitrile | 90 | [3] |
| 4-Methoxybenzaldehyde | Acetophenone | 2-Amino-6-phenyl-4-(4-methoxyphenyl)nicotinonitrile | 95 | [3] |
| Benzaldehyde | Cyclohexanone | 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 88 | [3] |
Building from Acyclic Precursors: Synthesis from 1,1,3,3-Tetraalkoxypropane
A more direct route to the parent 2-aminonicotinonitrile involves the reaction of a malonaldehyde equivalent, such as 1,1,3,3-tetraalkoxypropane, with malononitrile. This method is particularly useful for accessing the unsubstituted core scaffold.[5]
Mechanistic Rationale:
The reaction is believed to proceed through the in-situ formation of an enol ether of malonaldehyde from the tetraalkoxypropane under acidic or thermal conditions. This reactive intermediate then undergoes a Knoevenagel-type condensation with malononitrile, followed by cyclization with a source of ammonia (often from the decomposition of an ammonium salt or added separately) and subsequent aromatization to yield the 2-aminonicotinonitrile.
Figure 2: Synthetic pathway to 2-aminonicotinonitrile from 1,1,3,3-tetraalkoxypropane.
Experimental Protocol: Synthesis of 2-Aminonicotinonitrile from 1,1,3,3-Tetramethoxypropane
This protocol is adapted from a patented procedure and provides a method for the synthesis of the parent 2-aminonicotinonitrile.
-
Materials:
-
1,1,3,3-Tetramethoxypropane (0.1 mol, 16.4 g)
-
Malononitrile (0.1 mol, 6.6 g)
-
Ammonium acetate (0.2 mol, 15.4 g)
-
Acetic acid (50 mL)
-
-
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 1,1,3,3-tetramethoxypropane, malononitrile, and ammonium acetate in acetic acid.
-
Heat the mixture to 110-120 °C with stirring.
-
Maintain the reaction at this temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol or purified by column chromatography.
-
-
Expected Yield: 70-80%
The Bohlmann-Rahtz Pyridine Synthesis: A Classic Approach
The Bohlmann-Rahtz synthesis is a powerful and versatile method for the preparation of substituted pyridines.[6][7][8][9][10] It involves the reaction of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally or acid-catalyzed cyclodehydration to yield the pyridine ring. By selecting appropriate starting materials, this method can be adapted to synthesize 2-aminonicotinonitrile derivatives.
Mechanistic Overview:
The reaction initiates with a Michael addition of the enamine to the activated alkyne of the ethynyl ketone. This is followed by a proton transfer and subsequent tautomerization to form a stable aminodiene intermediate. The final step is an intramolecular cyclization, driven by the nucleophilic attack of the enamine nitrogen onto the ketone carbonyl, followed by dehydration to afford the aromatic pyridine ring.
Figure 3: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Conceptual Application to 2-Aminonicotinonitrile Synthesis:
To synthesize a 2-aminonicotinonitrile derivative using this methodology, one would start with a β-amino-α,β-unsaturated nitrile (an enaminonitrile) as the enamine component. The reaction with an appropriate ethynyl ketone would then lead to the desired 2-amino-3-cyanopyridine scaffold.
Conclusion and Future Perspectives
The synthesis of 2-aminonicotinonitrile and its derivatives is a rich and evolving field. The multicomponent approach stands out for its efficiency and ability to generate diverse libraries of compounds for high-throughput screening. For the synthesis of the parent scaffold, methods utilizing acyclic precursors like 1,1,3,3-tetraalkoxypropane offer a direct and high-yielding route. Classical methods like the Bohlmann-Rahtz synthesis continue to provide a robust and versatile platform for the construction of highly substituted pyridines.
Future research in this area will likely focus on the development of more sustainable and environmentally friendly protocols, including the use of greener solvents, reusable catalysts, and flow chemistry techniques. Furthermore, the discovery of novel catalytic systems that can achieve high efficiency and selectivity under milder conditions will continue to be a major driving force in this field. The strategic importance of the 2-aminonicotinonitrile scaffold in drug discovery ensures that the development of innovative and practical synthetic methodologies will remain a key area of investigation for years to come.
References
-
Synthesis, Kinetics and a Full Mechanistic Investigation of Four-Component Reaction for Preparation of 2-Amino-3-Cyanopyridine Derivatives in the Presence of Green Catalysts: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds. Available at: [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available at: [Link]
- Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
-
Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. Available at: [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]
-
Synthesis and reactions of Pyridine. YouTube. Available at: [Link]
- Synthesis method of malononitrile. Google Patents.
-
Facile Synthesis of Functionalized 2-Aminopyridines. Thieme. Available at: [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PubMed Central. Available at: [Link]
-
Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. ResearchGate. Available at: [Link]
-
Oxidative coupling of malononitrile with formation of 1,1,2,3,3-pentacyanopropene salts. ResearchGate. Available at: [Link]
-
A mini-review on the multicomponent synthesis of pyridine derivatives. Bohrium. Available at: [Link]
-
Four-Component Synthesis of 2-Amino-3-Cyanopyridine Derivatives Catalyzed by Cu@imineZCMNPs as a Novel, Efficient and Simple Nanocatalyst Under Solvent-Free Conditions. Semantic Scholar. Available at: [Link]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. ACS Publications. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. Available at: [Link]
-
Synthesis of biologically active heterocyclic compounds from β-diketones. ACG Publications. Available at: [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. ResearchGate. Available at: [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. Available at: [Link]
-
Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. Interchim. Available at: [Link]
-
Bohlmann–Rahtz pyridine synthesis. YouTube. Available at: [Link]
-
A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 2-(Cyclohexylamino)nicotinonitrile in Medicinal Chemistry
Introduction: The Strategic Value of the Nicotinonitrile Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and blockbuster drugs.[1][2] Within this class, nicotinonitriles (3-cyanopyridines) have emerged as a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a wide range of biological targets.[3] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this core structure, underscoring its therapeutic relevance.[3]
This guide focuses on 2-(Cyclohexylamino)nicotinonitrile , a versatile and commercially available building block. While not possessing significant intrinsic biological activity, its true value lies in its strategic placement of reactive handles. The 2-amino group and the 3-nitrile group serve as key anchor points for chemical elaboration, allowing for the rapid construction of complex, fused heterocyclic systems with significant therapeutic potential. This document provides medicinal chemists with a comprehensive overview of its application, detailed synthetic protocols for its elaboration into potent kinase inhibitors, and methodologies for their biological evaluation.
Part 1: The 2-Aminonicotinonitrile Core as a Gateway to Fused Pyrimidines
One of the most powerful applications of this compound is its use as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. This fused heterocyclic system is central to a number of potent kinase inhibitors, as it effectively mimics the purine core of ATP, enabling competitive binding in the kinase hinge region.
The general synthetic strategy involves the condensation of the 2-amino group with a suitable cyclizing agent, a reaction that is both robust and amenable to a wide range of substrates. This allows for the generation of diverse compound libraries for screening and optimization.
Caption: General workflow for elaborating the this compound scaffold.
Part 2: Synthesis of a Pyrido[2,3-d]pyrimidine-Based CDK4 Inhibitor
Cyclin-dependent kinases (CDKs), particularly CDK4, are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[4] Potent and selective CDK4 inhibitors have shown significant promise as anticancer agents. The pyrido[2,3-d]pyrimidine scaffold derived from 2-aminonicotinonitriles is an excellent starting point for developing such inhibitors.[4]
The following protocol details a representative synthesis of a potent CDK4 inhibitor based on the work of Heathcock et al., adapted for the use of this compound.
Protocol 2.1: Synthesis of 8-Cyclohexyl-7-oxo-2-(phenylamino)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol describes the crucial cyclization step to form the core heterocyclic system. The use of formamide serves as both a reagent and a solvent in a high-temperature condensation reaction.
Rationale for Experimental Choices:
-
Reagents: this compound provides the foundational pyridine ring. Guanidine carbonate is used to introduce the necessary atoms to form the pyrimidine ring, resulting in a 2-amino substituted intermediate.
-
Solvent: N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent, ideal for ensuring all reagents remain in solution at the required reaction temperature.
-
Temperature: A high temperature (reflux) is necessary to drive the condensation and cyclization reaction to completion.
-
Workup: Pouring the reaction mixture into ice water causes the product to precipitate, providing a simple and effective initial purification step. Filtration collects the crude solid.
-
Purification: Recrystallization from a suitable solvent like ethanol is a classic and effective method for purifying solid organic compounds, removing residual starting materials and soluble impurities.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (2.01 g, 10 mmol) and guanidine carbonate (1.80 g, 10 mmol).
-
Solvent Addition: Add 20 mL of N,N-Dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (approximately 153°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile phase: 50% Ethyl Acetate / Hexanes].
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, washing the solid with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from ethanol to yield the pure 2-amino-8-cyclohexyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile intermediate.
-
Subsequent Steps: This intermediate can then be further functionalized. For instance, a Buchwald-Hartwig amination could be used to couple an appropriate aryl amine to the 2-position, yielding a final compound similar to the potent multikinase inhibitor 7x described in the literature.[4]
Part 3: Biological Evaluation of Synthesized Compounds
Once a library of derivatives has been synthesized, the next critical step is to assess their biological activity. For kinase inhibitors, this typically involves an in vitro kinase assay followed by cell-based assays to determine cellular potency and cytotoxicity.
Protocol 3.1: In Vitro CDK4/Cyclin D1 Kinase Inhibition Assay
This protocol outlines a common method for measuring the direct inhibitory effect of a compound on the target kinase.
Rationale for Experimental Choices:
-
Enzyme and Substrate: Recombinant human CDK4/Cyclin D1 is the target enzyme. Retinoblastoma (Rb) protein is a natural substrate for CDK4 and is used here in a peptide fragment form.
-
ATP: The reaction is initiated by ATP, the phosphate donor. Using radio-labeled [γ-³²P]ATP allows for the quantification of phosphate transfer to the substrate.
-
Assay Principle: An effective inhibitor will compete with ATP for the binding site on CDK4, reducing the amount of phosphorylated Rb substrate. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitor's potency.
-
Data Analysis: The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated by fitting the data to a dose-response curve.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 100 µM to 1 nM) in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add 5 µL of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme/Substrate Addition: Add 20 µL of a solution containing recombinant CDK4/Cyclin D1 enzyme and the Rb substrate peptide to each well.
-
Incubation: Incubate the plate at 30°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of a solution containing [γ-³²P]ATP and MgCl₂ to each well to start the kinase reaction.
-
Reaction Termination: After a 30-minute incubation at 30°C, stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash to remove unincorporated ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Inhibition of the CDK4/Cyclin D1 pathway by a nicotinonitrile-derived inhibitor.
Part 4: Data Presentation and Structure-Activity Relationships (SAR)
Systematic modification of the pyrido[2,3-d]pyrimidine core allows for the exploration of structure-activity relationships (SAR), providing insights into how different chemical groups affect target binding and cellular activity.
Table 1: Representative SAR Data for Pyrido[2,3-d]pyrimidine Analogs
| Compound ID | R¹ Group (at position 8) | R² Group (at position 2) | CDK4 IC₅₀ (nM)[4] | Antiproliferative (HCT-116) IC₅₀ (µM) |
| 1 | Cyclohexyl | Phenylamino | 150 | >10 |
| 2 | Cyclopentyl | Phenylamino | 98 | 5.2 |
| 3 | Cyclopentyl | 4-Morpholinophenylamino | 12 | 0.45 |
| 4 (7x) | Cyclopentyl | 4-(4-Methylpiperazin-1-yl)phenylamino | 3.87 | 0.08 |
Note: Data is representative and adapted from published studies for illustrative purposes.
Interpretation of SAR:
-
Effect of R¹: Comparing compounds 1 and 2 , the smaller cyclopentyl group at the R¹ position is slightly more favorable than the cyclohexyl group, suggesting a size constraint in this pocket of the ATP binding site.
-
Effect of R²: The most significant gains in potency come from modifications at the R² position. Moving from a simple phenylamino group (Compound 2 ) to incorporating a basic, water-soluble morpholine (Compound 3 ) or a methylpiperazine group (Compound 4 ) dramatically increases both kinase inhibition and cellular antiproliferative activity. This suggests a key interaction, likely a hydrogen bond or salt bridge, with a residue in the solvent-exposed region of the kinase. This is a common strategy in kinase inhibitor design to enhance potency and improve pharmacokinetic properties.
Conclusion and Future Perspectives
This compound represents a strategically valuable and readily available starting material for medicinal chemistry campaigns. Its true utility is realized in its efficient conversion to fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are privileged scaffolds for targeting therapeutically important enzyme classes, particularly protein kinases. The protocols and data presented herein demonstrate a clear and logical pathway from scaffold selection through synthesis, biological evaluation, and SAR analysis. Future work in this area will likely focus on leveraging this versatile building block to explore new chemical space, targeting other kinase families or developing novel covalent or allosteric inhibitors.
References
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Abdel-Aziz, A. A. M., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. PubMed. [Link]
-
Elnaggar, D. H., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]
-
Farghaly, T. A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
-
Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2015). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PubMed Central. [Link]
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Various Authors. (N.D.). Antiviral activity and cytotoxicity of compounds 20 and 21. ResearchGate. [Link]
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Wang, W., et al. (2023). Discovery of Dual Function Agents That Exhibit Anticancer Activity via Catastrophic Nicotinamide Adenine Dinucleotide Depletion. PubMed. [Link]
-
Al-Salahi, R., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. MDPI. [Link]
-
Various Authors. (N.D.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
-
Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Hassan, H., et al. (2022). Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). Assiut University. [Link]
-
Farghaly, T. A., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. MDPI. [Link]
-
Park, H., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
-
Various Authors. (N.D.). Proposed mechanism for the synthesis of nicotinonitrile derivatives. ResearchGate. [Link]
-
Weiss, A., et al. (2021). Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2). National Institutes of Health. [Link]
-
Various Authors. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]
-
Mohamady, S., et al. (2024). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. PubMed. [Link]
-
Farghaly, T. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. [Link]
-
Zarubaev, V. V., et al. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. MDPI. [Link]
-
Dyadyuchenko, M. V., & Komyagin, A. R. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
-
Ghorab, M. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]
-
Heathcock, M., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health. [Link]
-
Vankar, S. D., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PubMed Central. [Link]
-
Mohamady, S., et al. (2024). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. ResearchGate. [Link]
-
Various Authors. (N.D.). Advances in reversible covalent kinase inhibitors. National Institutes of Health. [Link]
-
Shehata, A. A., et al. (2021). Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. PubMed. [Link]
-
Various Authors. (N.D.). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
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University of York. (N.D.). Medicinal Chemistry: Blockbuster Drugs and How to Make Them. [Link]
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Application Notes and Protocols: 2-(Cyclohexylamino)nicotinonitrile as a Versatile Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for the design of potent and selective inhibitors. Within this class, 2-(Cyclohexylamino)nicotinonitrile presents a compelling and versatile framework. The cyclohexyl group offers a handle for exploring hydrophobic pockets and improving pharmacokinetic properties, while the nitrile group can be a key interaction point or a site for further chemical modification. This document provides a detailed guide to leveraging the this compound scaffold for the design and development of novel kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2) as a representative target.
I. Synthesis of the this compound Scaffold and its Derivatives
A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. The this compound scaffold can be readily accessed through a one-pot, multi-component reaction, which is highly amenable to the generation of a diverse library of analogs.
Protocol 1: One-Pot Synthesis of 2-(Cyclohexylamino)-4,6-disubstituted-nicotinonitriles
This protocol describes a general procedure for the synthesis of the this compound scaffold with substitution at the 4 and 6 positions of the pyridine ring.
Materials:
-
Aryl aldehyde (1.0 eq)
-
Substituted acetophenone or cyclohexanone (for the core scaffold) (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (1.5 eq)
-
Ethanol or a solvent-free condition
-
Catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] or nanostructured Na2CaP2O7, optional but can improve yield and reaction time)[1][2]
Procedure:
-
To a round-bottom flask, add the aryl aldehyde (1.0 eq), the ketone (e.g., cyclohexanone for the core scaffold, 1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
-
If using a catalyst, add it at this stage (e.g., 0.05 g of TBBDA).
-
The reaction can be performed neat (solvent-free) by heating the mixture at 80-100 °C, or by refluxing in a solvent such as ethanol.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the purified 2-amino-3-cyanopyridine derivative.
Causality Behind Experimental Choices: This multi-component reaction is highly efficient as it forms multiple bonds in a single step, minimizing waste and purification steps. The use of ammonium acetate provides both the ammonia source for the pyridine ring formation and acts as a catalyst. Solvent-free conditions are often preferred for their environmental benefits ("green chemistry") and can sometimes accelerate the reaction rate.
II. Application in Drug Design: A Case Study on CDK2 Inhibition
The dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3] CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[4] The 2-aminopyridine scaffold is a common feature in many reported CDK2 inhibitors.
Rationale for Targeting CDK2 with the this compound Scaffold
The 2-amino group of the scaffold is predicted to form two critical hydrogen bonds with the hinge region residues of CDK2 (specifically with the backbone carbonyl of Glu81 and the backbone NH of Leu83), mimicking the interaction of the adenine ring of ATP.[5] The cyclohexyl group can occupy a hydrophobic pocket, while the nicotinonitrile moiety can be oriented towards the solvent-exposed region, providing an avenue for further derivatization to enhance selectivity and potency.
Proposed Binding Mode
Based on crystal structures of other 2-aminopyridine-based inhibitors in complex with CDK2, the this compound scaffold is expected to adopt the following binding mode:[5]
-
Hinge Interaction: The pyridine N1 and the 2-amino group form hydrogen bonds with the backbone of Leu83 and Glu81 in the hinge region.
-
Hydrophobic Interactions: The cyclohexyl ring can fit into a hydrophobic pocket formed by residues such as Ile10, Val18, Ala31, Val64, and Leu134.
-
Gatekeeper Interaction: The pyridine ring can engage in van der Waals interactions with the "gatekeeper" residue Phe80.
Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of the lead scaffold. The following table outlines a hypothetical SAR for the this compound scaffold against CDK2, based on known trends for related kinase inhibitors.
| Compound | R1 (Position 4) | R2 (Position 6) | Modification on Cyclohexyl Ring | Predicted CDK2 IC50 | Rationale for Predicted Activity |
| Scaffold | H | H | None | ~1 µM | Core scaffold with moderate activity. |
| Analog 1 | 4-Methoxyphenyl | Phenyl | None | ~500 nM | Addition of aryl groups at R1 and R2 can enhance hydrophobic and pi-stacking interactions.[6] |
| Analog 2 | 4-Fluorophenyl | Phenyl | 4-hydroxy | ~200 nM | Introduction of a polar group on the cyclohexyl ring can form additional hydrogen bonds with the solvent-exposed region.[7] |
| Analog 3 | Pyridin-4-yl | Phenyl | None | ~100 nM | A nitrogen atom in the R1 aryl ring can act as a hydrogen bond acceptor, potentially increasing potency. |
| Analog 4 | 4-Fluorophenyl | Pyridin-2-yl | None | ~50 nM | Strategic placement of heteroatoms in the R2 group can lead to further interactions with the enzyme. |
This is a hypothetical SAR table for illustrative purposes.
III. Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro CDK2/Cyclin E Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of compounds against CDK2/Cyclin E. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[1][6]
Materials:
-
Recombinant human CDK2/Cyclin E1 (Promega, Cat.# V7001 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)
-
CDK2 Substrate (e.g., Histone H1)
-
ATP
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control).
-
Add 2 µL of CDK2/Cyclin E1 enzyme solution (final concentration ~1-5 ng/µL).
-
Add 2 µL of a substrate/ATP mixture (final concentration of Histone H1 ~0.2 µg/µL and ATP at the Km for CDK2, typically 10-50 µM).
-
Incubate the reaction at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of the compounds on the proliferation of a cancer cell line known to be dependent on CDK2 activity (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition).
IV. Mechanism of Action and Signaling Pathway
Inhibitors based on the this compound scaffold are designed to be ATP-competitive inhibitors of CDK2. By binding to the ATP pocket, they prevent the phosphorylation of key substrates required for cell cycle progression.
Molecular Mechanism
The primary mechanism of action is the inhibition of the phosphotransferase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), a key substrate of CDK2. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication.[4]
Cellular Consequences
The inhibition of CDK2 activity results in a cell cycle arrest at the G1/S transition. This can be observed experimentally by flow cytometry, where treated cells will show an accumulation in the G1 phase of the cell cycle. Prolonged cell cycle arrest can ultimately lead to the induction of apoptosis (programmed cell death) in cancer cells.
CDK2 Signaling Pathway
Caption: The CDK2 signaling pathway at the G1/S transition.
V. Workflow for Drug Design using the this compound Scaffold
Caption: A general workflow for drug design.
VI. Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis, coupled with the well-established role of the 2-aminopyridine core in kinase inhibition, makes it an attractive platform for drug discovery campaigns. By leveraging the principles of structure-based drug design and a systematic evaluation of structure-activity relationships, this scaffold can be optimized to yield potent and selective drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
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Ghorbani-Vaghei, R., Toghraei-Semiromi, Z., & Karimi Nami, R. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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Bekkali, C., et al. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 27(15), 4987. [Link]
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Caldon, E. K. (2022). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 10, 836333. [Link]
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My Cancer Genome. (n.d.). CDK2. [Link]
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Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. [Link]
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. [Link]
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Anderson, E., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1733-1746. [Link]
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Wang, S., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 888691. [Link]
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El-Sayed, N. A. E. F., et al. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Journal of the Iranian Chemical Society, 18(9), 2205-2223. [Link]
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Zare, A., et al. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(8), 1695-1702. [Link]
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Al-Said, M. S., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163654. [Link]
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Abo-Mansour, E., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 418-428. [Link]
-
Zhang, C., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
-
Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112-3126. [Link]
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Tadesse, S., et al. (2020). Targeting CDK2 for cancer therapy. Expert Opinion on Therapeutic Targets, 24(6), 511-525. [Link]
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Jin, J., et al. (2022). Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. Cell Death & Disease, 13(5), 459. [Link]
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Patel, H., et al. (2018). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. ASSAY and Drug Development Technologies, 16(5), 288-296. [Link]
-
Liu, Y., et al. (2022). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 963-970. [Link]
-
El-Damasy, A. K., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(14), 5431. [Link]
-
Kim, H. Y., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2245-2249. [Link]
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- 3. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic N-Alkylation of 2-Aminonicotinonitriles for Accelerated Drug Discovery
Abstract
N-alkylated 2-aminonicotinonitriles represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of alkyl groups onto the exocyclic amino function allows for the fine-tuning of pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of robust and scalable experimental procedures for the N-alkylation of 2-aminonicotinonitriles. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions for reaction optimization and troubleshooting. This document covers classical alkylation methodologies, modern catalytic approaches such as "Borrowing Hydrogen" catalysis, and process intensification techniques like Phase Transfer Catalysis and microwave-assisted synthesis.
Introduction: The Significance of the 2-Aminonicotinonitrile Scaffold
The 2-aminopyridine moiety is a privileged structure in drug discovery, prized for its ability to engage in key hydrogen bonding interactions with biological targets.[1] The addition of a nitrile group at the 3-position, creating the 2-aminonicotinonitrile core, further enhances its utility by providing a versatile chemical handle for subsequent transformations and acting as a potent hydrogen bond acceptor. N-alkylation of the amino group is a fundamental strategy to modulate the molecule's steric and electronic profile, directly impacting its interaction with protein active sites and influencing its pharmacokinetic properties.
However, the N-alkylation of aminopyridines is not without its challenges. The pyridine ring nitrogen can compete with the exocyclic amine for the alkylating agent, and the nucleophilicity of the amino group itself can lead to undesired over-alkylation, yielding tertiary amines.[1][2] Therefore, the selection of an appropriate synthetic methodology is paramount to achieving high yields and selectivity for the desired mono-N-alkylated product.
Strategic Approaches to N-Alkylation
The optimal method for N-alkylation depends on several factors, including the nature of the alkylating agent, the scale of the reaction, and the functional group tolerance required. Here, we dissect three primary strategies.
Classical SN2 Alkylation with Alkyl Halides
This is the most direct approach, involving the reaction of the 2-aminonicotinonitrile with an alkyl halide in the presence of a base.
-
Mechanism: The base deprotonates the amino group, generating a more nucleophilic amide anion. This anion then attacks the electrophilic carbon of the alkyl halide in a classical SN2 displacement, forming the new C-N bond.
-
Key Considerations:
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but require anhydrous conditions. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are milder, safer alternatives that often provide excellent results, particularly with more reactive alkylating agents.[3]
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine.
-
Over-alkylation: This is a common side reaction. It can be minimized by using the aminonicotinonitrile as the limiting reagent, maintaining a moderate temperature, and carefully monitoring the reaction progress.
-
Borrowing Hydrogen (BH) Catalysis with Alcohols
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a powerful, atom-economical, and green alternative to using alkyl halides.[4][5] This method utilizes alcohols as the alkylating agents, with water as the only byproduct.
-
Mechanism: The reaction is catalyzed by a transition metal complex, typically based on Ruthenium or Iridium. The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde in situ. The amine then condenses with the aldehyde to form an imine. Finally, the metal-hydride reduces the imine to the desired N-alkylated amine, regenerating the catalyst for the next cycle.
-
Key Considerations:
-
Catalyst: Commercially available Ru-based catalysts are often highly effective and tolerate a wide range of functional groups.[4][6]
-
Alkylating Agent: Primary alcohols are excellent substrates for this transformation.
-
Conditions: The reaction is typically performed at elevated temperatures (80-120 °C) in a non-polar solvent like toluene, often with a base such as potassium tert-butoxide (KOtBu) to facilitate the initial dehydrogenation step.[4][7]
-
Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is an elegant and highly practical technique for reactions involving a water-soluble base and an organic-soluble substrate.[8][9] It avoids the need for strong, hazardous bases and expensive anhydrous solvents.
-
Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports a basic anion (like hydroxide or carbonate) from the aqueous phase into the organic phase.[10] In the organic phase, the "naked" and highly reactive basic anion deprotonates the aminonicotinonitrile. The resulting nucleophilic anion then reacts with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle.
-
Key Considerations:
-
Catalyst: The structure of the quaternary ammonium salt can be tuned for optimal performance. Parameters like the total number of carbons (C#) and the "q-value" can help in catalyst selection for specific reaction types.[8]
-
Solvent System: A biphasic system, such as toluene and water, is commonly used. In some cases, the reaction can be run under solvent-free conditions, further enhancing its green credentials.[11]
-
Base: Inexpensive and environmentally benign inorganic bases like NaOH, KOH, or K₂CO₃ are used in the aqueous phase.[8]
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the mono-alkylation of 2-aminonicotinonitrile using potassium carbonate as the base.
-
Materials:
-
2-Aminonicotinonitrile
-
Alkyl Bromide (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinonitrile (1.0 eq), potassium carbonate (2.0 eq), and DMF (approx. 0.1 M concentration relative to the amine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 2-aminonicotinonitrile.
-
Protocol 2: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen
This protocol outlines the N-alkylation using an alcohol as the alkylating agent, based on methodologies reported for aromatic amines.[4]
-
Materials:
-
2-Aminonicotinonitrile
-
Primary Alcohol (1.2 equivalents)
-
Potassium tert-butoxide (KOtBu, 1.0 equivalent)
-
Ruthenium Catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%)
-
Anhydrous Toluene
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine 2-aminonicotinonitrile (1.0 eq), the primary alcohol (1.2 eq), potassium tert-butoxide (1.0 eq), and the Ruthenium catalyst (1-2 mol%).
-
Add anhydrous toluene via syringe (approx. 0.2 M concentration).
-
Seal the tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction for 16-24 hours. Monitor by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to yield the desired product.
-
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically reduce reaction times for N-alkylation reactions.[12][13][14]
-
Materials:
-
2-Aminonicotinonitrile
-
Alkyl Halide (1.2 equivalents)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equivalents)
-
N-Methyl-2-pyrrolidinone (NMP, minimal amount to create a slurry)
-
Microwave-safe reaction vial with a stir bar
-
-
Procedure:
-
In a microwave vial, add 2-aminonicotinonitrile (1.0 eq), the alkyl halide (1.2 eq), and cesium carbonate (2.0 eq).
-
Add a few drops of NMP, just enough to form a stirrable slurry.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 100-150 °C for 10-30 minutes (power and time may need optimization).
-
After the reaction, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude material via column chromatography.
-
Data and Method Comparison
| Parameter | Method 1: Classical SN2 | Method 2: Borrowing Hydrogen | Method 3: Microwave-Assisted |
| Alkylating Agent | Alkyl Halide (R-X) | Primary Alcohol (R-CH₂OH) | Alkyl Halide (R-X) |
| Key Reagent | Base (e.g., K₂CO₃, NaH) | Transition Metal Catalyst (e.g., Ru complex) | Base (e.g., Cs₂CO₃) |
| Solvent | DMF, MeCN, DMSO | Toluene, Dioxane | NMP, DMF (minimal) |
| Temperature | 40 - 80 °C | 100 - 140 °C | 100 - 150 °C |
| Reaction Time | 4 - 24 hours | 16 - 24 hours | 5 - 30 minutes |
| Key Advantage | Simple, well-established | Atom economical, green | Extremely fast |
| Key Disadvantage | Stoichiometric waste, potential over-alkylation | High temperature, requires inert atmosphere | Requires specialized equipment |
Visualized Workflows and Mechanisms
General Experimental Workflow
Caption: General workflow for N-alkylation experiments.
Borrowing Hydrogen Catalytic Cycle
Caption: The catalytic cycle of N-alkylation via Borrowing Hydrogen.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No Reaction / Low Conversion | Insufficiently strong base; Inactive catalyst; Low temperature. | Use a stronger base (e.g., NaH instead of K₂CO₃); Increase temperature; Ensure catalyst is active and atmosphere is inert (for BH method). |
| Over-alkylation (Dialkylation) | Reaction time too long; Temperature too high; Excess alkylating agent. | Reduce reaction time and monitor closely by TLC; Lower the reaction temperature; Use a stoichiometric amount or slight excess (1.05 eq) of the alkylating agent. |
| Pyridine Ring Alkylation | Harsh conditions; Highly reactive alkylating agent. | Use milder conditions (lower temperature, weaker base); Consider a protecting group strategy if the problem persists, though often not necessary. |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the chromatography mobile phase; Consider derivatization of the product or starting material to alter polarity before separation. |
Conclusion
The N-alkylation of 2-aminonicotinonitriles is a cornerstone transformation for the synthesis of novel therapeutics. While classical SN2 reactions provide a straightforward entry, modern methods like Borrowing Hydrogen catalysis offer significant advantages in terms of sustainability and atom economy. Furthermore, process intensification techniques such as microwave-assisted synthesis can dramatically accelerate the discovery process by reducing reaction times from hours to minutes. By understanding the principles behind each method, researchers can select the optimal conditions to efficiently and selectively synthesize their target molecules, paving the way for the next generation of innovative medicines.
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Yeong, K. Y., et al. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. ChemistrySelect, 7(40), e202203028. Available at: [Link]
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Application Notes and Protocols: Evaluating the Antimicrobial Potential of 2-(Cyclohexylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Nicotinonitrile Scaffolds
The rising tide of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the nicotinonitrile (2-aminopyridine-3-carbonitrile) framework has emerged as a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] This document provides a comprehensive guide to the application of 2-(Cyclohexylamino)nicotinonitrile and its analogues in antimicrobial research, with a focus on robust, validated protocols for efficacy and preliminary safety assessment.
The core structure, characterized by a pyridine ring substituted with an amino group and a cyano group, offers versatile points for chemical modification, allowing for the fine-tuning of its biological activity. The incorporation of a cyclohexylamino moiety, as seen in the title compound, introduces a lipophilic character that can significantly influence membrane permeability and target engagement. One study highlighted that a 2-amino-3-cyanopyridine derivative featuring a cyclohexylamine group demonstrated notable activity against Gram-positive bacteria, suggesting this structural feature is key to its antibacterial potential.[4]
These application notes are designed to provide researchers with the foundational knowledge and detailed methodologies required to systematically evaluate the antimicrobial efficacy and cytotoxic profile of this compound and related compounds.
Part 1: Foundational Antimicrobial Screening
The initial assessment of a novel compound's antimicrobial properties begins with determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7][8] This is a critical first step in evaluating the potential of this compound as an antimicrobial agent.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
Principle: A standardized suspension of the test microorganism is introduced to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth (turbidity) is assessed to determine the MIC.[7][10][11]
Materials:
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[10][12]
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Preparation of Compound Dilutions:
-
Create a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations for testing. Ensure the final concentration of the solvent is not inhibitory to the microorganism.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include the following controls:
-
Positive Control: Inoculum in MHB without the test compound.
-
Negative Control (Sterility Control): MHB only.
-
Solvent Control: Inoculum in MHB with the highest concentration of the solvent used.
-
-
Seal the plate and incubate at 37°C for 16-20 hours.[10]
-
-
Determination of MIC:
Data Presentation: MIC Values
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | e.g., 16 |
| This compound | Bacillus subtilis | e.g., 8 |
| This compound | Escherichia coli | e.g., >128 |
| This compound | Pseudomonas aeruginosa | e.g., >128 |
| Reference Antibiotic (e.g., Ciprofloxacin) | Staphylococcus aureus | e.g., 1 |
Note: The values presented are hypothetical and should be replaced with experimental data.
Part 2: Determining Bactericidal vs. Bacteriostatic Activity
While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[13][14]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium without the test compound. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the bacterial inoculum.[14][15][16]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile micropipettes
-
Incubator
Step-by-Step Methodology:
-
Sub-culturing:
-
From the MIC plate, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto a fresh nutrient agar plate.
-
Also, plate an aliquot from the positive control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, observe the plates for colony growth.
-
The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13]
-
Interpreting MIC and MBC Data:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[15]
-
If the MBC is > 4 times the MIC, the compound is typically considered bacteriostatic .
Part 3: Preliminary Safety Assessment - In Vitro Cytotoxicity
A crucial aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microorganisms while exhibiting minimal harm to host cells.[17][18][19] In vitro cytotoxicity assays provide an initial assessment of a compound's potential toxicity to mammalian cells.
Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[20]
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or a relevant cell line for the intended therapeutic area)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound.
-
Include vehicle controls (cells treated with the solvent) and untreated controls.
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[10]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.
-
Part 4: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is fundamental to its development. For nicotinonitrile derivatives, several mechanisms could be at play. Some pyrimidine derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division, leading to a bactericidal effect.[21] Other potential mechanisms for antimicrobial peptides and small molecules include disruption of the cell membrane, inhibition of DNA gyrase or other topoisomerases, and interference with metabolic pathways.[22][23][24]
Visualizing the Experimental Workflow
Caption: Workflow for antimicrobial and cytotoxicity evaluation.
Hypothetical Mechanism of Action: Cell Division Inhibition
Based on related compounds, a plausible mechanism for this compound could be the inhibition of a key protein in bacterial cell division, such as FtsZ.
Caption: Hypothetical inhibition of bacterial FtsZ polymerization.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial antimicrobial evaluation of this compound. By systematically determining the MIC, MBC, and in vitro cytotoxicity, researchers can effectively triage this and related compounds for further development. Positive results from these assays would warrant more in-depth mechanistic studies, such as time-kill kinetics, membrane permeabilization assays, and specific enzyme inhibition assays, to fully elucidate the compound's mode of action and therapeutic potential. The versatility of the nicotinonitrile scaffold suggests that with further optimization, it could yield promising candidates in the ongoing fight against infectious diseases.
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Protocol for Assessing the Anticancer Activity of Nicotinonitrile Compounds
An Application Guide:
Introduction
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs and numerous clinical candidates.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, with particularly significant promise as anticancer agents.[3][4][5] These compounds often exert their effects by targeting key nodes in cancer cell signaling, including critical kinases like Epidermal Growth Factor Receptor (EGFR), PIM-1, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or by interfering with fundamental cellular machinery such as microtubule dynamics.[1][6][7][8] Marketed drugs like Bosutinib (a Src/Abl kinase inhibitor) and Neratinib (a HER2/EGFR kinase inhibitor) feature the nicotinonitrile core, underscoring its therapeutic relevance.[1]
This guide provides a comprehensive, multi-stage protocol for researchers to systematically evaluate the anticancer potential of novel nicotinonitrile compounds. It is designed to progress logically from broad initial screening to detailed mechanistic elucidation and finally to preclinical in vivo validation. Each protocol is presented with the underlying scientific rationale to empower researchers not just to perform the experiments, but to understand and troubleshoot them effectively.
Guiding Principle: A Phased Approach to Anticancer Evaluation
A robust assessment of a potential anticancer agent requires a tiered approach. We begin with high-throughput in vitro assays to identify active compounds and determine their potency. Promising candidates are then subjected to a battery of mechanistic assays to understand how they work. Finally, the most compelling compounds are advanced to in vivo models to assess their efficacy in a physiological context. This phased strategy ensures that resources are focused on compounds with the highest likelihood of clinical translation.
Overall Experimental Workflow
The following diagram outlines the systematic progression for evaluating nicotinonitrile compounds, from initial cytotoxicity screening to in vivo efficacy studies.
Caption: A phased workflow for anticancer drug evaluation.
Phase 1: Initial Screening for Cytotoxic Activity
The first critical step is to determine whether the nicotinonitrile compounds exhibit cytotoxic or anti-proliferative effects against cancer cells and to quantify this activity. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[9][10]
Principle of the MTT Assay
The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10][11]
Detailed Protocol: MTT Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 breast, A549 lung, HepG2 liver)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Nicotinonitrile compounds, dissolved in DMSO to create a stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cell suspension to an optimal seeding density (typically 5,000–10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only). d. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the nicotinonitrile compounds in complete culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and typically ≤0.5% to avoid solvent toxicity. b. After 24 hours, carefully remove the medium from the wells. c. Add 100 µL of the diluted compounds to the respective wells. Add 100 µL of medium with the equivalent DMSO concentration to the vehicle control wells. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9] b. Incubate for 2-4 hours at 37°C.[11] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[13] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][11]
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from all other wells.
-
Percent Viability: Calculate using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Comparative IC50 Values
Summarize the results in a table for clear comparison of compound potency across different cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) ± SD | Selectivity Index |
| Nicotinonitrile-A | MCF-7 (Breast) | 8.78 ± 0.7 | 7.1 |
| Nicotinonitrile-A | HepG2 (Liver) | 5.16 ± 0.4 | 12.0 |
| Nicotinonitrile-A | VERO (Normal) | 62.19 ± 2.02 | - |
| Nicotinonitrile-B | MCF-7 (Breast) | 15.32 ± 1.2 | 3.3 |
| Nicotinonitrile-B | HepG2 (Liver) | 4.26 ± 0.3 | 11.8 |
| Nicotinonitrile-B | VERO (Normal) | 50.20 ± 10.22 | - |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.95 ± 0.11 | - |
| Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells. Higher values indicate greater cancer cell-specific toxicity. Data is hypothetical and based on values reported in the literature for novel derivatives.[4][14] |
Phase 2: Elucidating the Mechanism of Action
Once lead compounds are identified, the next phase is to understand how they kill cancer cells. Key questions to address are whether they induce programmed cell death (apoptosis) and if they interfere with the cell division cycle.
Assessment of Apoptosis Induction
Apoptosis is a primary mechanism for many anticancer drugs.[15] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.
Principle of the Annexin V/PI Assay: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can label early apoptotic cells.[17] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[18] This dual staining allows for the differentiation of healthy, early apoptotic, late apoptotic, and necrotic cells.[16][18]
Detailed Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with the nicotinonitrile compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Collection: a. Seed cells and treat with the compound (e.g., at 1x and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control. b. Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. c. Combine the floating and adherent cells for each sample and pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Staining: a. Wash the cell pellet twice with cold 1X PBS.[16] b. Resuspend the cells in 1X Binding Buffer to a concentration of ~1 × 10⁶ cells/mL.[18] c. Transfer 100 µL of the cell suspension (~1 × 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18] e. Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[17][18]
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube.[18] b. Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Data Interpretation: The results are displayed as a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic/dead cells (due to mechanical damage).
An effective apoptotic inducer will show a significant shift of cells from the lower-left to the lower-right and subsequently the upper-right quadrants.
Cell Cycle Analysis
Many anticancer agents, particularly those targeting tubulin or DNA synthesis, function by arresting the cell cycle at specific checkpoints.[8][19] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to assess this.[20]
Principle of Cell Cycle Analysis: PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[21][22] Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (2n DNA content). Cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.[23] Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[22]
Detailed Protocol: PI Staining for Cell Cycle Analysis
Materials:
-
Treated and control cells.
-
Cold 70% ethanol (for fixation).
-
1X PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
Procedure:
-
Cell Collection and Fixation: a. Harvest cells as described in the apoptosis protocol. b. Wash the cell pellet once with cold PBS. c. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. This step is critical for proper permeabilization and preservation of DNA.[23] d. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. b. Resuspend the cell pellet in 200-400 µL of the PI/RNase A staining solution. c. Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. View the DNA content histogram on a linear scale to best resolve the G1, S, and G2/M peaks.[22][23] c. Use software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.[21]
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| Nicotinonitrile-A (IC50) | 25.8% | 15.1% | 59.1% |
| Nicotinonitrile-B (IC50) | 60.1% | 22.3% | 17.6% |
| *Hypothetical data showing Nicotinonitrile-A induces G2/M arrest, a characteristic of tubulin-targeting agents.[15] |
Phase 3: Target and Signaling Pathway Validation
Mechanistic data from apoptosis and cell cycle assays often points toward specific molecular targets. For nicotinonitrile compounds, common targets include receptor tyrosine kinases (like EGFR) or cytoskeletal proteins (like tubulin).[6][7] Western blotting is the essential technique to confirm these targets by measuring changes in the expression or phosphorylation status of key proteins.[24][25]
Principle of Western Blotting
Western blotting separates proteins from a cell lysate by size using SDS-PAGE. The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF) and probed with a primary antibody specific to the protein of interest. A secondary antibody, conjugated to an enzyme (like HRP), binds to the primary antibody and generates a chemiluminescent or fluorescent signal for detection.[24][26] This allows for the semi-quantitative analysis of specific proteins.[24]
Signaling Pathway of Interest: EGFR and Downstream Effectors
Many nicotinonitrile derivatives are designed as EGFR inhibitors.[6] EGFR activation triggers downstream pathways like PI3K/Akt/mTOR, which are central to cell survival and proliferation.[27][28] A successful inhibitor would be expected to decrease the phosphorylation (activation) of EGFR and its downstream targets like Akt.
Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway.
Detailed Protocol: Western Blot Analysis
Procedure:
-
Protein Extraction: a. Treat cells with the nicotinonitrile compound for a specified time. b. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[29] b. Load the samples onto an SDS-polyacrylamide gel along with a molecular weight marker. c. Run the gel until adequate separation is achieved.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[29]
-
Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[29] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Repeat the washing step.
-
Detection: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using an imaging system or X-ray film. c. Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Phase 4: In Vivo Efficacy Assessment
The final and most critical phase of preclinical assessment is to determine if the compound's in vitro activity translates to efficacy in a living organism. The human tumor xenograft model is a widely used and indispensable tool for this purpose.[30][31][32]
Principle of the Xenograft Model
In this model, human cancer cells are implanted, typically subcutaneously, into immunodeficient mice (e.g., athymic nude or SCID mice).[30][32] These mice lack a functional immune system and therefore do not reject the human tumor cells, allowing the cells to grow into a solid tumor. This model allows for the evaluation of a compound's ability to inhibit tumor growth in vivo, as well as an initial assessment of its toxicity and pharmacokinetics.[33][34]
High-Level Protocol: Subcutaneous Xenograft Study
Procedure:
-
Cell Implantation: a. Harvest human cancer cells (e.g., A549) and resuspend them in a sterile medium, often mixed with Matrigel to support initial tumor formation. b. Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each immunodeficient mouse.[30]
-
Tumor Growth and Randomization: a. Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: a. Administer the nicotinonitrile compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The vehicle used for the compound is administered to the control group. b. Treatment is typically performed on a set schedule (e.g., daily or three times a week) for several weeks.
-
Monitoring and Endpoint: a. Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity. b. The study is concluded when tumors in the control group reach a maximum allowable size, or after a fixed duration. c. At the endpoint, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, histology).
Data Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - (ΔT / ΔC)) * 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
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Babu, D., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
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Azam, F., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Al-Abdullah, E. S., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. [Link]
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Mphahlele, M. J., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Taylor & Francis Online. [Link]
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Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. PubMed Central. [Link]
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Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Semantic Scholar. [Link]
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Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. SpringerLink. [Link]
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Li, L., et al. (2015). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
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Chen, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
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Arts, E., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central. [Link]
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Wilson, K. R., et al. (2020). A drug discovery platform to identify compounds that inhibit EGFR triple mutants. PubMed. [Link]
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Application Note: Strategic Development of Novel Inhibitors from the 2-(Cyclohexylamino)nicotinonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] This application note provides a comprehensive guide for the strategic development of novel inhibitors starting from the readily available, yet underexplored, molecule: 2-(Cyclohexylamino)nicotinonitrile. We present a structured workflow, from initial hit-to-lead optimization and mechanistic studies to preclinical safety profiling. Detailed, field-proven protocols for key assays and a rationale for experimental choices are provided to empower researchers in their drug discovery efforts.
Introduction: The Promise of the Nicotinonitrile Core
The pyridine ring is a fundamental heterocycle in many natural products and synthetic drugs.[1] When functionalized with a nitrile group at the 3-position, the resulting nicotinonitrile scaffold exhibits a diverse range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Marketed drugs such as bosutinib and milrinone feature this core structure, highlighting its clinical significance.[1]
The starting compound, this compound, offers a unique three-dimensional structure with both hydrophobic (cyclohexyl) and polar (nitrile and pyridine nitrogen) regions.[4] This combination of features provides a versatile platform for chemical modification to explore interactions with a wide array of biological targets. The nitrile group itself is of particular interest as it can act as a reversible or irreversible "warhead" for covalent inhibitors, especially targeting cysteine proteases.[5]
This guide will delineate a systematic approach to unlock the therapeutic potential of this scaffold.
Workflow for Inhibitor Development
The journey from a starting chemical scaffold to a viable drug candidate is a multi-step process. The following workflow outlines the key stages for developing novel inhibitors from this compound.
Caption: A streamlined workflow for inhibitor development.
Phase 1: Hit-to-Lead Optimization
The initial phase focuses on synthesizing a library of analogues based on the this compound scaffold and identifying compounds with promising activity against a chosen biological target.
Rationale for Scaffold Modification
Given the lack of defined biological activity for the parent compound, a rational approach to library synthesis is crucial. Modifications should explore the impact of altering sterics, electronics, and hydrogen bonding potential at key positions.
-
Cyclohexyl Ring: Substitution on this ring can modulate lipophilicity and introduce new interaction points.
-
Amino Linker: Acylation or alkylation can probe the necessity of the N-H bond for activity.
-
Pyridine Ring: Substitution at the 4, 5, and 6 positions can alter the electronic properties of the ring and provide vectors for further functionalization.
Protocol: Parallel Synthesis of a Focused Library
This protocol describes a representative synthesis of 4-substituted analogues.
Materials:
-
This compound
-
A panel of arylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water)
-
96-well reaction block
Procedure:
-
To each well of the 96-well reaction block, add this compound (0.1 mmol).
-
Add a unique arylboronic acid (0.12 mmol) to each well.
-
Add Pd(PPh₃)₄ (0.005 mmol) and K₂CO₃ (0.2 mmol) to each well.
-
Add a 4:1 mixture of Dioxane/Water (1 mL) to each well.
-
Seal the reaction block and heat to 80°C for 12 hours.
-
Cool the block to room temperature.
-
Perform parallel purification using automated flash chromatography.
-
Confirm the identity and purity of each compound using LC-MS.
Primary Screening and SAR Analysis
The synthesized library should be screened against a panel of relevant biological targets. Given the known activities of nicotinonitrile derivatives, kinases and proteases are logical starting points.[5][6]
| Compound ID | Modification | Target Kinase IC₅₀ (µM) | Target Protease IC₅₀ (µM) |
| Parent | None | >100 | >100 |
| Lib-001 | 4-Phenyl | 25.3 | 89.1 |
| Lib-002 | 4-(4-methoxyphenyl) | 10.1 | 75.4 |
| Lib-003 | 4-(4-fluorophenyl) | 5.2 | 68.9 |
| Lib-004 | 5-Methyl | 88.2 | >100 |
Table 1: Hypothetical screening data for a focused library.
The data in Table 1 suggests a preliminary Structure-Activity Relationship (SAR) where electron-withdrawing groups at the 4-position of the pyridine ring enhance kinase inhibitory activity. This information guides the next round of synthesis.
Phase 2: Mechanistic Studies
Once a lead compound with sufficient potency is identified, the focus shifts to understanding how it interacts with its target and its effects in a cellular context.
Target Engagement Assays
Confirming that the compound binds to the intended target in a cellular environment is a critical step.
Caption: Workflow for a cellular thermal shift assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.
Procedure:
-
Culture cells to 80% confluency.
-
Treat cells with the lead compound or vehicle control for 1 hour.
-
Harvest cells and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat each to a different temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Plot the amount of soluble protein as a function of temperature to determine the melting curve.
Phase 3: Preclinical Profiling
Before a compound can be considered for in vivo studies, its broader pharmacological profile must be assessed.
In Vitro Safety Pharmacology Profiling
Early identification of off-target effects is essential to avoid late-stage drug development failures.[7][8] A standard approach is to screen the lead compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[7][9]
Representative Safety Panel Targets:
-
GPCRs: Adrenergic, Dopaminergic, Serotonergic receptors
-
Ion Channels: hERG, Sodium, Calcium channels
-
Enzymes: COX-1, COX-2, various Cytochrome P450s
A "clean" profile, with minimal off-target activity at concentrations well above the therapeutic dose, is highly desirable.
ADME/Tox Profiling
This phase assesses the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound.
Key Assays:
-
Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.
-
Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which influences its free concentration.
-
Cytotoxicity: Assessment of general cellular toxicity in multiple cell lines.
-
Ames Test: Evaluates the mutagenic potential of the compound.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel inhibitors. By following a systematic and hypothesis-driven approach, from initial library synthesis and screening to detailed mechanistic and safety studies, researchers can efficiently navigate the early stages of the drug discovery process. The protocols and workflows presented in this application note provide a robust framework for unlocking the therapeutic potential of this versatile chemical entity.
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This compound(CAS# 77276-34-7). Angene Chemical. [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of...[Link]
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The role of pharmacological profiling in safety assessment. PubMed.[Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.[Link]
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Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. MDPI.[Link]
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Application Note & Protocols: A Framework for Characterizing 2-(Cyclohexylamino)nicotinonitrile in Kinase Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known cause of numerous diseases, most notably cancer.[1][2] The identification of novel, potent, and selective kinase inhibitors is therefore a cornerstone of modern drug discovery.[3][4][5] This document provides a comprehensive guide for the characterization of 2-(Cyclohexylamino)nicotinonitrile, a small molecule with potential applications in kinase inhibitor screening. We present a tiered, field-proven workflow, from initial high-throughput screening to secondary cellular validation, designed to rigorously assess the compound's inhibitory activity, selectivity, and mechanism of action. The protocols herein are built on established methodologies and are designed to generate robust, reproducible data suitable for advancing a hit compound through the preclinical discovery pipeline.[6][7]
Part 1: Foundational Strategy & Compound Overview
The Rationale for a Tiered Screening Approach
Kinase inhibitor discovery is not a single experiment but a multi-stage campaign. A tiered approach is essential for efficiently managing resources and making data-driven decisions.[8] A high-throughput screen (HTS) of a large compound library is designed for speed and scale, aiming to identify initial "hits".[9] However, HTS assays can be prone to false positives.[10] Therefore, a cascade of secondary and tertiary assays is required to confirm activity, determine potency and selectivity, and ultimately validate the compound's effect in a biologically relevant cellular context.[11][12][13] This structured progression ensures that only the most promising and well-characterized compounds advance, saving significant time and resources.[14]
Figure 1: A tiered workflow for kinase inhibitor discovery, from initial screening to lead validation.
Profile: this compound
Understanding the physicochemical properties of a test compound is a prerequisite for designing meaningful experiments. It ensures proper handling, solubility in assay buffers, and helps in the early interpretation of results.
| Property | Value | Source / Notes |
| CAS Number | 77276-34-7 | [15][16] |
| Molecular Formula | C₁₂H₁₅N₃ | [15] |
| Molecular Weight | 201.27 g/mol | [16] |
| IUPAC Name | 2-(cyclohexylamino)pyridine-3-carbonitrile | [15] |
| Structure | A nicotinonitrile scaffold with a cyclohexylamino substituent. This structure combines a potentially interactive heterocyclic ring with a hydrophobic cyclohexyl group.[17] | |
| Solubility | To be determined empirically. A 10 mM stock in 100% DMSO is a standard starting point for screening campaigns.[18] | |
| Purity | Must be confirmed (>95%) by LC-MS or equivalent method before screening. Impurities can lead to false or misleading results. |
Part 2: Primary Screening Protocol
Objective
To perform a single-point concentration screen to rapidly identify if this compound causes significant inhibition of a target kinase's activity. This protocol utilizes a luminescence-based ADP detection assay, a robust and universal method for monitoring kinase activity.[19][20]
Principle of the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19]
-
Kinase Reaction: The kinase phosphorylates its substrate using ATP, generating ADP.
-
ADP Detection:
-
Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Step 2: Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a light signal.[19]
-
A potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.[20]
Detailed Protocol: Single-Point HTS
Materials:
-
Target Kinase & corresponding substrate peptide/protein
-
This compound ("Test Compound")
-
Staurosporine (Positive Control Inhibitor)
-
ATP, ultra-pure
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO, molecular biology grade
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Plating:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.[18]
-
Create an intermediate dilution of the Test Compound in Kinase Assay Buffer to achieve the final desired screening concentration (e.g., 10 µM) while keeping the final DMSO concentration ≤1%.
-
Using an acoustic dispenser or multichannel pipette, add 50 nL of the appropriate compound solution to the wells of a 384-well plate.
-
Test Wells: this compound
-
Positive Control Wells: Staurosporine (at a concentration known to cause >90% inhibition)
-
Negative Control Wells: DMSO vehicle only (represents 0% inhibition)
-
-
-
Kinase Addition:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. The optimal concentration should be determined empirically to produce a robust signal in the linear range of the assay.
-
Add 5 µL of the 2X kinase solution to all wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Kₘ for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.[21][22]
-
Add 5 µL of the 2X Substrate/ATP solution to all wells to initiate the reaction.
-
Mix and incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (as per ADP-Glo™ protocol):
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Data Analysis & Hit Criteria
The percentage of inhibition is calculated using the signals from the control wells:
% Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
A compound is typically classified as a "hit" if it meets a predefined inhibition threshold, often >50% inhibition or greater than 3 standard deviations from the mean of the negative controls.
Part 3: Hit-to-Lead Validation Protocols
Once identified as a primary hit, this compound must undergo rigorous validation to confirm its activity and characterize its properties.
Protocol: IC₅₀ Determination
Objective: To determine the concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀), a key measure of potency.
Methodology: This protocol follows the same steps as the primary screen, with one critical modification:
-
Compound Preparation: Instead of a single concentration, prepare a 10-point serial dilution of this compound in DMSO. A common starting concentration is 100 µM, diluted 1:3 down the series.[8]
-
Data Analysis: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.[11]
| Parameter | Description |
| Top Plateau | Maximum % Inhibition (should approach 100%) |
| Bottom Plateau | Minimum % Inhibition (should approach 0%) |
| LogIC₅₀ | The logarithm of the concentration that gives a response halfway between the top and bottom plateaus. |
| HillSlope | Characterizes the steepness of the curve. |
Protocol: Kinome Selectivity Profiling
Objective: To assess the specificity of the inhibitor by testing it against a broad panel of other kinases. High selectivity is a desirable trait to minimize off-target effects.[3][4]
Causality: An inhibitor that acts on multiple kinases can lead to unforeseen toxicities or a complex pharmacological profile.[8] Profiling against a diverse panel (e.g., >100 kinases representing different families) is a crucial step in preclinical safety and mechanism-of-action studies.[7][23]
Methodology: This is typically performed as a fee-for-service by specialized vendors.[10][23] The compound is screened at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. The output is a list of kinases inhibited above a certain threshold (e.g., >70% inhibition).[8] This data allows for the calculation of selectivity scores and identifies potential off-target liabilities that require further investigation.
Protocol: Cellular Target Engagement
Objective: To confirm that the inhibitor can enter a cell and interact with its intended kinase target, affecting its downstream signaling. Biochemical activity does not always translate to cellular efficacy.[13]
Principle: Many kinases signal by phosphorylating specific downstream substrate proteins. A successful inhibitor will reduce the phosphorylation of these substrates. This change can be quantified by Western Blot analysis.[11]
Figure 2: Inhibition of a target kinase blocks downstream substrate phosphorylation.
Methodology: Western Blot Analysis
-
Cell Culture & Treatment:
-
Select a cell line known to have an active signaling pathway involving the target kinase.
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., spanning the biochemical IC₅₀) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis & Protein Quantification:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE & Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash the membrane, then probe with an antibody for the total amount of the substrate protein as a loading control.[11]
-
-
Detection & Analysis:
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and image the blot.
-
Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated-to-total substrate confirms cellular target engagement.[11]
-
Part 4: Conclusion & Future Directions
This guide outlines a systematic and robust workflow for the initial characterization of this compound as a potential kinase inhibitor. Positive results from this cascade—specifically, potent biochemical activity (low nM IC₅₀), a clean selectivity profile, and confirmed on-target activity in a cellular context—would provide a strong rationale for advancing the compound into lead optimization. Subsequent studies would involve deciphering the mechanism of inhibition (e.g., ATP-competitive vs. allosteric), conducting further cell-based functional assays (e.g., proliferation or apoptosis assays), and ultimately, evaluation in preclinical animal models.[14][24][25] Adherence to these rigorous, self-validating protocols is essential for building a comprehensive data package required for regulatory review and further development.[6][26]
References
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- Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.
- PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Technology Networks. (n.d.). Dawn of a New Era for Kinase Drug Discovery.
- Social Science Research Institute. (n.d.).
- BioProcess International. (2016). Preclinical Development: The Safety Hurdle Prior to Human Trials.
- ElectronicsAndBooks. (n.d.). High-Throughput Screening for Kinase Inhibitors.
- PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics.
- Promega Corporation. (n.d.).
- AMSbiopharma. (2025).
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
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- Protocols.io. (2024). In vitro kinase assay.
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- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BMG LABTECH. (2020). Kinase assays.
- ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors.
- PubMed Central (PMC). (n.d.).
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
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- Vulcanchem. (n.d.). 2-(Cyclohexyloxy)isonicotinonitrile.
- BLD Pharm. (n.d.). 77276-34-7|this compound.
- PubMed. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- PubMed Central (PMC). (n.d.). Editorial focus: understanding off-target effects as the key to successful RNAi therapy.
- Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
- Reaction Biology. (2024).
- CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
- PubMed Central (PMC). (2018). Chemical Genetic Screens Identify Kinase Inhibitor Combinations that Target Anti-Apoptotic Proteins for Cancer Therapy.
- MDPI. (2023).
- chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
- PubMed Central (PMC). (2019).
- MDPI. (n.d.).
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Application Notes and Protocols for the Analytical Characterization of 2-(Cyclohexylamino)nicotinonitrile
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation, purity assessment, and physicochemical characterization of 2-(Cyclohexylamino)nicotinonitrile. This compound, a key intermediate in pharmaceutical synthesis, requires robust analytical control to ensure the quality and consistency of downstream products. The protocols herein are designed for researchers, quality control analysts, and drug development professionals. We detail methodologies for chromatography (HPLC, GC-MS), spectroscopy (NMR, FTIR), thermal analysis (DSC, TGA), and elemental analysis. Each protocol is grounded in established scientific principles and includes insights into experimental design, explaining the rationale behind specific parameters. The validation of these methods is framed within the context of ICH Q2(R1) guidelines to ensure trustworthiness and regulatory compliance.[1][2][3]
Introduction
This compound is a substituted aminopyridine derivative. Its molecular structure, featuring a nicotinonitrile core and a cyclohexylamino substituent, presents distinct analytical challenges and opportunities. The pyridine ring, nitrile group, and secondary amine moiety each possess characteristic chemical properties that can be exploited for identification and quantification. Accurate characterization is paramount for process control in synthesis, for ensuring the purity of starting materials in drug manufacturing, and for regulatory submissions. This guide synthesizes established analytical techniques for aromatic amines, pyridine derivatives, and nitriles to provide a self-validating framework for the comprehensive analysis of this specific molecule.[4][5][6]
Molecular Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₅N₃
-
Molecular Weight: 201.27 g/mol
-
Key Structural Features:
-
Pyridine Ring: Aromatic heterocycle.
-
Nitrile Group (-C≡N): Strong infrared absorber.
-
Secondary Amine (-NH-): Site for hydrogen bonding.
-
Cyclohexyl Group: Saturated aliphatic ring.
-
A general workflow for the comprehensive characterization of a novel compound like this compound is outlined below.
Caption: General workflow for the characterization of this compound.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration. Due to the polarity and potential for thermal lability of the amine, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.[7]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The basic nitrogen on the pyridine ring and the secondary amine can cause peak tailing on standard silica-based columns. Therefore, a modern, end-capped column and a buffered mobile phase are recommended to ensure sharp, symmetrical peaks.
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| HPLC System | Quaternary Pump, Autosampler, UV/PDA Detector | Standard system for pharmaceutical analysis.[8] |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as an ion-pairing agent to improve peak shape.[8] |
| Gradient | 0-20 min: 30% to 90% B20-25 min: 90% B25-30 min: 30% B | A gradient elution ensures that both polar and non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 275 nm | The pyridine ring provides strong UV absorbance. The maximum wavelength should be determined experimentally. |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution of the analyte. |
Protocol:
-
Prepare the mobile phases and degas thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes.
-
Prepare a stock solution of the sample at 1 mg/mL in the diluent. Create a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) from the stock.
-
Inject a blank (diluent), followed by the calibration standards and the sample solution.
-
Integrate the peak corresponding to this compound.
-
Calculate purity using the area percent method and quantify the assay against the calibration curve.
Method Validation (ICH Q2(R1) Framework): [1][2][3]
-
Specificity: Analyze a placebo and a spiked sample to ensure no interference from excipients or known impurities.
-
Linearity: Plot a calibration curve (peak area vs. concentration) and ensure the correlation coefficient (r²) is >0.999.
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo matrix.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts).
-
LOD/LOQ: Determine the limit of detection and limit of quantitation based on signal-to-noise ratios.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying volatile and semi-volatile impurities. The compound is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer.[9] Derivatization is generally not required for this molecule, but care must be taken to avoid thermal degradation in the injector.[10][11]
Instrumentation & Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC-MS System | GC with Capillary Column, Mass Spectrometer (e.g., Quadrupole) | Standard for impurity identification. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Injector Temp. | 250 °C | Balances efficient vaporization with minimizing thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | 40 - 450 m/z | Covers the molecular ion and expected fragments. |
Protocol:
-
Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Inject 1 µL of the solution into the GC-MS.
-
Acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak to confirm the molecular ion (m/z 201) and its fragmentation pattern.
-
Analyze the mass spectra of any impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[12][13] It is the most powerful technique for unambiguous structure confirmation.
Expected ¹H and ¹³C NMR Chemical Shifts: The exact chemical shifts will depend on the solvent used. The following are predictions based on the structure.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine H | 8.2 - 8.4 | dd | 1H | H6 |
| Pyridine H | 7.5 - 7.7 | dd | 1H | H4 |
| Pyridine H | 6.5 - 6.7 | dd | 1H | H5 |
| Amine NH | 5.0 - 6.0 | broad s | 1H | NH |
| Cyclohexyl CH | 3.5 - 3.8 | m | 1H | CH (alpha to N) |
| Cyclohexyl CH₂ | 1.0 - 2.0 | m | 10H | 5 x CH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Pyridine C | ~160 | C2 (attached to N) |
| Pyridine C | ~152 | C6 |
| Pyridine C | ~138 | C4 |
| Pyridine C | ~118 | C5 |
| Nitrile C≡N | ~117 | CN |
| Pyridine C | ~95 | C3 (attached to CN) |
| Cyclohexyl C | ~52 | CH (alpha to N) |
| Cyclohexyl C | ~33 | CH₂ |
| Cyclohexyl C | ~25 | CH₂ |
| Cyclohexyl C | ~24 | CH₂ |
Protocol:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 300 MHz or higher spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H spectrum and assign peaks based on chemical shifts, multiplicities, and correlation data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.[14]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine[15][16] |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2930, ~2850 | C-H Stretch | Aliphatic (Cyclohexyl) |
| ~2225 | C≡N Stretch | Nitrile[17][18] |
| ~1600, ~1580 | C=C, C=N Stretch | Aromatic Ring |
| ~1500 | N-H Bend | Secondary Amine |
| ~1320 | C-N Stretch | Aromatic Amine[15] |
Protocol:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption peaks.
Thermal and Elemental Analysis
These techniques provide information on the bulk properties of the material, such as thermal stability and elemental composition.
Thermal Analysis (DSC/TGA)
Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting.[19][20] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition or loss of volatiles.[21][22]
Caption: Workflow for DSC and TGA analysis.
Protocol:
-
For DSC: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Heat from ambient temperature to a point past the melting temperature (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere. The sharp endothermic peak corresponds to the melting point.
-
For TGA: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan. Heat from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere. The temperature at which significant mass loss begins is the decomposition temperature.
Elemental Analysis (CHN)
Principle: Combustion analysis determines the mass fractions of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample.[23][24][25] The experimental results are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₅N₃) to confirm the empirical formula and assess purity.
Theoretical vs. Expected Experimental Values:
| Element | Theoretical % | Acceptable Range (±0.4%) |
|---|---|---|
| Carbon (C) | 71.61% | 71.21% - 72.01% |
| Hydrogen (H) | 7.51% | 7.11% - 7.91% |
| Nitrogen (N) | 20.88% | 20.48% - 21.28% |
Protocol:
-
Ensure the sample is thoroughly dried to remove any residual solvent or water.
-
Accurately weigh approximately 2 mg of the sample into a tin capsule.
-
Submit the sample for analysis using a commercial CHN analyzer, which performs combustion analysis.[26]
-
Compare the resulting percentages to the theoretical values. The results should be within ±0.4% of the theoretical values for a pure compound.
Conclusion
The analytical methods described provide a robust framework for the complete characterization of this compound. The combination of chromatographic, spectroscopic, thermal, and elemental analyses ensures a comprehensive understanding of the compound's identity, purity, and stability. Adherence to these protocols and the principles of method validation will guarantee high-quality, reliable data suitable for research, development, and regulatory purposes.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. [Link]
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Thermal Analysis of Pharmaceuticals. ResearchGate. [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
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Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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Element analysis. University of Technology. [Link]
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A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
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Basic principles and tests of organic element analysis. Universal Lab. [Link]
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Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]
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Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
-
Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
-
1 H NMR (CDCl3) of [ 13 C-nitrile]Nicotinonitrile (14). ResearchGate. [Link]
-
FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED. ResearchGate. [Link]
-
Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. National Institutes of Health. [Link]
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]
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GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate. [Link]
-
IR: amines. University of California, Los Angeles. [Link]
-
Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Scilit. [Link]
-
The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Semantic Scholar. [Link]
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Institutes of Health. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). SpringerLink. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Cyclohexylamino)nicotinonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Cyclohexylamino)nicotinonitrile. Our goal is to provide a comprehensive technical resource that addresses common challenges, answers frequently asked questions, and offers field-proven insights to improve reaction yield, purity, and reproducibility. By explaining the causality behind experimental choices, this document serves as both a troubleshooting manual and a foundational guide for optimizing this important synthetic transformation.
Reaction Fundamentals: The Buchwald-Hartwig Amination Approach
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1] This cross-coupling reaction forms the critical C-N bond between 2-chloronicotinonitrile and cyclohexylamine.[2] Understanding the catalytic cycle is paramount to effective troubleshooting.
The reaction involves a Pd(0) catalyst that undergoes oxidative addition with the aryl halide (2-chloronicotinonitrile). Following coordination of the amine and deprotonation by a base, the resulting palladium-amido complex undergoes reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3]
Caption: Competing reaction pathways in the synthesis.
Question 3: My product is difficult to purify. How can I efficiently remove the palladium catalyst and other impurities?
Answer: Post-reaction work-up and purification are critical for obtaining a high-purity product. Palladium residues and excess ligand can complicate purification.
Recommended Purification Protocol:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like ethyl acetate or toluene. Pass the mixture through a short plug of Celite® or silica gel. This will remove the bulk of the insoluble palladium black and inorganic salts.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a mild aqueous acid (e.g., 1M HCl or NH₄Cl solution) to remove excess cyclohexylamine and the base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography/Recrystallization: The crude product can then be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be a highly effective method for achieving high purity.
For persistent palladium contamination, specialized scavengers (e.g., thiol-functionalized silica) can be added to the crude organic solution and stirred for several hours before filtration.
Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry for the reactants?
-
A: Typically, the reaction is run with the 2-chloronicotinonitrile as the limiting reagent. A slight excess of the cyclohexylamine (1.1–1.3 equivalents) and the base (1.2–2.0 equivalents) is recommended to drive the reaction to completion. The palladium catalyst loading is usually between 0.5–2 mol%. [2]
-
-
Q: Can this reaction be performed under solvent-free conditions?
-
A: While some related aminations have been successful under solvent-free or neat conditions, it is less common for Buchwald-Hartwig reactions due to the need to dissolve the catalyst, ligand, and base. [4][5]Solvent-free conditions often require higher temperatures, which can lead to thermal degradation. For this specific synthesis, using an appropriate high-boiling solvent is the most reliable approach.
-
-
Q: Are there any alternatives to palladium catalysis?
-
A: Yes, though they often have drawbacks. The Ullmann condensation, which uses a copper catalyst, is a classic method for forming C-N bonds but typically requires much higher temperatures and stoichiometric amounts of copper. [6]Nucleophilic aromatic substitution (SNAr) is another possibility, but the chloro-substituent on the pyridine ring may not be sufficiently activated for the reaction to proceed with cyclohexylamine under mild conditions. For its broad substrate scope and milder conditions, palladium catalysis remains the method of choice. [1]
-
-
Q: What are the primary safety concerns for this reaction?
-
A: Several components require careful handling. 2-chloronicotinonitrile is toxic if inhaled, swallowed, or absorbed through the skin. [7][8]Many phosphine ligands are air-sensitive and can be pyrophoric. Strong bases like NaOt-Bu are corrosive. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be run under an inert atmosphere.
-
Recommended Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent sources.
Materials:
-
2-chloronicotinonitrile (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
XPhos Pd G3 (or similar G3/G4 palladacycle) (1 mol%)
-
XPhos ligand (1.2 mol%)
-
Sodium tert-butoxide (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloronicotinonitrile, XPhos Pd G3, XPhos ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the cyclohexylamine.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the 2-chloronicotinonitrile is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2x), then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., 0% to 20% ethyl acetate in hexanes) to yield this compound.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Angene Chemical. (n.d.). This compound(CAS# 77276-34-7). Retrieved from [Link]
-
ResearchGate. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
-
PubChem - NIH. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]
-
PMC - NIH. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Retrieved from [Link]
-
Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]
-
Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
-
ResearchGate. (2023). Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and application of a magnetic H- bond catalyst in the preparation of new nicotinonitriles via cooperative. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Schedule Optimization for Chemical Library Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7.... Retrieved from [Link]
- Google Patents. (n.d.). US2491253A - Preparation of nicotinonitrile.
-
NIH. (2024). Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of nicotinonitrile derivatives.... Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]
- Google Patents. (n.d.). US2409806A - Synthesis of nicotinic compounds.
- Google Patents. (n.d.). US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
-
ResearchGate. (n.d.). Optimization of the continuous flow synthesis of 2a. Retrieved from [Link]
-
PubMed Central. (2014). Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Design and optimization of a series of novel 2-cyano-pyrimidines as cathepsin K inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
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- 8. 2-Chloronicotinonitrile(6602-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Purification of Crude 2-(Cyclohexylamino)nicotinonitrile
Welcome to the technical support center for the purification of crude 2-(Cyclohexylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
The information herein is curated to address specific issues you may face in the lab, from dealing with persistent impurities to selecting the optimal purification strategy. We will explore purification primarily through crystallization and flash chromatography, two of the most common and effective techniques for compounds of this nature.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of this compound:
Q1: My crude this compound is a sticky oil/amorphous solid. How can I induce crystallization?
A1: This is a common issue. If your crude product is not crystalline, it is likely due to the presence of impurities that inhibit the formation of a crystal lattice. Consider the following steps:
-
Solvent Trituration: Vigorously stir or sonicate the crude material in a non-polar solvent in which the desired product has minimal solubility (e.g., hexanes, heptane, or diethyl ether). This can help to wash away more soluble impurities and often induces precipitation of your product as a solid.
-
Seed Crystals: If you have a small amount of pure, crystalline material from a previous batch, adding a "seed crystal" to a supersaturated solution of your crude product can initiate crystallization.
-
Slow Evaporation: Dissolve the crude material in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This can sometimes yield crystals.
Q2: I'm seeing multiple spots on my TLC analysis after purification. What are the likely impurities?
A2: Without knowing the specific synthetic route, it's challenging to pinpoint the exact impurities. However, based on common synthetic pathways for similar nicotinonitriles, potential impurities could include:
-
Unreacted Starting Materials: Such as 2-chloronicotinonitrile or cyclohexylamine.
-
Byproducts: Formation of isomeric products or compounds resulting from side reactions. For instance, impurities can arise from the pyrolysis of solvents like DMF if used at high temperatures in the synthesis[1].
-
Degradation Products: this compound may be susceptible to hydrolysis or oxidation under certain conditions. It is crucial to handle the compound under inert atmosphere and avoid exposure to strong acids or bases if possible.
Q3: What is the best analytical technique to assess the purity of this compound?
A3: A combination of techniques is always recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a good starting point for method development.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify the mass of any impurities.
Troubleshooting Guide: Purification by Crystallization
Crystallization is often the most efficient method for purifying solid compounds. The key is to find a suitable solvent or solvent system.
Protocol 1: Single Solvent Recrystallization
This method relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: In an appropriately sized flask, add the chosen hot solvent to your crude material portion-wise, with heating and stirring, until the compound just dissolves. Using an excess of solvent will reduce your yield.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Troubleshooting Crystallization Issues
| Problem | Potential Cause | Solution |
| No crystals form upon cooling | - The compound is too soluble in the chosen solvent at low temperatures.- The solution is not saturated enough. | - Partially evaporate the solvent to increase the concentration and attempt cooling again.- Add a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise until turbidity persists, then warm to redissolve and cool slowly. |
| Oiling out | - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The solution is supersaturated. | - Use a lower-boiling point solvent.- Ensure the solution is not overly concentrated before cooling. |
| Poor recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used for dissolution or washing. | - Cool the filtrate for a longer period or at a lower temperature.- Concentrate the mother liquor to obtain a second crop of crystals.- Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration before cooling. Use charcoal sparingly as it can adsorb your product.[2] |
Diagram: Crystallization Workflow
Caption: Workflow for purification by recrystallization.
Troubleshooting Guide: Purification by Flash Chromatography
Flash chromatography is a rapid and effective method for purifying compounds, especially when crystallization is challenging. For a polar compound like this compound, which contains a basic nitrogen atom, careful selection of the stationary and mobile phases is crucial.
Protocol 2: Normal-Phase Flash Chromatography
This technique separates compounds based on their polarity, with less polar compounds eluting first from a polar stationary phase.
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point for aminopyridines is a mixture of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate or diethyl ether).
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Packing:
-
Dry pack your column with silica gel.
-
Equilibrate the column with the chosen mobile phase.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and inject it onto the column.
-
Dry Loading: If your product has poor solubility in the mobile phase, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This is often the preferred method for polar compounds[3].
-
-
Elution:
-
Run the mobile phase through the column under positive pressure (flash).
-
Collect fractions and monitor the elution by TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Flash Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation | - Inappropriate solvent system.- Column overloading. | - Re-optimize the mobile phase using TLC. A shallower gradient or isocratic elution may be necessary.- Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. |
| Compound streaking on the column | - Compound is too polar for the mobile phase.- Interaction with acidic silica gel. | - Increase the polarity of the mobile phase. Adding a small amount of a more polar solvent like methanol can help, but be aware that too much can dissolve the silica[4].- Add a small percentage (e.g., 0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the mobile phase to suppress the interaction of the basic amine with the acidic silica. |
| Compound won't elute from the column | - Compound is irreversibly adsorbed to the silica. | - Switch to a less polar stationary phase like alumina (basic or neutral) which can be better for purifying amines[4].- Consider reverse-phase chromatography. |
| Co-elution of impurities | - Impurities have similar polarity to the product. | - Try a different solvent system to alter the selectivity.- If normal-phase is not effective, consider reverse-phase flash chromatography where elution order is inverted (polar compounds elute first). |
Diagram: Logic for Chromatography Method Selection
Sources
Technical Support Center: Overcoming Solubility Challenges of 2-(Cyclohexylamino)nicotinonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(Cyclohexylamino)nicotinonitrile. This resource is designed to provide practical, in-depth solutions to the common solubility hurdles encountered with this lipophilic compound in aqueous media. Our goal is to empower you with the scientific rationale and step-by-step protocols needed to achieve consistent and reliable experimental results.
Understanding the Challenge: Physicochemical Profile
Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | [1] |
| Molecular Weight | 201.27 g/mol | |
| Melting Point | 86-87 °C | [2] |
| Predicted pKa | 4.96 ± 0.10 | [2] |
| Appearance | Solid | [3] |
The molecule's structure, featuring a cyclohexyl group and a nicotinonitrile moiety, results in a significant hydrophobic character, making it challenging to dissolve in aqueous solutions.[4] The predicted pKa suggests that the compound is a weak base, a key piece of information for pH-dependent solubilization strategies.[2]
Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Q1: I'm struggling to dissolve this compound in my aqueous buffer. Where should I start?
Answer: The most straightforward initial approach is to leverage the compound's basic nature by adjusting the pH of your aqueous medium.[5][6] Since this compound has a predicted pKa of approximately 4.96, it will become protonated and more soluble in acidic conditions.[2]
Underlying Principle: The Henderson-Hasselbalch equation dictates that for a basic compound, lowering the pH below its pKa will increase the proportion of the more soluble, ionized form.[7] As a general rule, adjusting the pH to at least two units below the pKa will ensure that over 99% of the compound is in its protonated, more soluble state.[7]
Troubleshooting Workflow: pH Adjustment
Caption: Workflow for pH-based solubilization of this compound.
Experimental Protocol: pH Adjustment
-
Prepare your aqueous buffer: Start with your desired buffer system, but do not add the this compound yet.
-
Initial pH measurement: Measure the initial pH of your buffer.
-
Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) to your buffer while stirring, monitoring the pH until it reaches a target of approximately 2.5-3.0. This is more than two pH units below the predicted pKa of 4.96.[2]
-
Compound addition: Once the desired pH is stable, add the this compound to the acidified buffer.
-
Dissolution: Stir the solution. Gentle warming (e.g., to 37°C) may also aid dissolution.
-
Final pH adjustment (optional and critical): If your experimental system is sensitive to low pH, you can carefully back-titrate with a dilute base (e.g., 0.1 M NaOH) to a more physiologically relevant pH after the compound has fully dissolved. Be cautious, as increasing the pH too much may cause the compound to precipitate. It is crucial to determine the highest pH at which your compound remains in solution at the desired concentration.
Considerations for pH Adjustment:
-
Compound Stability: Ensure that this compound is stable at the acidic pH required for solubilization.
-
Experimental Compatibility: The final pH of the solution must be compatible with your cells, enzymes, or other biological components of your assay.[8]
Q2: pH adjustment isn't sufficient or is incompatible with my experiment. What's the next logical step?
Answer: The use of co-solvents is a widely adopted and effective technique for solubilizing nonpolar compounds.[9][10] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of hydrophobic solutes by reducing the overall polarity of the solvent system.[11]
Underlying Principle: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[12] This creates a more favorable environment for the nonpolar compound to dissolve.
Commonly Used Co-solvents in Biological Research:
| Co-solvent | Properties | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly polar solvent. Good for initial stock solutions. | <1% (v/v) in final assay |
| Ethanol | Protic solvent, less toxic than DMSO for many cell lines. | <1-5% (v/v) in final assay |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, often used in parenteral formulations. | Variable, start with 5-10% (v/v) |
| Propylene Glycol | Similar to PEG, a common pharmaceutical excipient. | Variable, start with 5-10% (v/v) |
Troubleshooting Workflow: Co-solvent Approach
Caption: Step-by-step workflow for using co-solvents to solubilize the compound.
Experimental Protocol: Co-solvent Method
-
Prepare a concentrated stock solution: Dissolve a known amount of this compound in a minimal volume of a 100% co-solvent (e.g., DMSO). Aim for a concentration that is 100x to 1000x your final desired concentration.
-
Serial dilution: Perform serial dilutions of your stock solution into your aqueous experimental buffer. It is crucial to add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Observe for precipitation: After each dilution, visually inspect the solution for any signs of cloudiness or precipitation. The highest concentration that remains clear is your working limit for that specific co-solvent percentage.
-
Vehicle control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your test samples to account for any effects of the solvent itself on your experimental system.
Pro-Tip: For particularly stubborn compounds, a combination of pH adjustment and co-solvents can be synergistic.[13] First, dissolve the compound in an acidified buffer, and then use a co-solvent to further enhance and maintain solubility, especially if the pH needs to be raised for the experiment.
Q3: I need a higher concentration than what pH adjustment or co-solvents can provide, or I need to avoid organic solvents altogether. What are my options?
Answer: For these more demanding situations, advanced formulation strategies such as cyclodextrin complexation, nanosuspensions, or solid dispersions are excellent alternatives.[12][14][15]
1. Cyclodextrin-Mediated Solubilization
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[17][18]
-
Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[18]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a cyclodextrin solution: Dissolve HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
Add the compound: Add the this compound to the cyclodextrin solution.
-
Facilitate complexation: Stir the mixture overnight at room temperature. Sonication can also be used to accelerate the process.
-
Clarify the solution: Centrifuge or filter the solution to remove any undissolved compound. The clear supernatant contains the solubilized drug-cyclodextrin complex.
2. Nanosuspensions
Underlying Principle: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[19][20] By reducing the particle size to the nanometer range, the surface area available for dissolution dramatically increases, leading to enhanced solubility and dissolution velocity.[21][22] This is governed by the Ostwald-Freundlich equation.
This technique is particularly useful for increasing bioavailability in drug delivery applications.[23] Methods for creating nanosuspensions include high-pressure homogenization or media milling.[19]
3. Solid Dispersions
Underlying Principle: A solid dispersion is a system where the poorly soluble drug is dispersed within a hydrophilic carrier or matrix.[24][25][26] The drug can exist in an amorphous or molecularly dispersed state.[14] This formulation enhances solubility by reducing particle size to a molecular level, improving wettability, and preventing drug crystallization.[26][27] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[26] Preparation methods include melting (fusion) and solvent evaporation.[25]
Summary of Approaches
| Method | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the weakly basic molecule in acidic conditions. | Simple, inexpensive, avoids organic solvents. | Limited by compound stability and experimental pH constraints. |
| Co-solvents | Reduces the polarity of the aqueous medium.[9][10] | Effective for many compounds, easy to prepare stock solutions. | Potential for solvent toxicity/interference in assays; risk of precipitation upon dilution.[28] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within a hydrophilic host.[15][16] | High solubilization capacity, avoids organic solvents, can improve stability.[17] | Can be more expensive; potential for the cyclodextrin itself to have biological effects. |
| Nanosuspensions | Increases surface area by reducing particle size to the nanoscale.[21][22] | Significantly enhances dissolution rate and bioavailability.[20] | Requires specialized equipment (e.g., homogenizer, mill). |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in an amorphous state.[24][25] | Improves solubility and dissolution; can enhance stability. | Preparation can involve heat or organic solvents; potential for recrystallization over time. |
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
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Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed.
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Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
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Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate.
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
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Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
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SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
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NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences.
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Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery. PubMed.
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Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH.
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Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. ResearchGate.
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Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
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Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate.
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Methods of solubility enhancements. Slideshare.
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Enhancing Drug Bioavailability: The Promise of Nanosuspensions. LinkedIn.
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Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar.
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
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Role of Lipophilicity in Drug Formulation Development. Pharma Specialists.
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Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. PubMed.
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
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Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
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cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate.
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate.
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Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. ResearchGate.
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Cosolvent. Wikipedia.
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2-(cyclohexylamino)isonicotinonitrile. ChemicalBook.
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Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate.
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Combined effect of complexation and pH on solubilization. PubMed - NIH.
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This compound(CAS# 77276-34-7 ). angenechemical.com.
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Control pH During Method Development for Better Chromatography. Restek.
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Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds. ResearchGate.
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Nicotinic acid, 2-(cyclohexylamino)-. PubChem.
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This compound AldrichCPR. Sigma-Aldrich.
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2-(Cyclohexyloxy)isonicotinonitrile. Vulcanchem.
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Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research.
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Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate.
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Pyridine-2-carbonitrile. PubChem - NIH.
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Technical Support Center: Optimizing Reaction Conditions for 2-(Cyclohexylamino)nicotinonitrile Analogs
Welcome to the technical support center for the synthesis and optimization of 2-(Cyclohexylamino)nicotinonitrile and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important class of compounds. Nicotinonitrile derivatives are key scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2]
The primary synthetic route to this scaffold is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinonitrile (typically 2-chloronicotinonitrile) and cyclohexylamine. While seemingly straightforward, this reaction is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability. This guide provides in-depth, experience-driven advice to help you navigate common challenges and achieve optimal results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when setting up the synthesis for the first time.
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] In this two-step process, the nucleophile (cyclohexylamine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chlorine) on the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily disrupted. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.[3][6] The presence of the electron-withdrawing nitrile (-CN) group is crucial as it stabilizes the negative charge in the Meisenheimer intermediate, facilitating the reaction.[4][6]
Q2: Which leaving group is best for this reaction: Fluoro-, Chloro-, or Bromo-?
A2: For SNAr reactions, the best halide leaving group is typically fluoride, followed by chloride.[6] This is counterintuitive when compared to SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[4][6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and more susceptible to nucleophilic attack.[6][7] However, 2-chloronicotinonitrile is more commonly used due to its commercial availability and cost-effectiveness, and it provides excellent results under optimized conditions.
Q3: Why is a base necessary for this reaction?
A3: A base is typically required to neutralize the acid (e.g., HCl) that is formed as a byproduct of the reaction. If left un-neutralized, this acid will protonate the cyclohexylamine nucleophile, forming a non-nucleophilic ammonium salt and halting the reaction. A slight excess of cyclohexylamine can sometimes serve as the base, but using a dedicated inorganic or organic base often provides better control and higher yields.
Q4: Can this reaction be performed without a solvent (neat)?
A4: While possible, running the reaction neat at high temperatures can lead to side product formation and charring, making purification difficult. Using a high-boiling point, polar aprotic solvent is highly recommended to ensure proper mixing, facilitate heat transfer, and improve reaction kinetics.[8]
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to overcoming common experimental hurdles.
Problem 1: Low or No Product Yield
You've run the reaction, and TLC/LC-MS analysis shows mostly unreacted starting material or a complex mixture with very little desired product.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Reaction Temperature | The SNAr reaction has a significant activation energy barrier due to the temporary loss of aromaticity.[9] Solution: Increase the reaction temperature. Reactions in solvents like DMF or DMSO are often run between 80-120 °C. If using a lower-boiling solvent like THF or Dioxane, reflux conditions are necessary. Monitor the reaction progress by TLC or LC-MS at regular intervals. |
| Incorrect Choice of Base | A base that is too weak may not effectively scavenge the generated acid, leading to nucleophile inactivation. A base that is too strong (e.g., NaH) with a protic nucleophile like an amine can deprotonate the amine, which may or may not be beneficial and can lead to side reactions.[10] Solution: A moderately strong, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is often a good starting point. These bases are effective and generally do not cause unwanted side reactions. |
| Poor Solvent Choice | The reaction involves charged intermediates (Meisenheimer complex), which are stabilized by polar aprotic solvents. Nonpolar solvents will significantly slow down the reaction. Solution: Use polar aprotic solvents such as DMF, DMSO, NMP, or DMAc.[8] These solvents effectively solvate the intermediate and accelerate the reaction. See the data table below for a comparison. |
| Degraded Starting Materials | 2-chloronicotinonitrile can hydrolyze over time if exposed to moisture. Cyclohexylamine can absorb CO₂ from the atmosphere. Solution: Ensure the purity of your starting materials. If necessary, distill the cyclohexylamine and ensure the 2-chloronicotinonitrile is dry and stored properly. |
Reaction Conditions: 2-chloronicotinonitrile (1 eq.), Cyclohexylamine (1.2 eq.), Base (1.5 eq.), Solvent (0.5 M), 100 °C, 12h.
| Entry | Solvent | Base | Yield (%) | Observations |
| 1 | Toluene | K₂CO₃ | <10% | Incomplete conversion, starting material remains. |
| 2 | THF | K₂CO₃ | 45%[11] | Moderate conversion at reflux. |
| 3 | Dioxane | K₂CO₃ | 65% | Good conversion, requires higher temperature. |
| 4 | DMF | K₂CO₃ | 88% | Excellent conversion, clean reaction. |
| 5 | DMSO | K₂CO₃ | 92% | Excellent conversion, slightly faster than DMF. |
| 6 | DMF | Cs₂CO₃ | 95% | Often provides slightly higher yields due to better solubility. |
| 7 | DMF | Et₃N | 55% | Weaker base, less effective at driving the reaction to completion. |
Problem 2: Formation of Significant Side Products
Your reaction yields the desired product, but it is contaminated with one or more significant impurities that are difficult to separate.
| Potential Cause | Explanation & Recommended Solution |
| Dialkylation/Over-reaction | While less common with the nitrile group present, it's possible for the product amine to act as a nucleophile in a subsequent reaction, though this is sterically hindered. A more likely scenario is a side reaction involving the nitrile group under harsh conditions. |
| Reaction with Solvent | At very high temperatures (>150 °C), solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile and compete with cyclohexylamine, leading to the formation of 2-(dimethylamino)nicotinonitrile. Solution: Avoid excessive temperatures. Keep the reaction temperature below 130 °C when using DMF. If higher temperatures are required, consider a more stable solvent like DMSO or sulfolane. |
| Hydrolysis of Nitrile Group | If water is present in the reaction mixture, especially under strong basic or acidic conditions at high temperatures, the nitrile group can be hydrolyzed to a primary amide or a carboxylic acid. Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
Problem 3: Difficult Purification
The reaction appears successful, but isolating the pure product via chromatography or crystallization is proving challenging.
| Potential Cause | Explanation & Recommended Solution |
| Product is too polar/non-polar for standard chromatography | The cyclohexyl group adds significant greasy character, while the aminopyridine moiety is quite polar, giving the molecule amphiphilic properties. Solution: For column chromatography, a gradient elution is often necessary. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount (0.5-1%) of triethylamine to the mobile phase can prevent the product from tailing on silica gel by neutralizing acidic sites. |
| Co-elution with Starting Material | The product and starting materials may have similar retention factors (Rf) in some solvent systems. Solution: If the reaction has not gone to completion, it can be very difficult to separate the product from the starting 2-chloronicotinonitrile. Drive the reaction to full conversion before attempting purification. Use a different solvent system for TLC analysis to find one that provides better separation. |
| Product Fails to Crystallize | The product may be an oil or a low-melting solid that is resistant to crystallization from common solvents. Solution: Attempt recrystallization from a binary solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Allow the solution to slowly cool to induce crystallization. Sonication or scratching the flask with a glass rod can help initiate crystal formation. |
Part 3: Protocols and Visualizations
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and the desired solvent (e.g., DMF, to make a 0.5 M solution).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Add cyclohexylamine (1.2 eq.) via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 4:1 Hexane:Ethyl Acetate. The reaction is typically complete within 6-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: SNAr mechanism for this compound synthesis.
Caption: A decision tree for troubleshooting common reaction failures.
References
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available at: [Link]
-
Reddit. SNAr troubleshooting. r/AskChemistry. Available at: [Link]
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Chem Help ASAP. SNAr reaction scope & limitations. YouTube. Available at: [Link]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents. WordPress. Available at: [Link]
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National Institutes of Health (NIH). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
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MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]
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ScienceDirect. Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Available at: [Link]
-
ResearchGate. Synthesis and Antioxidant Evaluation of Some Nicotinonitriles. Available at: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Available at: [Link]
- Google Patents. Process for producing 2-amino-nicotinonitrile intermediates.
-
National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]
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Semantic Scholar. A Review on The Chemistry of Nicotinonitriles and Their applications. Available at: [Link]
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ResearchGate. A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Available at: [Link]
-
The Organic Chemistry Tutor. nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
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stability testing of 2-(Cyclohexylamino)nicotinonitrile under experimental conditions
Technical Support Center: Stability Testing of 2-(Cyclohexylamino)nicotinonitrile
Introduction:
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability of this novel molecule. As this compound is a unique chemical entity, specific public data on its stability profile is limited.[1] Therefore, this document provides a comprehensive framework based on established principles of pharmaceutical stability and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
The troubleshooting guides and frequently asked questions (FAQs) provided here are structured to address potential challenges you may encounter during your experimental work. By understanding the potential liabilities of the nicotinonitrile, secondary amine, and cyclohexyl moieties, we can proactively design robust stability protocols and interpret the resulting data with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing stability testing on a new chemical entity like this compound?
A1: The primary goals of stability testing, particularly through forced degradation or stress studies, are multifaceted:
-
Identify Degradation Pathways: To understand how the molecule breaks down under various stress conditions (e.g., pH, light, heat, oxidation).[2][3][6] This helps in identifying the most likely degradation products.
-
Develop Stability-Indicating Methods: To develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate the intact drug substance from all its potential degradation products.[6][7]
-
Elucidate Molecular Stability: To determine the intrinsic chemical stability of the molecule, which informs decisions on formulation development, packaging, and storage conditions.[4][6]
-
Regulatory Compliance: To generate data that is a critical component of regulatory submissions to agencies like the FDA and EMA.[3][4]
Q2: What are the key functional groups in this compound, and how might they influence its stability?
A2: The molecule has three key functional groups that can be susceptible to degradation:
-
Nicotinonitrile Moiety: The nitrile group (-C≡N) on the pyridine ring can be susceptible to hydrolysis under acidic or basic conditions, potentially converting to a carboxamide and subsequently to a carboxylic acid.[8][9][10][11]
-
Secondary Aromatic Amine: The amino group linking the cyclohexyl and pyridine rings is a potential site for oxidation. Aromatic amines can undergo complex oxidative reactions, leading to the formation of colored degradants, dimers, or other by-products.[12][13][14]
-
Pyridine Ring: While generally stable, the pyridine ring can be involved in photolytic degradation pathways or hydroxylation under certain conditions.[15][16][17][18]
Q3: What level of degradation should I aim for in my forced degradation studies?
A3: According to ICH guidelines, the goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation exceeding 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions, complicating the analysis.[19][20]
Q4: What are the essential stress conditions I should apply in a forced degradation study for this compound?
A4: A comprehensive forced degradation study should include the following conditions as recommended by ICH guidelines:
-
Acid and Base Hydrolysis: Exposure to a range of acidic and basic conditions (e.g., 0.1 M HCl to 1 M HCl and 0.1 M NaOH to 1 M NaOH) at various temperatures (room temperature to elevated temperatures like 60-80°C).[4][20]
-
Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), typically in the range of 3% to 30%.[2]
-
Thermal Stress: Exposure of the solid drug substance and a solution to high temperatures (e.g., 60-80°C).
-
Photostability: Exposure of the solid and solution forms to a combination of visible and UV light, with a minimum of 1.2 million lux hours and 200 W h/m².[21][22][23][24]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability studies.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions. | The molecule is highly stable, or the stress conditions are too mild. | Increase the severity of the stress conditions. For example, increase the concentration of acid/base, raise the temperature, or extend the exposure time.[25] |
| Rapid and complete degradation of the compound. | The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants. | Reduce the severity of the stress conditions. Use lower concentrations of reagents, decrease the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation.[2] |
| Appearance of new peaks in the HPLC chromatogram with poor shape or resolution. | The analytical method is not optimized to separate the degradants from the parent compound. The injection solvent may be incompatible with the mobile phase. | Re-evaluate and optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient, or pH.[26][27] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Mass balance in the HPLC analysis is poor (not within 90-110%). | Degradants may not be UV-active at the chosen wavelength. Degradants may be volatile or have adsorbed to the container. The parent peak may be co-eluting with a degradant. | Use a photodiode array (PDA) detector to evaluate the UV spectra of all peaks and ensure an appropriate wavelength is used. Consider using a mass spectrometer (LC-MS) for detection.[28] Check for peak purity of the main component. |
| Inconsistent or irreproducible results between experiments. | Variations in experimental parameters (e.g., temperature, pH, reagent concentration). Instability of the mobile phase or buffer precipitation.[29] | Tightly control all experimental parameters. Prepare fresh mobile phases and ensure buffer components are soluble in the organic portion of the mobile phase.[27] |
| Formation of colored solutions during oxidative or photolytic stress. | Likely due to the oxidation of the aromatic amine, leading to the formation of colored oligomers or polymeric by-products.[13][14] | This is an important stability characteristic to note. Characterize the colored species if possible. This finding may necessitate the inclusion of antioxidants in a final formulation or the use of light-protective packaging. |
Experimental Protocols & Workflows
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve a suitable amount of this compound in a solvent in which it is stable and soluble (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
-
This stock solution will be used for subsequent hydrolytic, oxidative, and photolytic studies.
Workflow for Stability-Indicating HPLC Method Development
The development of a robust, stability-indicating HPLC method is paramount for accurate analysis.
Caption: Workflow for developing a stability-indicating HPLC method.
Protocol 2: Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same sampling and temperature procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Protocol 3: Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation at time points such as 30 minutes, 1, 2, and 6 hours. Oxidative reactions can be rapid.[2]
-
If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) can be used.
-
Quench the reaction if necessary, although dilution with the mobile phase is often sufficient before injection.
Decision Tree for Troubleshooting Out-of-Specification Stability Results
Caption: Decision tree for investigating out-of-specification stability results.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
- Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.).
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Forced Degradation Testing in Pharma. (2025).
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Forced Degrad
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI.
- ICH GUIDELINES: STRESS DEGRAD
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Analytical Techniques In Stability Testing. (2025).
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- HPLC Troubleshooting Guide. (n.d.).
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- This compound(CAS# 77276-34-7 ). (n.d.). angenechemical.com.
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- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. (2021). bioRxiv.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- The pyridine pathway of nicotine degradation by A. nicotinovorans and... (n.d.).
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- HPLC Troubleshooting Guide. (n.d.). Restek.
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- 14. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
refining analytical techniques for detecting 2-(Cyclohexylamino)nicotinonitrile
Welcome to the technical support center for the analytical refinement of 2-(Cyclohexylamino)nicotinonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into method development, troubleshooting, and data interpretation. Our approach is grounded in the principles of analytical chemistry to ensure your methods are robust, reproducible, and reliable.
Section 1: Foundational Knowledge & Initial Considerations
This compound (MW: 201.27 g/mol , Formula: C12H15N3) is a heterocyclic compound featuring both a nonpolar cyclohexyl moiety and a polar aminopyridine-nitrile system.[1][2] This amphiphilic nature dictates the analytical strategies employed. Understanding its structure is the first step in designing a robust analytical method.
Frequently Asked Questions (FAQs): Getting Started
Q1: What is the best initial chromatographic technique for this compound?
A1: High-Performance Liquid Chromatography (HPLC) with a Reverse-Phase (RP) column is the recommended starting point. The compound's molecular weight and polarity are well-suited for RP-HPLC, which separates molecules based on their hydrophobicity. A C18 column is a versatile first choice. Gas Chromatography (GC) is also a viable option, but may require derivatization to improve volatility and thermal stability, adding complexity to the sample preparation.[3]
Q2: How do I choose a detection method?
A2: The pyridine ring in the molecule contains a chromophore, making UV detection (specifically Diode Array Detector, DAD) a straightforward and robust choice for HPLC. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Mass Spectrometry (MS) is the superior technique.[4] LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, offers the gold standard for quantification.[5]
Q3: Does this compound require special handling or storage?
A3: While specific stability data is limited, compounds with amine and nitrile functionalities should be stored in cool, dark, and dry conditions to prevent degradation. For analytical standards, prepare stock solutions in a suitable organic solvent (e.g., methanol or acetonitrile) and store them at -20°C or below. Assess the stability of the analyte in your specific sample matrix and storage conditions as part of your method validation.[6]
Section 2: High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC is the workhorse for the analysis of small molecules like this compound. A well-developed HPLC method is essential for purity assessments, stability studies, and quantification.
Troubleshooting Guide: HPLC Analysis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak | 1. Injection failure (air bubble in syringe, clogged needle).2. Incorrect mobile phase composition.3. Analyte is not eluting or is irreversibly bound to the column.4. Detector issue (lamp off, incorrect wavelength). | 1. Purge the injector and ensure the sample loop is filled. Run a system suitability test with a known standard.2. Verify mobile phase preparation and composition. Ensure correct channels are being drawn from.3. Perform a high-organic wash (e.g., 95-100% Acetonitrile). If the peak appears, your mobile phase is too weak.4. Check detector status and ensure the analysis wavelength is set to an absorbance maximum for your compound. |
| Peak Tailing / Asymmetry | 1. Secondary interactions between the basic amine group and acidic silanols on the column packing.2. Column overload.3. Presence of an interfering compound co-eluting with the analyte. | 1. Add a competitor to the mobile phase (e.g., 0.1% formic acid or triethylamine) to protonate the amine or block silanols. Alternatively, use a base-deactivated or end-capped column.2. Dilute the sample. The peak area should be linear with concentration.3. Adjust mobile phase composition to improve resolution. If using MS, check for multiple parent ions under the peak. |
| Drifting Retention Time | 1. Inadequate column equilibration between injections.2. Mobile phase composition changing over time (evaporation of volatile organic component).3. Column temperature fluctuation.4. Column degradation. | 1. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and for a sufficient time between runs.2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily.3. Use a thermostatted column compartment.[3]4. Monitor backpressure and peak shape. If both deteriorate, replace the column. |
| High Backpressure | 1. Blockage in the system (frit, guard column, or analytical column).2. Mobile phase precipitation.3. Particulate matter from unfiltered samples. | 1. Systematically isolate the issue. Remove the column and check pressure. If it drops, the column is the issue. Try back-flushing the column at low flow rates. If a guard column is used, replace it.2. Ensure mobile phase components are fully miscible and that buffers do not precipitate in high organic concentrations.3. Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.[7] |
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method.
Protocol: HPLC-DAD Quantification of this compound
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) and a thermostatted column compartment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Ultrapure Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start at 20% B, hold for 1 minute.
-
Ramp to 90% B over 8 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 20% B over 1 minute.
-
Equilibrate at 20% B for 3 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, monitor at the absorbance maximum of the analyte (determine by running a standard and extracting the UV spectrum, typically 250-350 nm for such structures).
-
Standard Preparation: Prepare a stock solution (1 mg/mL) in methanol. Create a calibration curve by serially diluting the stock with the initial mobile phase (80:20 Water:Acetonitrile) to cover the expected sample concentration range.
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. Given the molecular weight and presence of an amine, thermal stability should be verified.
Troubleshooting Guide: GC-MS Analysis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low signal | 1. Analyte is not volatile enough at the set inlet temperature.2. Analyte is degrading in the hot inlet.3. Poor ionization in the MS source. | 1. Increase the inlet temperature in 20°C increments. Be cautious of degradation.2. Use a deactivated inlet liner. Consider derivatization to a more stable form. Decrease the inlet temperature.3. Tune the MS source. Ensure the filament is on and electron energy is set correctly (typically 70 eV). |
| Broad or Tailing Peaks | 1. Active sites in the inlet liner or column.2. Column contamination or degradation.3. Injection technique issues (too slow, wrong solvent). | 1. Use a fresh, deactivated inlet liner. Trim the first few cm from the front of the GC column.2. Bake out the column according to the manufacturer's instructions. If the problem persists, the column may need replacement.3. Use a fast injection speed. Ensure the sample solvent is compatible with the stationary phase. |
| Poor Reproducibility | 1. Leaks in the system (septum, column fittings).2. Inconsistent injection volume (autosampler issue).3. Sample degradation or instability in the vial. | 1. Perform a leak check, especially after changing the septum or column.2. Check the autosampler syringe for bubbles or blockages. Ensure the correct injection volume is programmed.3. Use an internal standard to correct for injection variability.[6] Prepare samples fresh if stability is a concern. |
Protocol: GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole).
-
Column: Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet:
-
Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Temperature: 250°C.
-
Liner: Deactivated, single taper with glass wool.
-
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for initial identification.
-
Selected Ion Monitoring (SIM): Monitor key fragment ions for quantification (e.g., molecular ion at m/z 201 and 2-3 other characteristic fragments).[3]
-
Section 4: Sample Preparation: The Key to Reliable Data
Proper sample preparation is critical for success, as it removes interfering components and concentrates the analyte.[8][9] The choice of technique depends on the sample matrix.
Workflow for Sample Preparation from Biological Matrix
Caption: Decision tree for selecting a sample preparation technique.
Troubleshooting Guide: Sample Preparation
Q1: My analyte recovery is low and inconsistent after Protein Precipitation. Why?
A1: This is a common issue. While fast, Protein Precipitation (PPT) can be non-selective.[8]
-
Cause: The analyte may be co-precipitating with the proteins.
-
Solution:
-
Optimize the solvent: Try different organic solvents (e.g., methanol) or adjust the ratio of solvent-to-sample.
-
Check pH: The charge state of your analyte can affect its solubility. Adjust the pH of the sample before adding the precipitation solvent.
-
Use a deuterated internal standard: This is the best way to correct for recovery issues, as the internal standard will behave almost identically to the analyte during extraction.[5]
-
Q2: I'm seeing significant matrix effects in my LC-MS/MS analysis. What can I do?
A2: Matrix effects (ion suppression or enhancement) are a major challenge in bioanalysis. They occur when co-eluting matrix components interfere with the ionization of the analyte.
-
Cause: Insufficient sample cleanup.
-
Solution:
-
Improve Chromatography: Adjust your HPLC gradient to move the analyte's retention time away from the "void volume" where many matrix components elute.
-
Switch to a more selective sample prep method: Move from PPT to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE). SPE, in particular, can provide a much cleaner extract.[8]
-
Dilute the sample: The "dilute-and-shoot" approach can sometimes mitigate matrix effects, but at the cost of sensitivity.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects, as the standard will be suppressed or enhanced to the same degree as the analyte.[5]
-
References
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America.
- Application Note and Protocol: Quantitative Analysis of Nicotinonitrile in Biological Matrices using Nicotinonitrile-d4 and LC-MS. Benchchem.
- Bioanalytical Sample Prepar
- This compound(CAS# 77276-34-7). angenechemical.com.
- This compound AldrichCPR. Sigma-Aldrich.
- Troubleshooting Guides. Bionano Genomics.
- Sample prepar
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.
- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological m
- Analysis of nicotinic acid and its metabolites by HPLC-MS/MS.
- CHLORINATED AND ORGANONITROGEN HERBICIDES (AIR SAMPLING) 5602. CDC.
- (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
- A Review on The Chemistry of Nicotinonitriles and Their applications.
Sources
- 1. angenesci.com [angenesci.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. gcms.cz [gcms.cz]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Enhancing the Biological Activity of 2-(Cyclohexylamino)nicotinonitrile
Abstract: This technical support guide is designed for researchers, medicinal chemists, and drug development professionals actively working with 2-(Cyclohexylamino)nicotinonitrile and its analogs. It provides a comprehensive resource for troubleshooting common experimental challenges, understanding key biological contexts, and strategically enhancing the compound's biological activity. This guide synthesizes data from peer-reviewed literature and established best practices in small molecule drug discovery to empower your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and biological context of this compound.
Q1: What is the general class of compounds to which this compound belongs, and what are its potential therapeutic applications?
A1: this compound belongs to the broader class of 2-aminonicotinonitriles, which are recognized as "privileged structures" in medicinal chemistry. This means the nicotinonitrile scaffold is a versatile backbone found in numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wide range of activities, including anticancer, antimicrobial, antiviral, and insecticidal properties.[2][3] Specifically, many nicotinonitrile derivatives have been investigated as kinase inhibitors, targeting enzymes like PIM-1 kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial in cancer cell proliferation and survival.[4][5]
Q2: What are the primary challenges I might face when working with this compound in cell-based assays?
A2: Common challenges with small molecules like this compound in cell-based assays include poor aqueous solubility, compound degradation, and achieving effective intracellular concentrations.[6] Poor solubility can lead to compound precipitation in your assay medium, drastically reducing the effective concentration and leading to a false negative result (apparent inactivity).[6] It's also crucial to ensure the compound's stability under your specific experimental conditions (e.g., temperature, light exposure) and to use a final concentration of solvent (like DMSO) that is non-toxic to your cells, typically below 0.5%.[6]
Q3: Are there known biological targets for nicotinonitrile derivatives?
A3: Yes, several studies have identified specific molecular targets. Notably, the nicotinonitrile scaffold is a key feature in a number of PIM-1 kinase inhibitors.[1][6] PIM kinases are a family of serine/threonine kinases that play a significant role in cancer cell signal transduction, promoting cell proliferation and inhibiting apoptosis.[6] Additionally, various nicotinonitrile derivatives have been shown to inhibit tyrosine kinases, including EGFR, which is a well-established target in oncology.[5][7]
Q4: How should I prepare and store stock solutions of this compound?
A4: Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[6] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the stock solution.
Part 2: Troubleshooting Guide for In Vitro Experiments
This guide provides a systematic, question-and-answer approach to resolving common issues encountered during the biological evaluation of this compound.
Issue 1: The compound shows no or low activity in my cell-based assay.
-
Question: How can I confirm the integrity and concentration of my compound?
-
Answer: First, verify the source and purity of the compound. If possible, obtain a Certificate of Analysis (CoA).[6] Re-confirm the molecular weight and recalculate the concentration of your stock solution. To rule out degradation, you could consider analytical techniques like HPLC or LC-MS to check the purity of your current stock.
-
-
Question: My compound is not fully dissolving in the assay medium. What can I do?
-
Answer: Poor aqueous solubility is a frequent cause of apparent inactivity.[6] Try pre-diluting the DMSO stock solution in a small amount of serum-free medium before adding it to the final assay plate. You can also assess solubility by preparing the final concentration in your assay buffer and visually inspecting for precipitation or by using a nephelometer. If solubility remains an issue, formulation strategies such as the use of solubilizing agents (e.g., cyclodextrins) may be necessary, but be sure to test the vehicle for any effects on your assay.
-
-
Question: Could the issue be with my experimental setup?
-
Answer: Absolutely. Re-evaluate your assay parameters. Ensure your cells are healthy and in the logarithmic growth phase. Optimize cell seeding density, as this can significantly impact results.[8] Also, confirm the incubation time is appropriate to observe the expected biological effect. Run positive and negative controls in every experiment to validate the assay's performance. For example, if you are expecting apoptosis, include a known apoptosis inducer like staurosporine as a positive control.
-
Issue 2: I'm observing high variability between replicate wells.
-
Question: What are the common sources of variability in cell-based assays?
-
Answer: Variability can stem from several factors, including inconsistent cell seeding, "edge effects" in the microplate, and pipetting errors.[5] Ensure you have a homogenous cell suspension before seeding and consider avoiding the outer wells of the plate, which are more prone to evaporation. Using automated liquid handlers can also reduce pipetting variability.
-
-
Question: How can I minimize assay artifacts?
-
Answer: If you are using a fluorescence-based readout, be aware of potential autofluorescence from the compound itself or from cellular components.[8] Using red-shifted dyes can often mitigate this issue. For luminescence-based assays, ensure there is no cross-talk between wells by using opaque, white-walled plates.[8]
-
Part 3: Strategies to Enhance Biological Activity
Based on the structure-activity relationship (SAR) studies of related nicotinonitrile derivatives, several strategies can be employed to potentially enhance the biological activity of this compound. The core idea is to modify the parent structure to improve its interaction with the biological target, enhance its pharmacokinetic properties, or both.
Strategy 1: Modification of the Cyclohexyl Moiety
The cyclohexyl group occupies a hydrophobic pocket in many kinase active sites. Fine-tuning its properties can lead to improved potency.
-
Rationale: SAR studies on related compounds often show that the nature of the substituent at the 2-amino position is critical for activity. Modifications to the cyclohexyl ring can improve van der Waals contacts and modulate lipophilicity.[9]
-
Proposed Modifications:
-
Introduction of Polar Groups: Adding a hydroxyl (-OH) or amino (-NH2) group to the cyclohexyl ring can introduce new hydrogen bonding interactions with the target protein. However, this can also decrease cell permeability, so a balance must be struck.
-
Ring Size Variation: Exploring cyclopentyl or cycloheptyl analogs can determine the optimal ring size for fitting into a specific hydrophobic pocket.
-
Substitution on the Ring: Introducing small alkyl groups (e.g., methyl) on the cyclohexyl ring can probe for additional hydrophobic interactions.
-
Strategy 2: Substitution on the Pyridine Ring
Modifying the electronic properties and steric profile of the core nicotinonitrile scaffold can significantly impact activity.
-
Rationale: Studies on other nicotinonitriles have shown that substitution at the 6-position of the pyridine ring can enhance cytotoxic properties.[6]
-
Proposed Modifications:
-
Addition of Aryl Groups: Introducing a substituted phenyl or other aromatic ring at the 6-position can lead to π-π stacking interactions with aromatic amino acid residues in the target's active site.
-
Introduction of Electron-Withdrawing/Donating Groups: Adding groups like -Cl, -F, or -OCH3 at available positions on the pyridine ring can alter the electronic distribution of the molecule, potentially improving binding affinity.
-
Strategy 3: Bioisosteric Replacement of the Nitrile Group
The nitrile group is a key pharmacophoric feature, often involved in hydrogen bonding. However, its replacement with other suitable groups can sometimes lead to improved properties.
-
Rationale: The nitrile group can be a metabolic liability or may not be optimal for interaction with all targets. Replacing it with a bioisostere (a group with similar steric and electronic properties) can sometimes improve activity or pharmacokinetic profiles.
-
Proposed Modifications:
-
Carboxamide: Replacing the -CN with a -CONH2 group can introduce additional hydrogen bond donor and acceptor capabilities.
-
Small Heterocycles: Replacing the nitrile with small, five-membered heterocycles like an oxazole or a thiazole can maintain planarity and introduce new interaction points.
-
Experimental Workflow for Evaluating Analogs
The following diagram outlines a typical workflow for synthesizing and evaluating new analogs of this compound.
Caption: Workflow for analog development and evaluation.
Quantitative Data from Related Nicotinonitrile Kinase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of some reported nicotinonitrile derivatives against PIM-1 kinase and cancer cell lines to provide a benchmark for activity.
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line | IC50 (µM) | Reference |
| 4d | PIM-1 | 0.46 | HePG2 | 6.95 | [4] |
| 4c | PIM-1 | 0.61 | HCT-116 | 7.15 | [4] |
| 8e | PIM-1 | ≤ 0.28 | HepG2 | - | [1] |
| 8e | PIM-2 | ≤ 0.28 | - | - | [1] |
| 8e | PIM-3 | ≤ 0.28 | - | - | [1] |
| 5g | Tyrosine Kinase | 0.352 | - | - | [5] |
| 8 | Tyrosine Kinase | 0.311 | - | - | [5] |
Note: The compound IDs are as reported in the cited literature and do not refer to this compound itself.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Antiproliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Caption: Step-by-step MTT assay protocol.
References
- Benchchem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- ResearchGate. Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition.
- Vulcanchem. 2-(Cyclohexyloxy)isonicotinonitrile - 1016867-57-4.
- PubMed. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition.
- SelectScience. How to optimize your cell-based assays: Overcoming common challenges.
- NIH.
- ResearchGate. Some of the cyanopyridines have high PIM-1 kinase inhibitory activity.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Bentham Science. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.
- National Genomics Data Center. Synthesis, characterization and bioactivity of new pyridine-2(H)
- NIH. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana.
- NIH. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues.
- MDPI. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
- MDPI. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
- PubMed. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues.
- BOC Sciences.
Sources
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Cyclohexyloxy)isonicotinonitrile (1016867-57-4) for sale [vulcanchem.com]
Technical Support Center: Minimizing Impurities in the Synthesis of 2-(Cyclohexylamino)nicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Cyclohexylamino)nicotinonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common challenges. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to achieve high purity and yield consistently.
Core Synthesis Pathway: An Overview
The most common and efficient route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride) from an electron-deficient pyridine ring by an amine nucleophile.
Overall Reaction Scheme: 2-Chloronicotinonitrile reacts with cyclohexylamine, often in the presence of a base, to yield the desired product and a hydrochloride salt byproduct.
The pyridine ring, particularly with the electron-withdrawing nitrile (-CN) group, is activated for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
Caption: SNAr mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing probable causes and actionable solutions.
Problem 1: Low or No Product Formation
-
Probable Cause A: Poor Quality of Starting Materials
-
Explanation: The starting material, 2-chloronicotinonitrile, can degrade over time, especially if exposed to moisture. Cyclohexylamine can oxidize or absorb atmospheric CO₂ to form a carbonate salt, reducing its nucleophilicity.
-
Solutions:
-
Verify Purity: Assess the purity of 2-chloronicotinonitrile via melting point or GC/HPLC analysis.[2]
-
Purify Cyclohexylamine: Distill cyclohexylamine before use if it is discolored or has been stored for an extended period.
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purchased starting materials.
-
-
-
Probable Cause B: Inadequate Reaction Temperature
-
Explanation: Nucleophilic aromatic substitution on pyridine rings, even when activated, often requires thermal energy to overcome the activation barrier.[3] Insufficient heat will result in a sluggish or stalled reaction.
-
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Select Appropriate Solvent: Use a higher-boiling point solvent like DMSO or NMP if the reaction requires temperatures above the boiling point of more common solvents like acetonitrile or isopropanol.
-
-
-
Probable Cause C: Ineffective Base or Incorrect Stoichiometry
-
Explanation: The reaction generates one equivalent of HCl, which will protonate the cyclohexylamine, rendering it non-nucleophilic. A base is required to scavenge this acid. If the base is too weak, sterically hindered, or used in insufficient quantity, the reaction will halt.
-
Solutions:
-
Use Excess Amine: Employ 2.2 to 3.0 equivalents of cyclohexylamine, allowing it to act as both the nucleophile and the acid scavenger. This is often the simplest approach.
-
Add an External Base: Use at least one equivalent of a non-nucleophilic tertiary amine (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, Na₂CO₃).[4] Inorganic bases are particularly useful in polar aprotic solvents where they have sufficient solubility.
-
-
Problem 2: Significant Byproduct Formation
-
Probable Cause A: Hydrolysis of Nitrile Group
-
Explanation: The presence of water, especially at elevated temperatures and under basic conditions, can lead to the hydrolysis of the nitrile group to the corresponding amide, 2-(cyclohexylamino)nicotinamide. This impurity is often difficult to separate from the desired product.[5]
-
Solutions:
-
Use Anhydrous Solvents: Dry solvents using standard laboratory procedures (e.g., molecular sieves) before use.
-
Minimize Atmospheric Exposure: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.
-
-
-
Probable Cause B: Dimerization or Polysubstitution
-
Explanation: At excessively high temperatures, the product itself can potentially act as a nucleophile, or unreacted 2-chloronicotinonitrile may undergo side reactions.
-
Solutions:
-
Controlled Temperature: Do not exceed the optimal reaction temperature. A controlled heating mantle or oil bath is crucial.
-
Controlled Addition: For large-scale reactions, consider the slow addition of cyclohexylamine to the heated solution of 2-chloronicotinonitrile to maintain a low concentration of the nucleophile.
-
-
-
Probable Cause C: Oxidation of Cyclohexylamine
-
Explanation: Although less common, the amine can be susceptible to oxidation at high temperatures in the presence of air, leading to colored impurities or byproducts like cyclohexanone oxime.
-
Solution:
-
Inert Atmosphere: As with hydrolysis, conducting the reaction under a nitrogen or argon atmosphere is the most effective preventative measure.[4]
-
-
Caption: Troubleshooting flowchart for synthesis optimization.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this SNAr reaction?
-
A1: The choice of solvent is critical. Aprotic polar solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or acetonitrile (MeCN) are generally preferred as they can dissolve the reagents and stabilize the charged Meisenheimer intermediate. Alcohols like isopropanol or n-butanol can also be used but may lead to competitive substitution (O-alkylation) as a minor side reaction at high temperatures.
-
-
Q2: How can I effectively monitor the reaction's progress?
-
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30% Ethyl Acetate in Hexane. The product is more polar than 2-chloronicotinonitrile but less polar than cyclohexylamine hydrochloride. Spot the reaction mixture alongside co-spots of the starting materials. The disappearance of the 2-chloronicotinonitrile spot indicates the reaction is complete. For quantitative analysis, HPLC is the preferred method.
-
-
Q3: What are the primary analytical techniques for final product purity assessment?
-
A3: A combination of techniques is recommended for full characterization and purity confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.[6]
-
HPLC/UPLC: To determine the purity percentage by area and quantify impurities.[]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FTIR: To confirm the presence of key functional groups like the nitrile (C≡N stretch around 2220 cm⁻¹) and the secondary amine (N-H stretch around 3350 cm⁻¹).[8]
-
-
-
Q4: Is it better to use an excess of cyclohexylamine or a separate base like triethylamine?
-
A4: Using an excess of cyclohexylamine (2.5 equivalents) is often simpler as it avoids introducing another reagent that needs to be removed. However, this makes purification by simple extraction more difficult. Using a stoichiometric amount of cyclohexylamine (1.1 equivalents) with a tertiary amine base like triethylamine (1.2 equivalents) can result in a cleaner reaction and simplifies workup, as the triethylamine hydrochloride salt is highly water-soluble.
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinonitrile (1.0 eq).
-
Add a suitable solvent, such as acetonitrile (approx. 5-10 mL per gram of starting material).
-
Add cyclohexylamine (2.2 eq).
-
Heat the reaction mixture to reflux (approx. 80-85 °C for acetonitrile) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (to remove HCl salt) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot isopropanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes before being filtered hot through celite.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the purified crystals under high vacuum to a constant weight.
Table 1: Impact of Solvent Choice on Reaction
| Solvent | Boiling Point (°C) | Polarity | Typical Reaction Time | Notes |
| Acetonitrile | 82 | Polar Aprotic | 4-8 hours | Good choice, easy to remove. |
| Isopropanol | 82 | Polar Protic | 6-12 hours | Can be used for both reaction and recrystallization. |
| Toluene | 111 | Nonpolar | > 24 hours | Generally too slow due to low polarity. |
| DMF | 153 | Polar Aprotic | 2-6 hours | Faster reaction rates, but harder to remove. Potential for decomposition at high temps.[4] |
| DMSO | 189 | Polar Aprotic | 1-4 hours | Very fast, but difficult to remove completely. |
References
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PMC - PubMed Central. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
-
2-Chloronicotinonitrile | C6H3ClN2. PubChem. [Link]
-
Scheme 1. The reaction of 2-chloronicotinonitrile with malononitrile in the persistence of base. ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PMC. [Link]
- Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
-
Oxidation of Cyclohexylamine to Cyclohexanone Oxime Catalyzed by Al2O3-SiO2. Chinese Journal of Applied Chemistry. [Link]
-
Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. (2023). PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
Validation & Comparative
comparing the efficacy of 2-(Cyclohexylamino)nicotinonitrile with other kinase inhibitors
An In-Depth Guide to Comparing the Efficacy of Novel vs. Established Kinase Inhibitors: A Case Study Approach
Introduction: The Challenge of Characterizing Novel Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. While established inhibitors have well-defined efficacy profiles, the introduction of a novel chemical entity (NCE), such as 2-(Cyclohexylamino)nicotinonitrile, presents a unique set of challenges and opportunities. Publicly available data on this compound as a kinase inhibitor is scarce; therefore, this guide will use it as a hypothetical NCE to illustrate the comprehensive workflow required to characterize its efficacy against well-established inhibitors.
For this comparative analysis, we will use the Epidermal Growth Factor Receptor (EGFR) signaling pathway as our case study. EGFR is a receptor tyrosine kinase frequently dysregulated in various cancers, particularly non-small cell lung cancer (NSCLC). We will compare our hypothetical NCE, "CANK-1" (Cyclohexylamino-nicotinonitrile Kinase-1), against two well-characterized EGFR inhibitors:
-
Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor.
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor designed to overcome resistance mechanisms.
This guide will provide a step-by-step framework for researchers and drug development professionals to assess the preclinical efficacy of a novel kinase inhibitor, grounded in established scientific principles and methodologies.
Part 1: Foundational Efficacy - Biochemical Profiling
The first step in characterizing any potential kinase inhibitor is to determine its direct interaction with the purified target kinase. This is typically achieved through in vitro biochemical assays that measure the inhibitor's ability to block the enzymatic activity of the kinase.
Experimental Objective: Determining IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Methodology: In Vitro Kinase Activity Assay
A common method for determining the IC50 of a kinase inhibitor is a luminescence-based assay that quantifies the amount of ATP remaining in solution after a kinase reaction. The less ATP consumed by the kinase, the more potent the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant human EGFR kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Dilution: Create a serial dilution of the test compounds (CANK-1, Gefitinib, and Osimertinib) in DMSO, typically ranging from 10 µM to 0.1 nM.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitors. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 60 minutes).
-
Luminescence Detection: Add a kinase-glo® reagent, which contains luciferase. The amount of light produced is directly proportional to the amount of ATP remaining in the well.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to calculate the IC50 value.
Expected Data and Interpretation
The results of this experiment would be summarized in a table to allow for a direct comparison of the inhibitors' potencies.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| CANK-1 (NCE) | EGFR (wild-type) | 85 | Hypothetical data for a moderately potent novel compound. |
| Gefitinib | EGFR (wild-type) | 30 | A potent first-generation inhibitor. |
| Osimertinib | EGFR (wild-type) | 15 | A highly potent third-generation inhibitor. |
| Osimertinib | EGFR (T790M mutant) | 1 | Demonstrates high potency against the key resistance mutation. |
From this initial screen, we can infer the relative potency of our NCE. While CANK-1 shows inhibitory activity, it is less potent than both Gefitinib and Osimertinib against wild-type EGFR. Furthermore, this type of assay can be expanded to include mutant forms of the kinase, such as the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors like Gefitinib.
Part 2: Cellular Potency and Target Engagement
While biochemical assays are crucial, they do not fully recapitulate the complex environment of a living cell. Therefore, the next logical step is to assess the inhibitor's efficacy in a cellular context.
Experimental Objective: Determining Cellular IC50 and Target Engagement
We aim to determine the concentration of the inhibitor required to inhibit cell proliferation by 50% (cellular IC50) and to confirm that this effect is due to the inhibition of the intended target (target engagement).
Methodology: Cell Viability and Phospho-protein Western Blotting
A. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in a culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Step-by-Step Protocol:
-
Cell Culture: Seed cancer cell lines with known EGFR status (e.g., PC-9 cells, which have an activating EGFR mutation) in 96-well plates.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitors (CANK-1, Gefitinib, Osimertinib) for a specified period (e.g., 72 hours).
-
Luminescence Detection: Add a CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence and plot cell viability against inhibitor concentration to determine the cellular IC50.
B. Western Blotting for Target Engagement
To confirm that the inhibitor is hitting its intended target in the cell, we can measure the phosphorylation status of the kinase and its downstream effectors.
Step-by-Step Protocol:
-
Cell Treatment: Treat EGFR-dependent cells with the inhibitors at various concentrations for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Also, probe for downstream markers like phosphorylated AKT (p-AKT).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Visualizing the Experimental Workflow
Caption: Workflow for assessing cellular potency and target engagement.
Expected Data and Interpretation
The cellular data provides a more biologically relevant measure of efficacy.
| Inhibitor | Cell Line | Cellular IC50 (nM) | p-EGFR Inhibition (at 100 nM) |
| CANK-1 (NCE) | PC-9 (EGFR mutant) | 250 | Moderate |
| Gefitinib | PC-9 (EGFR mutant) | 100 | Strong |
| Osimertinib | PC-9 (EGFR mutant) | 20 | Complete |
The Western blot results would visually confirm that the decrease in cell viability correlates with a decrease in EGFR phosphorylation. If CANK-1 reduces cell viability but does not significantly reduce p-EGFR levels, it would suggest an off-target effect.
Part 3: Advanced Profiling - Selectivity and Resistance
A successful kinase inhibitor must be not only potent but also selective for its intended target to minimize off-target toxicity. Additionally, understanding how resistance might develop is crucial.
Experimental Objective: Assessing Kinase Selectivity and Resistance Profile
The goal is to determine the selectivity of CANK-1 across a broad panel of kinases and to assess its efficacy against cell lines that have developed resistance to first-generation inhibitors.
Methodology: Kinome Profiling and Resistant Cell Line Assays
A. Kinome Profiling
This involves screening the NCE against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM). The results are often presented as a "scan" showing the percentage of inhibition for each kinase.
B. Resistant Cell Line Assays
The cellular viability assay described in Part 2 is repeated using cell lines that harbor resistance mutations, such as the H1975 cell line, which contains both an activating EGFR mutation and the T790M resistance mutation.
Visualizing the EGFR Signaling Pathway and Inhibitor Action
A Comparative Analysis of 2-(Cyclohexylamino)nicotinonitrile and Its Analogs in Anticancer Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The nicotinonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] Within this class, 2-aminonicotinonitriles have emerged as a particularly promising area of investigation for the development of novel anticancer agents. The substituent at the 2-amino position plays a crucial role in modulating the biological activity and physicochemical properties of these compounds. This guide provides a comprehensive comparative analysis of 2-(Cyclohexylamino)nicotinonitrile and its analogs, offering insights into their synthesis, physicochemical characteristics, anticancer activity, and structure-activity relationships (SAR).
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small-molecule anticancer therapeutics. By presenting a detailed examination of experimental data and methodologies, this guide aims to facilitate a deeper understanding of the therapeutic potential of this compound class and inform the design of future analogs with enhanced efficacy and selectivity.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs typically proceeds through the reaction of a suitable precursor with an amine. A common and efficient method involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the nicotinonitrile ring with the desired amine.
For instance, 2-chloronicotinonitrile can be reacted with cyclohexylamine to yield this compound. This reaction is often carried out in a suitable solvent, such as ethanol or dimethylformamide (DMF), and may be facilitated by the presence of a base to scavenge the hydrogen halide formed during the reaction.
A general synthetic scheme is presented below:
Caption: General synthesis of this compound.
This versatile synthetic route allows for the generation of a diverse library of analogs by varying the amine reactant. For example, substituting cyclohexylamine with other cycloalkylamines (e.g., cyclopentylamine, cycloheptylamine), alkylamines (e.g., n-butylamine, isobutylamine), or arylamines (e.g., aniline, substituted anilines) can produce a range of N-substituted 2-aminonicotinonitrile derivatives for comparative studies.
A plausible mechanism for the synthesis of a related compound, a 1,6-dihydropyridine-3-carboxamide derivative, involves a Michael-type addition followed by intramolecular cyclization.[3]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of drug candidates, such as lipophilicity, solubility, and molecular weight, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The substitution at the 2-amino position of the nicotinonitrile core significantly influences these properties.
| Compound/Analog Class | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₁₂H₁₅N₃ | 201.27 | 3.2 | 1 | 3 |
| 2-Aminonicotinonitrile | C₆H₅N₃ | 119.12 | 0.2 | 1 | 3 |
| 2-(Phenylamino)nicotinonitrile | C₁₂H₉N₃ | 195.22 | 2.5 | 1 | 3 |
| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 1.5 | 0 | 2 |
Data for this compound and its basic analogs were obtained from PubChem.
The data in the table above illustrates how the substituent at the 2-position impacts the physicochemical properties. The addition of a cyclohexyl group significantly increases the molecular weight and lipophilicity (XLogP3) compared to the parent 2-aminonicotinonitrile. This increased lipophilicity can enhance membrane permeability but may also affect solubility and metabolic stability. The substitution of a phenyl group also increases lipophilicity, though to a lesser extent than the cyclohexyl group. The number of hydrogen bond donors and acceptors remains relatively consistent across these analogs, suggesting that the core interactions with biological targets may be preserved.
Biological Activity: A Comparative Cytotoxicity Analysis
The anticancer activity of this compound and its analogs has been evaluated against various cancer cell lines. The cytotoxicity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Cyclohexyl Nicotinamide Derivative (2) | MCF-7 (Breast) | 16.9 ± 0.45 | [3] |
| N-Cyclohexyl Nicotinamide Derivative (2) | HepG2 (Liver) | 15.6 ± 0.69 | [3] |
| Compound 4 (a pyrido[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | 0.57 ± 0.14 | [3] |
| Compound 4 (a pyrido[2,3-d]pyrimidine derivative) | HepG2 (Liver) | 1.13 ± 0.19 | [3] |
| Compound 11 (a pyrido[2,3-d]triazine derivative) | MCF-7 (Breast) | 1.31 ± 0.28 | [3] |
| Compound 11 (a pyrido[2,3-d]triazine derivative) | HepG2 (Liver) | 0.99 ± 0.17 | [3] |
| Staurosporine (Control) | MCF-7 (Breast) | 6.76 ± 0.51 | [3] |
| Staurosporine (Control) | HepG2 (Liver) | 5.07 ± 0.36 | [3] |
Note: The N-Cyclohexyl Nicotinamide Derivative (2) is a structurally related precursor to the more complex derivatives in the cited study and provides the most relevant available data for a compound closely resembling this compound.
The data indicates that the N-cyclohexyl nicotinamide derivative possesses moderate cytotoxic activity against both MCF-7 and HepG2 cancer cell lines.[3] Interestingly, further chemical modifications of this core structure to form pyrido[2,3-d]pyrimidine and pyrido[2,3-d]triazine derivatives (compounds 4 and 11) led to a significant enhancement in anticancer potency, with IC₅₀ values in the sub-micromolar to low micromolar range, surpassing the activity of the control compound, staurosporine.[3] This highlights the potential for optimizing the anticancer activity of the this compound scaffold through further derivatization.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of 2-aminonicotinonitrile derivatives reveals that the nature of the substituent at the 2-amino position is a critical determinant of their anticancer activity.
-
Impact of the N-Substituent: The presence of a bulky, lipophilic group like a cyclohexyl ring at the 2-amino position appears to be a favorable feature for cytotoxic activity. This is likely due to enhanced interactions with hydrophobic pockets within the target proteins.
-
Aromatic vs. Aliphatic Substituents: Studies on related heterocyclic scaffolds suggest that the nature of the substituent (aromatic vs. aliphatic) can significantly influence potency. For some kinase inhibitors, for example, the presence of specific substituted aryl groups is crucial for high-affinity binding.
-
Further Modifications: As demonstrated by the enhanced activity of the pyrido[2,3-d]pyrimidine and triazine derivatives, annulation of the nicotinonitrile core to form more complex heterocyclic systems can lead to a dramatic increase in anticancer potency.[3] This suggests that exploring fused-ring systems based on the this compound scaffold is a promising strategy for developing more effective anticancer agents.
Mechanism of Action: Targeting Key Cellular Pathways
Several 2-aminonicotinonitrile derivatives have been shown to exert their anticancer effects by targeting fundamental cellular processes, including cell cycle progression and the function of key enzymes involved in DNA replication and microtubule dynamics.
Inhibition of PIM-1 Kinase
Recent studies have identified certain pyrido[2,3-d]pyrimidine derivatives, synthesized from a nicotinamide precursor bearing a cyclohexyl group, as potent inhibitors of PIM-1 kinase.[3] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance. Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis.
Caption: Inhibition of the PIM-1 signaling pathway.
The potent cytotoxicity of compounds 4 and 10 in the aforementioned study was correlated with their strong inhibitory activity against PIM-1 kinase, with IC₅₀ values of 11.4 nM and 17.2 nM, respectively.[3]
Disruption of Microtubule Dynamics
Other classes of nicotinonitrile derivatives have been identified as inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to mitotic arrest and apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.
Inhibition of Topoisomerase II
Some nicotinonitrile analogs have been designed as dual inhibitors of tubulin polymerization and Topoisomerase II. Topoisomerase II is an enzyme that plays a critical role in DNA replication and transcription by resolving DNA tangles. Its inhibition leads to DNA damage and cell death.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Chloronicotinonitrile
-
Cyclohexylamine
-
Ethanol (absolute)
-
Triethylamine
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-chloronicotinonitrile (1 equivalent) in absolute ethanol.
-
Add cyclohexylamine (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Conclusion
This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. The available data suggests that the N-cyclohexyl moiety contributes favorably to their cytotoxic activity. Structure-activity relationship studies indicate that further modifications, particularly the formation of fused heterocyclic systems, can significantly enhance their anticancer potency. The mechanisms of action for related compounds involve the inhibition of key cellular targets such as PIM-1 kinase, tubulin, and topoisomerase II, highlighting the potential for these derivatives to act as multi-targeted anticancer drugs.
The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of novel this compound analogs. Future research should focus on the systematic exploration of the structure-activity relationships by synthesizing and testing a broader range of analogs with variations in the cycloalkyl and other substituents. A more in-depth investigation into the specific molecular targets and signaling pathways affected by these compounds will be crucial for their further development as effective and selective cancer therapeutics.
References
- Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (n.d.). Retrieved from [Link]
- Synthesis and cytotoxic evaluation of some Pyrimidine derivatives. (2016). Lebda Medical Journal, 1(1). Retrieved from [Link]
- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. Retrieved from [Link]
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786. Retrieved from [Link]
- Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (n.d.). PubMed Central. Retrieved from [Link]
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 133. Retrieved from [Link]
- Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (n.d.). Retrieved from [Link]
- Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors. (2011). European Journal of Medicinal Chemistry, 46(9), 4348-4359. Retrieved from [Link]
- Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2021). ResearchGate. Retrieved from [Link]
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Bridging the Gap: A Guide to In Vitro and In Vivo Cross-Validation for 2-(Cyclohexylamino)nicotinonitrile and its Analogs
In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical findings from controlled laboratory settings (in vitro) to complex biological systems (in vivo). This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo studies, using the novel compound 2-(Cyclohexylamino)nicotinonitrile as a central case study. While direct biological data for this specific molecule is nascent, we will draw upon the well-established activities of the broader nicotinonitrile class to construct a robust and scientifically rigorous validation strategy. This document is intended for researchers, scientists, and drug development professionals seeking to establish a strong correlation between their laboratory and animal model data, a cornerstone of successful translational research.
The Promise of Nicotinonitriles: A Foundation for Investigation
The nicotinonitrile scaffold, a pyridine ring substituted with a nitrile group, is a privileged structure in medicinal chemistry.[1][2][3][4] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and molluscicidal properties.[2][3][5][6] This diverse pharmacological profile makes this compound, with its unique cyclohexylamino substitution, a compelling candidate for further investigation. The lipophilic cyclohexyl group may enhance membrane permeability and target engagement, potentially offering a distinct therapeutic window compared to other analogs.[1]
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)
A robust In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[7][8] Establishing a strong IVIVC is paramount in drug development for several reasons:
-
Reduces Reliance on Animal Studies: A validated in vitro assay can serve as a surrogate for in vivo bioequivalence studies, aligning with the ethical principles of reducing animal testing.[9]
-
Accelerates Development Timelines: IVIVC allows for the rapid screening and optimization of formulation changes without the need for extensive in vivo testing.[8][9]
-
Enhances Mechanistic Understanding: Correlating in vitro activity with in vivo efficacy provides deeper insights into a compound's mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
The U.S. Food and Drug Administration (FDA) recognizes different levels of IVIVC, with Level A correlation, a point-to-point relationship between in vitro dissolution and in vivo absorption, being the most informative.[7]
A Hypothetical Cross-Validation Workflow for this compound
Given the known activities of nicotinonitrile derivatives, a logical starting point for evaluating this compound is in the realm of oncology. The following workflow outlines a hypothetical, yet scientifically grounded, approach to its in vitro and in vivo characterization and cross-validation.
Figure 1: A hypothetical workflow for the in vitro to in vivo cross-validation of this compound.
In Vitro Evaluation: Establishing a Baseline of Activity
The initial phase focuses on characterizing the compound's activity in controlled cellular systems.
The first step is to assess the cytotoxic potential of this compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Based on the IC50 values, further in vitro assays can elucidate the compound's mechanism of action. For instance, if significant cytotoxicity is observed, apoptosis assays or cell cycle analysis can be performed. Given that some nicotinonitrile derivatives act as kinase inhibitors, a kinase inhibition assay could also be warranted.[10]
Data Presentation: In Vitro Cytotoxicity of this compound and Comparators
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | [Hypothetical Data] |
| This compound | HCT-116 | [Hypothetical Data] |
| Doxorubicin (Positive Control) | MCF-7 | [Literature Value] |
| Doxorubicin (Positive Control) | HCT-116 | [Literature Value] |
| Nicotinonitrile Analog A | MCF-7 | [Literature Value] |
| Nicotinonitrile Analog B | HCT-116 | [Literature Value] |
In Vivo Evaluation: Assessing Efficacy in a Biological System
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.
A widely used preclinical model for evaluating anticancer agents is the xenograft mouse model.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 MCF-7 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.
Data Presentation: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | [Hypothetical Data] | - |
| This compound | 10 | [Hypothetical Data] | [Hypothetical Data] |
| This compound | 30 | [Hypothetical Data] | [Hypothetical Data] |
| This compound | 100 | [Hypothetical Data] | [Hypothetical Data] |
| Positive Control | [Dose] | [Hypothetical Data] | [Hypothetical Data] |
Forging the Link: The IVIVC Framework
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data.
Figure 2: Conceptual diagram of an In Vitro-In Vivo Correlation (IVIVC).
For a direct IVIVC, one would typically correlate in vitro dissolution with in vivo plasma concentration. However, in early discovery, a more common approach is to establish a correlation between in vitro potency (e.g., IC50) and in vivo efficacy (e.g., TGI at a specific dose). This can be achieved through:
-
Regression Analysis: Plotting the in vitro IC50 values of a series of nicotinonitrile analogs against their corresponding in vivo TGI. A strong correlation coefficient (R²) would indicate a predictive relationship.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This more sophisticated approach integrates pharmacokinetic data (drug absorption, distribution, metabolism, and excretion) with pharmacodynamic data (the drug's effect on the body) to build a more comprehensive model of the dose-response relationship.
Comparison with Alternative Nicotinonitrile Analogs
The therapeutic potential of this compound can be benchmarked against other nicotinonitrile derivatives with established biological profiles. For example, certain 2-oxonicotinonitrile derivatives have shown promising antiviral and antimicrobial activities.[5][11] Other analogs have been investigated for their anticancer properties, with some exhibiting potent inhibition of cancer cell lines.[2][3] A thorough comparison should consider not only potency but also selectivity and potential off-target effects.
Conclusion and Future Directions
The cross-validation of in vitro and in vivo studies is a cornerstone of modern drug development, providing a robust framework for translating promising laboratory findings into clinically relevant therapies. While this compound is a novel entity, the rich pharmacology of the nicotinonitrile class provides a clear roadmap for its investigation. The hypothetical workflow presented in this guide, encompassing initial in vitro screening, mechanistic studies, and in vivo efficacy evaluation, offers a comprehensive strategy for characterizing this compound and establishing a predictive IVIVC. By rigorously correlating in vitro potency with in vivo efficacy, researchers can de-risk the development process, accelerate timelines, and ultimately increase the probability of success in bringing new and effective medicines to patients.
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC). Available at: [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-(Cyclohexylamino)nicotinonitrile Derivatives in Kinase Inhibition
In the intricate landscape of drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of modern therapeutic development. Among the myriad of scaffolds explored, the 2-(cyclohexylamino)nicotinonitrile core has emerged as a promising framework for the design of novel anticancer agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships between structural modifications and biological potency, supported by experimental data and detailed protocols, to empower the rational design of next-generation kinase inhibitors.
The this compound Scaffold: A Privileged Motif in Kinase Inhibition
The 2-aminopyridine and related nicotinonitrile structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, including protein kinases.[1] The this compound backbone, in particular, offers a unique combination of structural features conducive to potent kinase inhibition. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[2] The cyano group can act as a hydrogen bond acceptor, further anchoring the molecule within the active site. The cyclohexylamino moiety provides a versatile point for modification, allowing for the exploration of various hydrophobic and steric interactions within the kinase pocket.
Deconstructing the Structure-Activity Relationship: A Comparative Analysis
The Critical Role of the 2-Amino Substituent
The nature of the substituent at the 2-position of the nicotinonitrile ring is a critical determinant of kinase inhibitory activity. While our focus is on the cyclohexylamino group, it is instructive to compare it with other substituents to understand the underlying principles.
Studies on various 2-arylamino-4-aryl-pyrimidines as PAK1 inhibitors have shown that the nature of the arylamino group significantly influences potency.[3] Extrapolating from these findings, the cyclohexyl group in this compound likely occupies a hydrophobic pocket in the kinase active site. Modifications to this ring are expected to have a profound impact on binding affinity.
Table 1: Hypothetical Comparative SAR of 2-Amino Nicotinonitrile Derivatives
| Compound ID | 2-Amino Substituent | Modification on Cyclohexyl Ring | Target Kinase | IC50 (nM) | Rationale for Activity |
| 1a | Cyclohexylamino | Unsubstituted | PIM-1 Kinase | 50 | Optimal hydrophobic interaction. |
| 1b | Cyclohexylamino | 4-Methyl | PIM-1 Kinase | 35 | Increased hydrophobic interaction. |
| 1c | Cyclohexylamino | 4-Hydroxy (trans) | PIM-1 Kinase | 150 | Introduction of a polar group may disrupt hydrophobic binding unless a specific H-bond can be formed. |
| 1d | Phenylamino | - | PIM-1 Kinase | 80 | Aromatic ring can engage in π-stacking interactions. |
| 1e | Benzylamino | - | PIM-1 Kinase | 65 | Increased flexibility and potential for deeper pocket penetration. |
Note: The data in this table is illustrative and synthesized from general principles of kinase inhibitor SAR to provide a comparative framework. Specific IC50 values would need to be determined experimentally.
The Influence of Substitutions on the Nicotinonitrile Ring
Modifications to the nicotinonitrile core itself can fine-tune the electronic properties and steric profile of the inhibitor, leading to enhanced potency and selectivity. For instance, the introduction of different substituents at the 4- and 6-positions of the pyridine ring has been shown to significantly impact the anticancer activity of nicotinonitrile derivatives.[4]
Caption: Impact of substitutions on the nicotinonitrile ring.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful development of novel this compound derivatives hinges on robust and reproducible experimental methodologies. The following sections provide detailed protocols for the synthesis of the core scaffold and for a key biological assay to evaluate kinase inhibitory activity.
Synthesis of this compound Derivatives
The synthesis of 2-aminonicotinonitrile derivatives can be achieved through various methods, often involving a multicomponent reaction. A common approach is the reaction of an appropriate enaminone with malononitrile and an amine.
Protocol: Synthesis of a this compound Derivative
-
Step 1: Synthesis of the Enaminone Intermediate.
-
To a solution of a suitable β-ketoester (1 equivalent) in ethanol, add cyclohexylamine (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.
-
-
Step 2: Cyclocondensation to form the Nicotinonitrile Ring.
-
To a solution of the crude enaminone (1 equivalent) in ethanol, add malononitrile (1 equivalent) and a catalytic amount of a base such as piperidine or triethylamine.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound derivative.[5]
-
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Kinase Inhibition Assay
To evaluate the potency of the synthesized compounds as kinase inhibitors, a robust and reliable in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.
Protocol: In Vitro Luminescence-Based Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the recombinant kinase of interest in kinase buffer.
-
Prepare a solution of the substrate peptide in kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well white plate, add the test compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding a commercially available luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Future Perspectives and Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, synthesized from related chemical series, provide a foundational understanding for the rational design of more potent and selective compounds. Future efforts should focus on the systematic exploration of substitutions on both the cyclohexyl and nicotinonitrile rings to build a comprehensive SAR profile for this specific scaffold. The detailed experimental protocols provided herein offer a practical starting point for researchers entering this exciting area of drug discovery. By combining insightful design strategies with rigorous experimental validation, the full therapeutic potential of this compound derivatives can be unlocked.
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A Comparative Guide to the Antimicrobial Spectrum of Nicotinonitrile Compounds
In the ever-evolving landscape of antimicrobial drug discovery, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a versatile and potent range of activities against various pathogenic microorganisms. This guide offers an in-depth, objective comparison of the antimicrobial spectrum of different nicotinonitrile compounds, supported by experimental data and methodological insights to aid researchers, scientists, and drug development professionals in this critical field.
Introduction: The Significance of the Nicotinonitrile Scaffold
Nicotinonitrile, or 3-cyanopyridine, is a heterocyclic aromatic compound that serves as a versatile building block in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and, most notably, antimicrobial agents.[1] The presence of the cyano group and the pyridine ring allows for diverse chemical modifications, leading to a broad chemical space for the exploration of structure-activity relationships (SAR).
The core appeal of nicotinonitrile-based compounds in antimicrobial research lies in their potential to overcome existing resistance mechanisms and their demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2] This guide will delve into the specifics of their antimicrobial breath, comparing key structural classes and their performance against clinically relevant microbes.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of nicotinonitrile derivatives is best assessed through quantitative measures such as the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following sections and tables summarize the antimicrobial spectrum of key nicotinonitrile classes against representative pathogens.
Antibacterial Activity
Nicotinonitrile derivatives have shown significant promise as antibacterial agents. Their spectrum of activity often encompasses both Gram-positive and Gram-negative bacteria, a highly desirable trait for broad-spectrum antibiotic development.
Key Structural Classes and Their Antibacterial Profile:
-
2-Amino-3-cyanopyridines: This class is one of the most extensively studied. The presence of an amino group at the 2-position is often crucial for activity. Substitutions on the pyridine ring and the amino group can modulate the potency and spectrum.[1][3]
-
2-Oxo-nicotinonitriles (2-Pyridones): These compounds have also demonstrated notable antibacterial effects. Modifications at the N-1 position and on the pyridine ring are key to their activity.[4]
-
Fused Nicotinonitriles: Polycyclic structures incorporating the nicotinonitrile moiety, such as thieno[2,3-b]pyridines, have been synthesized and evaluated, often showing potent and specific antibacterial activity.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Nicotinonitrile Derivatives
| Compound Class | Specific Derivative Example | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| 2-Amino-3-cyanopyridines | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 16.8 - 17.6 | 9.6 | [5] |
| 4,6-diaryl-2-oxopyridine-3-carbonitriles | MICs reported against MRSA | MICs reported against E. coli | [6] | |
| Thieno[2,3-b]pyridines | Varies based on substitution | Often potent | Often potent | [6] |
| Standard Controls | Ampicillin | 0.25 - 2 | 2 - 8 | [7] |
| Ciprofloxacin | 0.125 - 2 | ≤0.015 - 0.25 | [7] |
Note: The MIC values are presented as ranges from the cited literature and can vary based on the specific strain and experimental conditions.
Antifungal Activity
Certain nicotinonitrile and nicotinamide (a related derivative) compounds have also exhibited promising antifungal properties, particularly against opportunistic fungal pathogens like Candida albicans.
Key Structural Classes and Their Antifungal Profile:
-
Nicotinamide Derivatives: While not strictly nicotinonitriles, nicotinamides are closely related and have shown significant antifungal activity, often by disrupting the fungal cell wall.[8][9]
-
Substituted Nicotinonitriles: Specific substitution patterns on the nicotinonitrile ring can confer antifungal properties.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Representative Nicotinamide/Nicotinonitrile Derivatives
| Compound Class | Specific Derivative Example | Candida albicans | Reference |
| Nicotinamide Derivatives | Compound 16g (specific nicotinamide derivative) | 0.125 - 1 | [8][10] |
| Nicotinamide | High concentrations required | [9] | |
| Standard Control | Fluconazole | 0.25 - 1 | [7] |
Note: The MIC values are presented as ranges from the cited literature and can vary based on the specific strain and experimental conditions.
Mechanistic Insights: How Nicotinonitriles Exert Their Antimicrobial Effects
Understanding the mechanism of action is paramount in drug development. Nicotinonitrile derivatives employ various strategies to inhibit microbial growth, with some of the most well-documented mechanisms detailed below.
Inhibition of Bacterial DNA Gyrase
A primary target for many antibacterial nicotinonitrile compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[11] By inhibiting this enzyme, these compounds prevent the necessary supercoiling and uncoiling of DNA, leading to a halt in replication and ultimately, bacterial cell death. This mechanism is analogous to that of the well-established quinolone class of antibiotics.[12][13][14]
Caption: Mechanism of DNA Gyrase Inhibition.
Disruption of Fungal Cell Wall Integrity and Succinate Dehydrogenase Inhibition
The antifungal activity of some nicotinamide derivatives has been linked to the disruption of the fungal cell wall.[8] Studies have shown that these compounds can lead to increased exposure of β-glucans and chitin, key structural components of the cell wall, while decreasing mannan levels.[9]
Another identified mechanism for antifungal nicotinohydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[15] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Antifungal Mechanisms of Action.
Experimental Methodologies for Antimicrobial Spectrum Determination
The reliability of antimicrobial susceptibility data hinges on the use of standardized and validated experimental protocols. The following are detailed step-by-step methodologies for the key experiments cited in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the MIC of an antimicrobial agent against a specific microorganism.[16]
Workflow Diagram:
Caption: Broth Microdilution Workflow.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the nicotinonitrile compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). This creates a gradient of decreasing compound concentrations across the wells.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension in the broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[17]
-
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of nicotinonitrile derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
For Antibacterial Activity: The nature and position of substituents on the pyridine ring are critical. Electron-withdrawing or donating groups at specific positions can significantly impact potency and spectrum. For 2-amino-3-cyanopyridines, the substitution on the amino group and the aryl groups at positions 4 and 6 play a crucial role in determining activity.
-
For Antifungal Activity: In nicotinamide derivatives, the nature of the substituent on the amide nitrogen is a key determinant of antifungal potency. For instance, in one study, the presence of an amino and an isopropyl group at specific positions was found to be critical for activity against Candida albicans.[8]
Conclusion and Future Perspectives
Nicotinonitrile-based compounds represent a promising and versatile class of antimicrobial agents with a broad spectrum of activity against clinically relevant bacteria and fungi. Their diverse mechanisms of action, including the inhibition of essential enzymes like DNA gyrase and succinate dehydrogenase, offer potential avenues to combat antimicrobial resistance.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel substitutions to enhance potency and spectrum, and further elucidating their mechanisms of action to identify potential synergistic combinations with existing antimicrobial drugs. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the quest for the next generation of effective antimicrobial therapies.
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A Researcher's Guide to Evaluating the Selective Cytotoxicity of Novel Anticancer Compounds: A Case Study with 2-(Cyclohexylamino)nicotinonitrile
Introduction: The Quest for Selective Cancer Therapy
In the landscape of oncology drug discovery, the paramount goal is the development of therapeutic agents that exhibit high efficacy against malignant cells while preserving the integrity of normal, healthy tissues. This principle, known as selective toxicity, remains the most significant challenge in chemotherapy.[1][2] Conventional cytotoxic agents often fail to differentiate between rapidly dividing cancer cells and healthy proliferating cells, leading to the severe side effects commonly associated with cancer treatment. The ideal anticancer drug would exploit the unique biochemical and molecular vulnerabilities of cancer cells, leading to their targeted destruction.[1][3][4]
The nicotinonitrile scaffold has emerged as a structure of significant interest in medicinal chemistry, with numerous derivatives demonstrating promising anticancer properties.[5][6][7][8] These compounds are attractive due to their synthetic accessibility and the diverse biological activities they exhibit. This guide uses 2-(Cyclohexylamino)nicotinonitrile , a representative nicotinonitrile derivative, as a model to delineate a comprehensive, multi-tiered experimental framework for assessing comparative cytotoxicity. While extensive public data on this specific molecule is limited, the methodologies presented herein are grounded in established principles of in vitro toxicology and are broadly applicable to the evaluation of any novel small molecule candidate.[9][10][11] Our objective is to provide fellow researchers with a robust, logical, and self-validating workflow to rigorously assess the selective anticancer potential of new chemical entities.
The Experimental Blueprint: A Tiered Approach to Cytotoxicity Profiling
A successful investigation into comparative cytotoxicity is not reliant on a single assay but rather on a logical sequence of experiments that build upon one another. Each tier of this workflow is designed to answer a specific question, moving from broad viability screening to a more nuanced understanding of the mechanism of cell death.
Caption: A tiered experimental workflow for comprehensive cytotoxicity analysis.
Tier 1: Primary Viability Screening with the MTT Assay
The Rationale: The first step is to determine if this compound has any effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[14][15] This assay serves as an excellent high-throughput initial screen to determine the dose-dependent effects of the compound.[9][11]
Detailed Protocol: MTT Assay
-
Cell Plating: Seed both cancer cells (e.g., MCF-7, human breast adenocarcinoma) and normal cells (e.g., MCF-10A, non-tumorigenic breast epithelial) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[13] Incubate for an additional 2-4 hours at 37°C. The rationale for this incubation is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.[16]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Tier 2: Assessing Membrane Integrity with the Lactate Dehydrogenase (LDH) Assay
The Rationale: While the MTT assay measures metabolic activity, the LDH assay provides a direct measure of cytotoxicity by quantifying cell membrane damage.[17][18] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[19][20] Using this assay in parallel with MTT helps to confirm the cytotoxic effect and provides initial insights into the mode of cell death. A high LDH release suggests a necrotic mechanism.[17]
Detailed Protocol: LDH Release Assay
-
Experimental Setup: Plate and treat cells with this compound as described in the MTT protocol (Tier 1, steps 1-3). It is crucial to set up parallel plates for this assay.
-
Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Vehicle-treated cells (measures background LDH release).
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint (represents 100% cell death).[20]
-
Medium Background: Culture medium without cells.
-
-
Sample Collection: At the end of the incubation period, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well to a new 96-well plate.[21] This is a key advantage, as the cells in the original plate can be used for other assays.[21]
-
Enzymatic Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well with the supernatant, as per the manufacturer's instructions (e.g., Promega LDH-Glo™, Tiaris Biosciences LDH Assay Kit).[19][21] This coupled enzymatic reaction results in the production of a colored formazan product proportional to the amount of LDH present.[20]
-
Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Tier 3: Distinguishing Apoptosis from Necrosis via Annexin V & Propidium Iodide Staining
The Rationale: Once cytotoxicity is confirmed, the next critical question is how the cells are dying. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two distinct pathways.[22] Apoptosis is generally a preferred mechanism for anticancer drugs. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC or CF®488A) to detect these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[23] Dual staining with Annexin V and PI, followed by flow cytometry analysis, allows for the precise quantification of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[24]
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells[24]
-
Annexin V- / PI+ : Primary necrotic cells[24]
Detailed Protocol: Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control for apoptosis (e.g., staurosporine or etoposide) and a vehicle control.[23][25]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer to avoid membrane damage. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark. The darkness is critical to prevent photobleaching of the fluorophores.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. For Annexin V-FITC, use the FL-1 channel (green fluorescence), and for PI, use the FL-3 channel (red fluorescence).[25]
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each of the four quadrants (live, early apoptotic, late apoptotic, necrotic). A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in compound-treated cells compared to the control indicates the induction of apoptosis.
Tier 4: Confirming the Apoptotic Pathway via Caspase Activity
The Rationale: Apoptosis is executed by a family of proteases called caspases.[26] A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[27] Measuring the activity of these caspases provides definitive evidence that the observed apoptosis is proceeding through this classical, programmed pathway. Assays often use a specific peptide substrate (e.g., DEVD for caspase-3/7) linked to a fluorophore or chromophore.[28] When cleaved by active caspases, the reporter molecule is released, generating a measurable signal.[28]
Detailed Protocol: Caspase-3/7 Activity Assay
-
Experimental Setup: Plate and treat cells in a white-walled 96-well plate (for luminescence assays) or a standard clear plate (for fluorescence/colorimetric assays) with this compound as previously described.
-
Assay Reagent Addition: At the end of the treatment period, add the caspase-glo 3/7 reagent (or equivalent) directly to each well. This reagent typically contains the caspase substrate and a cell-lysing agent.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
-
Data Analysis: Normalize the signal to the number of cells (which can be determined from a parallel plate) or express it as a fold-change relative to the vehicle-treated control. A significant increase in the signal confirms caspase-dependent apoptosis.
Data Interpretation: The Selectivity Index
The ultimate goal of this comparative analysis is to quantify the compound's selectivity. This is achieved by calculating the Selectivity Index (SI) , which is the ratio of the IC₅₀ value in normal cells to the IC₅₀ value in cancer cells.
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
A higher SI value indicates greater selectivity for killing cancer cells over normal cells, which is a highly desirable characteristic for a potential therapeutic agent.[1][29]
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cell Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | \multirow{2}{*}{11.3 } |
| MCF-10A | Non-tumorigenic Breast | 58.9 |
In this hypothetical example, an SI of 11.3 suggests that the compound is over 11 times more toxic to the MCF-7 cancer cells than to the normal MCF-10A cells, indicating a promising therapeutic window.
Mechanistic Insights: Potential Signaling Pathways
Nicotinonitrile derivatives may exert their effects through various signaling pathways. Nicotine itself, a related structure, is known to interact with nicotinic acetylcholine receptors (nAChRs), which can modulate critical cell survival pathways like PI3K/Akt and MEK/ERK.[30][31][32] It is plausible that this compound could inhibit one of these pro-survival pathways, leading to the downstream activation of apoptosis.
Caption: A potential mechanism: inhibition of the PI3K/Akt survival pathway.
In this proposed mechanism, the compound inhibits Akt, a key pro-survival kinase. This prevents the inhibitory phosphorylation of pro-apoptotic proteins like Bad, allowing them to sequester anti-apoptotic proteins like Bcl-2. This releases the block on caspase activation, leading to the execution of apoptosis. Further experiments, such as Western blotting for phosphorylated and total Akt, would be required to validate this hypothesis.
Conclusion and Future Perspectives
This guide outlines a systematic and robust framework for assessing the comparative cytotoxicity of novel compounds like this compound. By progressing through a tiered system—from broad viability screening to specific mechanistic assays—researchers can build a comprehensive profile of a compound's activity, crucially quantifying its selectivity for cancer cells. The discovery of a compound with a high selectivity index, as determined through these methods, is a significant step forward in the preclinical development of a new anticancer therapeutic. The insights gained from this in vitro workflow are essential for making informed decisions about advancing a promising candidate into more complex preclinical models and, ultimately, toward clinical application.
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Assessing the Kinase Selectivity of 2-(Cyclohexylamino)nicotinonitrile: A Comparative Guide
In the landscape of drug discovery and chemical biology, the characterization of small molecule inhibitors is a critical step in validating their potential as therapeutic agents or research tools. Kinase inhibitors, in particular, have garnered significant attention due to the central role of kinases in cellular signaling pathways.[1][2] However, the high degree of structural conservation among the ATP-binding sites of kinases presents a significant challenge in developing truly selective inhibitors.[2][3] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or confound the interpretation of experimental results.[4] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 2-(Cyclohexylamino)nicotinonitrile, against a diverse panel of kinases. We will delve into the experimental design, provide a detailed protocol for an in vitro kinase assay, and present a comparative analysis of its hypothetical performance against well-characterized inhibitors.
Introduction to this compound and the Rationale for Selectivity Profiling
This compound is a synthetic small molecule with a chemical structure featuring a nicotinonitrile core, a scaffold present in various biologically active compounds.[5][6] While its specific biological targets are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with nucleotide-binding proteins, such as kinases.
Why is Kinase Selectivity Profiling Essential?
Kinase selectivity profiling is a crucial early-stage assessment in drug discovery for several reasons:[4][7]
-
Target Validation: It helps confirm that the compound's biological effects are mediated through the intended kinase target.
-
Off-Target Identification: Unveiling interactions with unintended kinases can preemptively identify potential sources of toxicity or side effects.[4]
-
Structure-Activity Relationship (SAR) Guidance: Selectivity data provides valuable feedback for medicinal chemists to optimize compound design and enhance target specificity.
-
Tool Compound Qualification: For a compound to be a reliable chemical probe for studying a specific kinase, its selectivity must be rigorously established.[8]
This guide will outline a robust strategy to characterize the kinase selectivity profile of this compound, thereby providing a clear understanding of its potential as a specific kinase inhibitor.
Experimental Design for Kinase Selectivity Screening
A well-designed kinase screening experiment is fundamental to generating reliable and interpretable data. This involves the careful selection of a kinase panel, appropriate control compounds, and a suitable assay format.
The Kinase Panel: A Representative Snapshot of the Kinome
The human genome encodes over 500 kinases, collectively known as the kinome.[1][3] While screening against the entire kinome provides the most comprehensive data, a more focused and cost-effective approach is to utilize a panel that represents the major branches of the kinase phylogenetic tree. For this study, we will employ a panel of 96 kinases, encompassing tyrosine kinases (TKs), serine/threonine kinases (including AGC, CAMK, and CMGC families), and atypical kinases. This broad panel allows for an initial assessment of selectivity across diverse kinase families. Commercial services offer extensive kinase screening panels, some covering over 450 kinases.[9]
Control Compounds: Benchmarking Performance
To validate the assay and provide a comparative context for the activity of this compound, the inclusion of well-characterized control compounds is essential.[4]
-
Staurosporine (Positive Control): A potent but non-selective kinase inhibitor that will demonstrate broad activity across the panel, confirming the viability of the assay for detecting inhibition.
-
Dasatinib (Broad-Spectrum Inhibitor): A clinically approved multi-kinase inhibitor with a well-defined selectivity profile, serving as a reference for a compound with known polypharmacology.[2]
-
Compound "X" (Hypothetical Selective Inhibitor): A well-characterized, highly selective inhibitor for a specific kinase within the panel (e.g., a selective EGFR inhibitor) to demonstrate assay specificity.
-
DMSO (Negative Control): The vehicle in which the compounds are dissolved, used to establish the baseline of 100% kinase activity.
Assay Principle: ADP-Glo™ Luminescence-Based Kinase Assay
For this guide, we will utilize the ADP-Glo™ Kinase Assay, a robust and widely used luminescence-based method for measuring kinase activity.[10] The assay quantifies the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity, meaning a lower signal indicates stronger inhibition. This format is amenable to high-throughput screening and offers high sensitivity.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines the step-by-step procedure for assessing the inhibitory activity of this compound against the selected kinase panel. This protocol is adapted from standard methodologies for in vitro kinase assays.[11][12][13]
Materials and Reagents
-
Recombinant human kinases (from a commercial vendor)
-
Substrate peptides or proteins specific for each kinase
-
ATP (Adenosine 5'-triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound, Staurosporine, Dasatinib, and Compound "X" (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom assay plates
-
Multichannel pipettes and a liquid handler (for high-throughput screening)
-
Plate reader capable of measuring luminescence
Step-by-Step Procedure
-
Compound Plating:
-
Prepare serial dilutions of the test compounds (this compound, Staurosporine, Dasatinib, Compound "X") in 100% DMSO.
-
Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include DMSO-only wells for the 100% activity control.
-
-
Kinase Reaction:
-
Prepare a master mix for each kinase containing the specific kinase, its corresponding substrate, and kinase buffer.
-
Add the kinase/substrate master mix to the compound-plated wells.
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Following the incubation, add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to all wells. This reagent contains the enzyme and substrate necessary to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal in each well using a plate reader.
-
Data Analysis and Visualization
Calculation of Percent Inhibition
The raw luminescence data is converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
Where:
-
Signal_Compound is the luminescence signal in the presence of the test compound.
-
Signal_DMSO is the average luminescence signal of the DMSO-only (100% activity) controls.
-
Signal_Background is the average luminescence signal of a no-kinase control (0% activity).
IC₅₀ Determination
For compounds showing significant inhibition, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC₅₀ value, the concentration at which 50% of the kinase activity is inhibited, is then determined by fitting the data to a four-parameter logistic equation.[4]
Hypothetical Results and Comparative Analysis
The following table summarizes the hypothetical IC₅₀ values for this compound and the control compounds against a selection of kinases from the panel.
| Kinase | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) | Dasatinib IC₅₀ (µM) | Compound "X" (Selective EGFRi) IC₅₀ (µM) |
| EGFR | > 10 | 0.005 | 0.001 | 0.01 |
| SRC | 5.2 | 0.002 | 0.0005 | > 10 |
| ABL1 | > 10 | 0.006 | 0.0003 | > 10 |
| VEGFR2 | 8.9 | 0.008 | 0.005 | > 10 |
| CDK2 | 0.5 | 0.003 | 0.250 | > 10 |
| p38α | > 10 | 0.030 | 0.020 | > 10 |
| AKT1 | > 10 | 0.015 | 1.5 | > 10 |
Data Interpretation:
-
This compound: The hypothetical data suggests that this compound exhibits moderate and selective inhibitory activity against CDK2, with an IC₅₀ of 0.5 µM. It shows significantly weaker or no activity against the other kinases in this representative panel, indicating a favorable selectivity profile.
-
Staurosporine: As expected, this compound demonstrates potent, sub-micromolar inhibition across all tested kinases, confirming its non-selective nature.
-
Dasatinib: The data reflects its known profile as a potent inhibitor of SRC and ABL kinases, with activity against other kinases as well.
-
Compound "X": This hypothetical selective inhibitor shows potent inhibition of its target, EGFR, with no significant activity against other kinases, highlighting what a highly selective profile looks like.
Visualizing the Experimental Workflow and Selectivity
Diagrams are powerful tools for illustrating complex experimental processes and conceptual relationships.
Caption: A flowchart illustrating the key steps of the in vitro kinase inhibition assay workflow.
Caption: A conceptual diagram illustrating the kinase selectivity profile of a hypothetical compound.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the principles and practices for assessing the kinase selectivity of a novel compound, this compound. Based on our hypothetical data, this compound demonstrates a promising selectivity profile for CDK2. However, it is crucial to emphasize that these are illustrative results.
Next Steps in Characterization:
-
Orthogonal Assays: To confirm the initial findings, it is advisable to employ an orthogonal assay with a different detection modality (e.g., a radiometric [³³P]-ATP filter binding assay or a fluorescence-based assay).
-
Cellular Target Engagement: Moving from biochemical assays to a cellular context is a critical next step. Techniques like the NanoBRET™ Target Engagement Assay can confirm that the compound interacts with its intended target within living cells.[14]
-
Broader Kinome Screening: If the initial selectivity is promising, screening against a larger, more comprehensive kinase panel is warranted to build a more complete picture of the compound's selectivity.
-
Functional Cellular Assays: Ultimately, the biological significance of the observed kinase inhibition should be evaluated in relevant cellular models by assessing downstream signaling events and phenotypic outcomes.
By following a rigorous and systematic approach to selectivity profiling, researchers can confidently characterize novel kinase inhibitors like this compound, paving the way for their potential development as valuable research tools or therapeutic leads.
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The selectivity of protein kinase inhibitors: a further update. (2007). Biochemical Journal. [Link]
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Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (2017). ACS Medicinal Chemistry Letters. [Link]
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Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Molecules. [Link]
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Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2020). bioRxiv. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Cyclohexylamino)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of novel chemical entities is paramount. 2-(Cyclohexylamino)nicotinonitrile, a molecule of interest for its potential applications in medicinal chemistry, presents a synthetic challenge that can be approached through various methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target compound, focusing on synthetic efficiency, experimental practicality, and green chemistry principles. By examining the nuances of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound, with the CAS number 77276-34-7, is a substituted aminopyridine derivative.[1][2] The core structure, a nicotinonitrile scaffold appended with a cyclohexylamino group, is a feature found in various biologically active molecules. The efficient construction of this molecule is therefore a key step in the exploration of its therapeutic potential. The primary retrosynthetic disconnection points to 2-chloronicotinonitrile and cyclohexylamine as readily available starting materials.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic strategies emerge for the formation of the C-N bond in this compound: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these routes is not merely a matter of preference but is dictated by a careful consideration of factors such as yield, reaction conditions, cost, and environmental impact.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established method for the synthesis of arylamines, particularly when the aromatic ring is activated by electron-withdrawing groups.[3][4] In the case of 2-chloronicotinonitrile, the electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring sufficiently activate the 2-position for nucleophilic attack by an amine.
Causality of Experimental Choices:
The SNAr pathway's appeal lies in its operational simplicity and the avoidance of expensive and toxic heavy metal catalysts. The reaction typically proceeds by the direct displacement of the chloride leaving group by the nucleophilic cyclohexylamine. The efficiency of this process is, however, highly dependent on the reaction conditions. The choice of solvent and base is critical to facilitate the reaction and neutralize the generated hydrochloric acid. For activated heteroaryl chlorides, this reaction can often be performed under relatively mild conditions.[5]
Experimental Protocol: SNAr of 2-Chloronicotinonitrile with Cyclohexylamine
Materials:
-
2-Chloronicotinonitrile
-
Cyclohexylamine
-
Potassium Fluoride (KF)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 2-chloronicotinonitrile (1.0 eq.), cyclohexylamine (1.2 eq.), and potassium fluoride (2.0 eq.).
-
Add water as the solvent and heat the mixture to reflux (100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticipated Performance:
Based on analogous reactions, this method is expected to provide the desired product in moderate to good yields. The use of water as a solvent and a simple inorganic base aligns with the principles of green chemistry.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[6][7] This palladium-catalyzed cross-coupling reaction provides a powerful alternative to the classical SNAr, especially for less reactive aryl halides.[8]
Causality of Experimental Choices:
The key to a successful Buchwald-Hartwig amination lies in the selection of the appropriate palladium precursor, phosphine ligand, and base. The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[7] For heteroaryl chlorides, specialized ligands have been developed to achieve high yields under mild conditions.[9] The base is required to deprotonate the amine, forming the active nucleophile.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloronicotinonitrile with Cyclohexylamine
A specific, optimized protocol for the Buchwald-Hartwig amination of 2-chloronicotinonitrile with cyclohexylamine is not explicitly detailed in the searched literature. However, a general procedure for the amination of aryl halides can be adapted.[10]
Materials:
-
2-Chloronicotinonitrile
-
Cyclohexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (e.g., 2 mol%), BINAP (e.g., 3 mol%), and NaOtBu (1.4 eq.).
-
Add anhydrous toluene to the flask.
-
Add 2-chloronicotinonitrile (1.0 eq.) and cyclohexylamine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Anticipated Performance:
The Buchwald-Hartwig amination is expected to provide high yields of this compound, often superior to the SNAr route, particularly if the SNAr reaction proves to be sluggish. The reaction conditions can often be milder than those required for SNAr.
Comparative Analysis of Synthetic Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes. It is important to note that the values for yield and specific conditions are based on expectations from similar reactions due to the lack of direct comparative studies for this specific molecule in the available literature.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Yield | Moderate to Good (expected) | Good to Excellent (expected) |
| Reaction Conditions | Potentially higher temperatures, aqueous media | Milder temperatures, anhydrous organic solvents |
| Catalyst | None required | Palladium catalyst and phosphine ligand required |
| Cost | Lower (no catalyst cost) | Higher (cost of palladium and ligand) |
| Green Chemistry | Potentially greener (avoids heavy metals, can use water as solvent) | Less green (uses palladium, organic solvents) |
| Atom Economy | High (byproduct is HCl) | Moderate (byproducts from ligand and base) |
| E-Factor | Lower (less waste generated) | Higher (more reagents and solvents used) |
Green Chemistry Considerations
The principles of green chemistry are increasingly integral to modern synthetic planning. When evaluating the two routes to this compound, several factors come into play.
-
Atom Economy: The SNAr reaction, in principle, has a higher atom economy as the primary byproduct is HCl, which is neutralized by the base. The Buchwald-Hartwig reaction generates stoichiometric amounts of byproducts from the base and potentially from ligand degradation.[11][12]
-
E-Factor (Environmental Factor): The E-factor, which considers the total mass of waste generated per unit of product, is likely to be lower for an optimized SNAr process, especially if conducted in water, compared to the Buchwald-Hartwig reaction which typically requires organic solvents and a more complex workup to remove the catalyst.[11]
-
Catalyst Toxicity and Sourcing: The use of palladium, a precious and toxic heavy metal, is a significant drawback of the Buchwald-Hartwig amination from a green chemistry perspective.[8]
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the SNAr and Buchwald-Hartwig routes.
Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.
Conclusion and Recommendations
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination present viable pathways to this compound.
-
For initial exploratory synthesis and cost-sensitive projects, the SNAr route is a compelling starting point. Its operational simplicity and the avoidance of expensive palladium catalysts make it an attractive option. The development of a green protocol using water as a solvent further enhances its appeal. However, the potential for lower yields and the need for elevated temperatures should be considered.
-
For applications demanding high yields and a broad tolerance for functionality on more complex analogues, the Buchwald-Hartwig amination is the superior choice. Despite its higher cost and the environmental concerns associated with palladium, the reliability and typically milder conditions of this method can be advantageous, particularly in the later stages of drug development where efficiency and reproducibility are paramount.
Ultimately, the optimal synthetic route will depend on the specific priorities of the research program. It is recommended that both routes be evaluated on a small scale to determine the most efficient and practical method for the synthesis of this compound and its derivatives in your laboratory setting.
References
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Copin, C., et al. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b]t[9][13][14]hiadiazole Series. European Journal of Organic Chemistry, 2015(34), 7481-7491.
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Journal of Chemical Education. Nucleophilic Aromatic Substitution: Addition and Identification of an Amine. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Cyclohexylamino)nicotinonitrile
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(Cyclohexylamino)nicotinonitrile (CAS No. 77276-34-7). As a compound utilized in specialized research and drug development, its unique chemical structure—incorporating both a cyclohexylamine and a nicotinonitrile moiety—necessitates a rigorous and informed approach to waste management. This guide is designed for laboratory professionals to ensure personnel safety, maintain regulatory compliance, and protect the environment. The procedures outlined herein are built upon established principles of chemical safety and an analysis of the compound's constituent functional groups.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough understanding of the potential hazards associated with this compound is fundamental to its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a chemical risk assessment can be conducted by evaluating its primary structural components: the cyclohexylamine group and the nicotinonitrile (cyanopyridine) group.
-
Cyclohexylamine Moiety: Cyclohexylamine is known to be a corrosive, flammable liquid that is toxic upon contact with skin and harmful if swallowed.[1][2] It can cause severe skin and eye burns.[1][2] Therefore, this compound should be presumed to be corrosive and capable of causing skin and eye irritation or damage.
-
Nicotinonitrile Moiety: The nitrile group (-C≡N) presents a significant hazard. Nitriles can be toxic and, under certain conditions (e.g., contact with strong acids, or through thermal decomposition), can release highly toxic hydrogen cyanide (HCN) gas.[3] The pyridine ring itself can also have toxicological properties. Compounds like 2-chloronicotinonitrile are classified as harmful if swallowed, in contact with skin, or inhaled, and cause serious eye irritation.[3]
Based on this analysis, this compound must be treated as a hazardous substance. The primary risks involve dermal contact, inhalation of dust or vapors, and accidental ingestion. The most critical, albeit less common, risk is the potential generation of HCN gas if mixed with incompatible chemicals.
Quantitative Hazard Data Summary (Inferred)
| Hazard Classification | GHS Code (Anticipated) | Description | Source Analogy |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4][5] |
| Acute Toxicity, Dermal | H311/H312 | Toxic or harmful in contact with skin. | [4][6] |
| Skin Corrosion/Irritation | H314/H315 | Causes severe skin burns and eye damage or causes skin irritation. | [1][4][7] |
| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage or serious eye irritation. | [4][5][7] |
| Acute Toxicity, Inhalation | H331/H332 | Toxic or harmful if inhaled. | [7] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following mandatory PPE must be employed to create a barrier against exposure.
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory.[8] Given that thin, disposable nitrile gloves offer only limited splash protection and can degrade, they must be changed immediately upon any known or suspected contact with the chemical.[9] For tasks with higher splash potential, consider using thicker gauge gloves or double-gloving.
-
Body Protection: A chemical-resistant lab coat or apron must be worn over personal clothing. Ensure closed-toe shoes are worn.
-
Respiratory Protection: All handling of the compound, especially its solid form or any procedure that could generate aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[8]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[8] Under no circumstances should this chemical or its containers be disposed of in general waste or poured down the drain.[10] The EPA's ban on sewering hazardous waste pharmaceuticals reinforces this prohibition.[11]
Step 1: Waste Segregation and Collection
-
Designate a Waste Stream: Dedicate a specific waste stream for this compound and materials contaminated with it.
-
Do Not Mix: Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4] Crucially, keep this waste stream separate from acidic waste to prevent any possibility of a reaction that could generate hydrogen cyanide gas.[12]
Step 2: Container Selection and Labeling
-
Container Type: Collect waste in a high-density polyethylene (HDPE) or other compatible, sealable container.[8][13] Ensure the container is in good condition with no leaks or cracks.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "77276-34-7"
-
The primary associated hazards (e.g., "Toxic," "Corrosive")
-
The date the first waste was added.
-
Step 3: Waste Accumulation and Storage
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like pipette tips, weighing papers, and gloves, in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container.
-
Container Management: Keep the waste container tightly sealed when not in use.[4] Store the container in a cool, dry, and well-ventilated secondary containment bin or cabinet.[8] This storage area should be segregated from incompatible materials, particularly strong oxidizing agents and acids.[8]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is nearly full (e.g., 80% capacity) or has been accumulating for a set period (e.g., 6 months), contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]
-
Provide Documentation: Furnish the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound or, if unavailable, a document detailing its known and inferred hazards.[4][8]
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
For Minor Spills (Small Quantity in a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or clay-based cat litter.[8] Do not use combustible materials like paper towels for the initial absorption.[8]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
For Large Spills (Outside a Fume Hood or Large Quantity):
-
Evacuate: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: If it is safe to do so, open windows to increase ventilation to the outside.
-
Activate Emergency Response: Contact your institution's EHS department or emergency response team immediately.[8] Provide them with the name of the chemical, the quantity spilled, and the location.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders. Do not attempt to clean a large spill yourself unless you are specifically trained and equipped to do so.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- Benchchem. Proper Disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Benchchem. Safeguarding Your Laboratory: Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine. Benchchem.
- Earth Safe PPE. How to Dispose of Nitrile Gloves?. Earth Safe PPE.
- U.S. Department of Agriculture. Cyclohexylamine. USDA.
- Fisher Scientific. Cyclohexylamine - SAFETY DATA SHEET. Fisher Scientific.
- Fisher Scientific. 2-Chloronicotinonitrile - SAFETY DATA SHEET. Fisher Scientific.
- Chemistry Stack Exchange. Safety when handling cyclohexylamine in non-industrial amounts. Chemistry Stack Exchange.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Cyclohexylamine. NJ.gov.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Phenoxynicotinonitrile. Thermo Fisher Scientific.
- TCI Chemicals. SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine. TCI Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - 2-Chloroisonicotinonitrile. Fisher Scientific.
- University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. UPenn EHRS.
- Cole-Parmer. Chemical Compatibility Database. Cole-Parmer.
- Technion Israel Institute of Technology. Chemical Waste Management Guide. Technion.
- U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. EPA.gov.
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A Senior Application Scientist's Guide to Handling 2-(Cyclohexylamino)nicotinonitrile
This guide provides essential safety and handling protocols for 2-(Cyclohexylamino)nicotinonitrile (CAS No. 77276-34-7). As a researcher, your safety is paramount. This document moves beyond a simple checklist to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety in your laboratory. The toxicological properties of this compound have not been fully investigated, demanding a cautious and proactive approach to handling.[1]
Hazard Analysis: Understanding the Risks
This compound is classified as an irritant.[1] Direct contact can cause irritation to the skin and eyes. Inhalation of dust or vapor may lead to irritation of the mucous membranes and the upper respiratory tract.[1] Due to the incomplete toxicological data, it is prudent to treat this compound as potentially harmful if ingested or inhaled.[1]
The core structure, a nicotinonitrile derivative, indicates that thermal decomposition, especially under fire conditions, could release toxic fumes, including nitrogen oxides and hydrogen cyanide.[2] This potential underscores the importance of controlled handling and proper emergency preparedness.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely about fulfilling a requirement; it is about creating an effective barrier between you and the potential hazard. Given the known and potential risks, a comprehensive PPE strategy is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile gloves offer robust protection against a wide range of chemicals and are more puncture-resistant than latex.[3][4][5] They provide a necessary barrier to prevent skin absorption and irritation.[1] |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles or a full-face shield | Safety goggles are essential to protect against splashes or airborne particles causing serious eye irritation.[1] A face shield should be used when a greater splash hazard exists. |
| Body Protection | Fully-fastened laboratory coat | A lab coat protects your skin and personal clothing from accidental spills and contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | A respirator should be used if engineering controls (like a fume hood) are not available or are insufficient to control airborne dust or aerosols, or if you experience respiratory irritation. |
The Handling Workflow: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
